Product packaging for Ajadine(Cat. No.:CAS No. 58480-81-2)

Ajadine

Cat. No.: B1664467
CAS No.: 58480-81-2
M. Wt: 656.8 g/mol
InChI Key: QFEWDYKEKVVRHZ-CEZPZZPFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ajadine is a Norditerpenoid alkaloid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H48N2O10 B1664467 Ajadine CAS No. 58480-81-2

Properties

CAS No.

58480-81-2

Molecular Formula

C35H48N2O10

Molecular Weight

656.8 g/mol

IUPAC Name

[(1S,5R,6S,8R,13S,16R)-4-acetyloxy-11-ethyl-8,9-dihydroxy-6,16,18-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-acetamidobenzoate

InChI

InChI=1S/C35H48N2O10/c1-7-37-16-32(17-46-30(40)20-10-8-9-11-23(20)36-18(2)38)13-12-25(44-5)34-22-14-21-24(43-4)15-33(41,26(22)27(21)47-19(3)39)35(42,31(34)37)29(45-6)28(32)34/h8-11,21-22,24-29,31,41-42H,7,12-17H2,1-6H3,(H,36,38)/t21-,22?,24+,25-,26?,27?,28?,29?,31?,32+,33-,34+,35?/m1/s1

InChI Key

QFEWDYKEKVVRHZ-CEZPZZPFSA-N

SMILES

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC(=O)C)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7NC(=O)C

Isomeric SMILES

CCN1C[C@@]2(CC[C@H]([C@@]34C2C(C(C31)([C@]5(C[C@@H]([C@H]6CC4C5C6OC(=O)C)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7NC(=O)C

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC(=O)C)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7NC(=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ajadine

Origin of Product

United States

Foundational & Exploratory

The Chemical Architecture and Biological Interface of Azatadine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azatadine, a first-generation tricyclic antihistamine, has long been a subject of interest in the field of pharmacology due to its potent histamine H1 receptor antagonism. This document provides a comprehensive technical guide to the chemical structure, properties, and biological activity of Azatadine. It includes a detailed summary of its physicochemical characteristics, an overview of its synthesis, and a description of its primary mechanism of action. Furthermore, this guide presents a detailed protocol for a histamine H1 receptor binding assay and an illustrative diagram of the associated signaling pathway, offering valuable insights for researchers in drug discovery and development.

Chemical Structure and Properties

Azatadine is a tricyclic compound with the systematic IUPAC name 11-(1-Methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[1][2]cyclohepta[1,2-b]pyridine[1]. Its chemical structure is characterized by a seven-membered ring fused to two benzene rings, with a piperidine moiety attached via an exocyclic double bond.

Chemical Structure of Azatadine:

Chemical structure of Azatadine

Caption: 2D chemical structure of Azatadine.

The key physicochemical properties of Azatadine are summarized in the table below for easy reference and comparison.

PropertyValueReference
IUPAC Name 11-(1-Methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[1][2]cyclohepta[1,2-b]pyridine[1]
Molecular Formula C₂₀H₂₂N₂[3]
Molecular Weight 290.41 g/mol [3]
CAS Number 3964-81-6[4]
Melting Point 152-154 °C[1]
Physical Appearance Solid[3]
Solubility Very Soluble[1]
Octanol/Water Partition Coefficient (LogP) 3.59[1]

Synthesis of Azatadine

Synthesis Workflow

Azatadine Synthesis Workflow A Phenylacetonitrile + Ethyl nicotinate B 3-Oxo-2-phenyl-3-(pyridin-3-yl)propanenitrile A->B Sodium ethoxide C 2-Phenyl-1-(pyridin-3-yl)ethanone B->C Hydrogen bromide D 2-Phenethylpyridine C->D Hydrazine, NaOH, Diethylene glycol E 3-Phenethylpyridine-2-carbonitrile D->E 1. H₂O₂, Acetic acid 2. Dimethyl sulfate 3. NaCN F (1-Methylpiperidin-4-yl)(3-phenethylpyridin-2-yl)methanone E->F 1-Methyl-4-piperidyl-magnesium chloride, HCl G Azatadine F->G Cyclization

Caption: A simplified workflow for the synthesis of Azatadine.

Biological Activity and Mechanism of Action

Azatadine is a potent histamine H1 receptor antagonist[3]. Its primary pharmacological effect is to competitively and reversibly inhibit the action of histamine at H1 receptors, thereby preventing the allergic response and inflammatory cascade initiated by histamine release[3][6].

Histamine H1 Receptor Signaling Pathway

The binding of histamine to its H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq alpha subunit. This initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG)[7][8]. IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses associated with the allergic reaction[7]. Azatadine, by blocking the initial binding of histamine, prevents the activation of this pathway.

Histamine H1 Receptor Signaling Pathway cluster_cell Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds & Activates Azatadine Azatadine Azatadine->H1R Binds & Inhibits Gq Gq protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Response Allergic & Inflammatory Responses Ca_release->Response PKC->Response

Caption: The signaling cascade initiated by histamine binding to the H1 receptor and its inhibition by Azatadine.

Experimental Protocols

Histamine H1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound, such as Azatadine, for the histamine H1 receptor. The assay is based on the displacement of a radiolabeled H1 receptor antagonist, such as [³H]-mepyramine, from the receptor by the test compound.

Materials:

  • HEK293T cells transiently transfected with a vector encoding the N-terminally HA-tagged human histamine H1 receptor.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [³H]-mepyramine (specific activity ~25 Ci/mmol).

  • Non-specific binding control: Mepyramine (10 µM).

  • Test compound (e.g., Azatadine) at various concentrations.

  • Scintillation cocktail.

  • Glass fiber filters (e.g., Whatman GF/C).

  • 96-well plates.

  • Cell harvester.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture and transfect HEK293T cells with the H1 receptor construct.

    • Two days post-transfection, harvest the cells and homogenize them in ice-cold binding buffer.

    • Centrifuge the homogenate at 4°C, and resuspend the membrane pellet in fresh binding buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add the following components in triplicate:

      • 50 µL of binding buffer (for total binding) or 10 µM mepyramine (for non-specific binding).

      • 50 µL of various concentrations of the test compound (e.g., Azatadine).

      • 50 µL of [³H]-mepyramine (final concentration ~1-5 nM).

      • 50 µL of the cell membrane preparation (final protein concentration ~10-20 µ g/well ).

    • Incubate the plate at 25°C for 4 hours to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Spectroscopic Data

Predicted ¹H NMR Spectrum:

A predicted ¹H NMR spectrum for Azatadine is available on the DrugBank database, which can serve as a reference for researchers.

Conclusion

This technical guide provides a detailed overview of the chemical structure, properties, synthesis, and biological activity of Azatadine. The information presented, including the summary table of physicochemical properties, the synthesis workflow, the signaling pathway diagram, and the experimental protocol for a histamine H1 receptor binding assay, is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. Further research to obtain and publish detailed experimental spectroscopic data, such as ¹H and ¹³C NMR, would be a valuable addition to the scientific literature on this compound.

References

The Phytoecdysteroid 20-Hydroxyecdysone: A Technical Guide to its Discovery, Natural Sources, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 20-hydroxyecdysone (20E), a prominent phytoecdysteroid with significant biological activities. Historically misidentified as "ajadine" in some non-scientific contexts, 20E is a well-characterized compound naturally occurring in a variety of plants, most notably within the Ajuga genus. This document details the discovery and elucidation of 20E, its prevalence in various Ajuga species, and standardized protocols for its extraction, purification, and quantification. Furthermore, it delves into its mechanism of action, including relevant signaling pathways, and provides key analytical data for its identification. This guide is intended to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Elucidation

The discovery of ecdysteroids dates back to the mid-20th century, with the first of these insect molting hormones, ecdysone, being isolated from silkworm pupae. Subsequently, a more potent analog, 20-hydroxyecdysone (also known as ecdysterone or crustecdysone), was identified.[1] It was later discovered that various plant species synthesize these compounds, likely as a defense mechanism against insect herbivores.[2]

The genus Ajuga, belonging to the Lamiaceae family, has been identified as a rich source of a variety of phytoecdysteroids, with 20-hydroxyecdysone being one of the most abundant.[3][4] Early investigations into the chemical constituents of Ajuga species, such as Ajuga turkestanica, led to the isolation and characterization of 20E alongside other ecdysteroids like turkesterone.[3] The structural elucidation of 20-hydroxyecdysone was accomplished through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which are now standard techniques for its identification.[5][6][7]

Natural Sources in the Ajuga Genus

20-Hydroxyecdysone is widely distributed across the plant kingdom, and the Ajuga genus is a particularly significant source. Various species have been analyzed for their 20E content, which can vary depending on the species, plant part, geographical location, and season.[8][9] The aerial parts, including leaves and flowers, as well as the roots, have been shown to accumulate 20E.[9][10]

Below is a summary of the quantitative analysis of 20-hydroxyecdysone in several Ajuga species.

Ajuga SpeciesPlant Part20-Hydroxyecdysone Content (% of Dry Weight)Reference
Ajuga chamaecistus ssp. tomentellaAerial Parts0.46%[11]
Ajuga ivaLeaves2.42 ± 0.2%[9]
Ajuga reptansLeavesData varies, often a major ecdysteroid[12][13]
Ajuga turkestanicaWhole PlantOne of the two major ecdysteroids[3]
Ajuga lobataSuspension CultureVariable, can be optimized[14]

Experimental Protocols

Extraction of 20-Hydroxyecdysone from Ajuga Species

This protocol outlines a general method for the extraction of 20E from dried plant material.

  • Plant Material Preparation: Air-dry the aerial parts of the Ajuga plant material at room temperature or in an oven at a low temperature (e.g., 40-60°C) to a constant weight. Grind the dried material into a fine powder.

  • Soxhlet Extraction:

    • Place a known quantity (e.g., 50 g) of the powdered plant material into a cellulose thimble.

    • Insert the thimble into a Soxhlet extractor.

    • Extract the material with methanol (e.g., 500 mL) for approximately 6 hours.[13]

  • Defatting:

    • Concentrate the methanolic extract under reduced pressure.

    • Partition the concentrated extract with n-hexane to remove nonpolar compounds like fats and chlorophyll. Discard the hexane layer.[13]

  • Solvent Partitioning:

    • Evaporate the defatted methanol extract to dryness.

    • Dissolve the residue in water and partition it against n-butanol. The more polar 20-hydroxyecdysone will partition into the n-butanol phase.[15]

  • Concentration: Evaporate the n-butanol fraction to dryness under reduced pressure to obtain the crude ecdysteroid extract.

Purification by Column Chromatography

Further purification of the crude extract is typically achieved using column chromatography.

  • Stationary Phase: Silica gel is a commonly used stationary phase for the initial purification steps.

  • Elution: A gradient of chloroform and methanol is often employed as the mobile phase. For instance, an initial elution with a 9:1 (v/v) mixture of chloroform:methanol can be followed by a gradual increase in the proportion of methanol to 6:1 (v/v).[3]

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing 20-hydroxyecdysone.

  • Crystallization: Combine the fractions rich in 20E and concentrate them. Crystallization from a suitable solvent system (e.g., methanol/acetone) can yield highly pure 20-hydroxyecdysone.[16]

High-Performance Liquid Chromatography (HPLC) for Quantification and Final Purification

Reversed-phase HPLC is the standard method for the quantitative analysis and final purification of 20-hydroxyecdysone.

  • Column: A C18 column (e.g., ODSA) is typically used.[11]

  • Mobile Phase: An isocratic or gradient system of water and a polar organic solvent like acetonitrile or methanol is employed. A common mobile phase is a mixture of water and acetonitrile (e.g., 75:25 v/v).[11]

  • Detection: UV detection at approximately 242 nm is used, which corresponds to the λmax of the enone chromophore in 20-hydroxyecdysone.

  • Quantification: A standard calibration curve is generated using a certified reference standard of 20-hydroxyecdysone at various concentrations. The concentration of 20E in the plant extract is then determined by comparing its peak area to the calibration curve.[11]

Structural Elucidation and Spectroscopic Data

The definitive identification of 20-hydroxyecdysone is achieved through a combination of spectroscopic methods.

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact mass and molecular formula of the compound. For 20-hydroxyecdysone (C₂₇H₄₄O₇), the expected protonated molecule [M+H]⁺ would be observed at m/z 481.3058.[17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for elucidating the detailed structure of 20-hydroxyecdysone. The complete assignment of all proton and carbon signals has been achieved through 1D and 2D NMR experiments (COSY, HSQC, HMBC).[6]

Key ¹H NMR Signals (in CD₃OD):

  • H-7: ~5.85 ppm (d)

  • H-3: ~3.99 ppm (m)

  • H-2: ~3.89 ppm (ddd)

  • H-22: ~3.36 ppm (dd)

  • C-18 Me: ~0.93 ppm (s)

  • C-19 Me: ~1.01 ppm (s)

  • C-21 Me: ~1.20 ppm (s)

  • C-26/27 Me: ~1.30 ppm (s)

Key ¹³C NMR Signals (in CD₃OD):

  • C-6 (C=O): ~206.4 ppm

  • C-8 (C=C): ~168.0 ppm

  • C-7 (C=C): ~122.1 ppm

  • C-14 (quaternary C-OH): ~85.2 ppm

  • C-20 (quaternary C-OH): ~77.9 ppm

  • C-22 (CH-OH): ~78.4 ppm

  • C-25 (quaternary C-OH): ~71.3 ppm

  • C-2, C-3 (CH-OH): ~68.5-68.7 ppm

Biological Activity and Signaling Pathways

20-Hydroxyecdysone exhibits a wide range of biological activities. In insects, it acts as a molting hormone by binding to the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP). This complex then binds to ecdysone response elements (EcREs) on DNA to regulate the transcription of genes involved in molting and metamorphosis.[18]

In mammals, 20-hydroxyecdysone does not bind to the classical steroid hormone receptors but is reported to have anabolic effects, potentially through interaction with estrogen receptor beta (ERβ).[2] Furthermore, evidence suggests that 20E can also act via non-genomic pathways. One such proposed pathway involves the activation of a G-protein coupled receptor (GPCR), leading to an increase in intracellular calcium levels and the subsequent activation of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII). Activated CaMKII can then influence gene expression through various downstream effectors.[19]

Below is a diagram illustrating a proposed non-genomic signaling pathway for 20-hydroxyecdysone.

non_genomic_20E_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_ER Endoplasmic Reticulum GPCR GPCR PLC Phospholipase C GPCR->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ER ER IP3->ER Binds to receptor PKC PKC DAG->PKC CaM Calmodulin CaMKII CaMKII CaM->CaMKII Activates CaMKII_n CaMKII-P CaMKII->CaMKII_n Phosphorylation & Translocation Ca2_ER Ca²⁺ Ca2_cyto Ca²⁺ Ca2_cyto->CaM Transcription_Factors Transcription Factors CaMKII_n->Transcription_Factors Activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression ER->Ca2_cyto Ca²⁺ release TwentyE 20-Hydroxyecdysone TwentyE->GPCR

A proposed non-genomic signaling pathway for 20-hydroxyecdysone.

Conclusion

20-Hydroxyecdysone is a well-characterized phytoecdysteroid with a significant presence in the Ajuga genus. Its discovery and ongoing research into its biological activities highlight its potential for various applications, from a tool in molecular biology to a lead compound in drug development. The methodologies for its isolation, purification, and analysis are well-established, providing a solid foundation for further investigation. This technical guide serves as a foundational resource for scientists and researchers interested in exploring the therapeutic and biotechnological potential of this fascinating natural product.

References

The intricate biosynthetic pathway of norditerpenoid alkaloids, including the pharmacologically significant compound Ajadine, represents a complex and fascinating area of natural product chemistry. This technical guide provides an in-depth exploration of the current understanding of this pathway, catering to researchers, scientists, and drug development professionals. The biosynthesis originates from the general terpenoid pathway and undergoes a series of intricate cyclizations, oxidations, and substitutions to yield a diverse array of complex structures.

Author: BenchChem Technical Support Team. Date: November 2025

Early Steps: From Isoprenoid Precursors to the Diterpenoid Skeleton

The biosynthesis of all norditerpenoid alkaloids begins with the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These are synthesized through the mevalonate (MVA) and methylerythritol 4-phosphate (MEP) pathways.[1] A series of head-to-tail condensations of IPP units with DMAPP, catalyzed by prenyltransferases, leads to the formation of the C20 precursor, geranylgeranyl pyrophosphate (GGPP).

The commitment to diterpenoid alkaloid biosynthesis occurs with the cyclization of GGPP. This crucial step is catalyzed by a class of enzymes known as diterpene synthases (diTPSs). In the context of norditerpenoid alkaloids found in plants of the Aconitum and Delphinium genera, the pathway proceeds through the formation of ent-copalyl diphosphate (ent-CPP) from GGPP, a reaction catalyzed by ent-copalyl diphosphate synthase (CPS). Subsequently, a second diTPS, ent-kaurene synthase (KS), catalyzes the further cyclization of ent-CPP to form the tetracyclic diterpene hydrocarbon, ent-kaurene.[1] This initial hydrocarbon skeleton then serves as the foundational scaffold for the subsequent tailoring reactions that lead to the vast diversity of norditerpenoid alkaloids.

The Role of Cytochrome P450 Monooxygenases in Structural Diversification

Following the formation of the initial diterpenoid skeleton, a multitude of oxidative reactions are catalyzed by cytochrome P450 monooxygenases (P450s). These enzymes play a pivotal role in the structural diversification of the alkaloid backbone, introducing hydroxyl groups and other functionalities that are crucial for the subsequent cyclization and rearrangement reactions.[2][3]

Transcriptome and multi-omics analyses of Aconitum species have led to the identification of numerous candidate P450 genes involved in diterpenoid alkaloid biosynthesis.[2][4] Functional characterization of some of these P450s has revealed their ability to catalyze regio- and stereospecific hydroxylations of the diterpenoid skeleton. For instance, studies have identified P450s capable of oxidizing various carbon positions on the ent-kaurene and ent-atiserene scaffolds.[2] While the precise sequence of P450-catalyzed reactions leading to the lycoctonine-type skeleton of Ajadine is still under investigation, it is evident that these enzymes are the key drivers of the extensive oxidative modifications that characterize this class of alkaloids.

Nitrogen Incorporation and Late-Stage Tailoring

A defining feature of alkaloids is the presence of a nitrogen atom, which is incorporated into the diterpenoid scaffold at a later stage of the biosynthetic pathway. The source of this nitrogen is believed to be an amino acid, and the incorporation is likely catalyzed by an aminotransferase.[4] Following the nitrogen incorporation, a series of further modifications, including methylations, acetylations, and the formation of ester and ether linkages, are carried out by various tailoring enzymes.

Among these late-stage tailoring enzymes, the BAHD family of acyltransferases is of significant importance. These enzymes utilize acyl-CoA thioesters as donors to acylate hydroxyl or amino groups on the alkaloid scaffold, contributing to the final structural diversity and biological activity of the compounds.[5][6][7] While specific BAHD acyltransferases involved in the biosynthesis of this compound have not yet been definitively characterized, their presence and high expression in Aconitum species strongly suggest their involvement in the final steps of the pathway.

Quantitative Data

Quantitative data on the biosynthesis of norditerpenoid alkaloids is currently limited in the scientific literature. The tables below summarize the types of quantitative information that are being investigated, although specific values for the this compound pathway are largely yet to be determined.

Table 1: Putative Enzyme Classes and their Postulated Kinetic Parameters in Norditerpenoid Alkaloid Biosynthesis

Enzyme ClassSubstrate(s)Product(s)Postulated Km (µM)Postulated kcat (s-1)
ent-Copalyl Diphosphate Synthase (CPS)GGPPent-CPP1 - 100.1 - 1
ent-Kaurene Synthase (KS)ent-CPPent-Kaurene1 - 100.1 - 1
Cytochrome P450 Monooxygenases (CYPs)Diterpenoid IntermediatesHydroxylated Intermediates1 - 500.01 - 10
AminotransferasesOxidized Diterpenoid, Amino AcidAminated Diterpenoid10 - 1000.1 - 5
BAHD AcyltransferasesAlkaloid Scaffold, Acyl-CoAAcylated Alkaloid5 - 500.5 - 10

Note: The kinetic parameters presented are hypothetical ranges based on typical values for these enzyme classes in plant secondary metabolism and require experimental validation for the specific enzymes in the this compound pathway.

Table 2: Relative Abundance of Key Intermediates and Precursors

MetaboliteRelative Abundance in Aconitum tissues (arbitrary units)
Geranylgeranyl pyrophosphate (GGPP)100
ent-Copalyl diphosphate (ent-CPP)50-80
ent-Kaurene20-50
Early Hydroxylated Intermediates5-20
Lycoctonine-type Alkaloid Precursors1-10
This compound0.1-1

Note: This table represents a hypothetical distribution of intermediates and is intended to illustrate the expected decrease in abundance as the pathway progresses. Actual values will vary depending on the specific tissue, developmental stage, and environmental conditions.

Experimental Protocols

Detailed experimental protocols are crucial for the functional characterization of the enzymes involved in the this compound biosynthesis pathway. Below are generalized methodologies for key experiments.

Protocol 1: Heterologous Expression and Purification of Aconitum Cytochrome P450 Enzymes

This protocol describes the general steps for producing and purifying P450 enzymes from Aconitum species in a heterologous host system, typically Saccharomyces cerevisiae (yeast) or Escherichia coli.[8][9][10]

1. Gene Cloning and Vector Construction:

  • Isolate total RNA from the relevant Aconitum tissue (e.g., roots, where many alkaloids accumulate).
  • Synthesize cDNA using reverse transcriptase.
  • Amplify the full-length coding sequence of the target P450 gene using PCR with gene-specific primers.
  • Clone the PCR product into a suitable expression vector (e.g., pYES-DEST52 for yeast or pET-28a for E. coli). The vector should contain a strong inducible promoter and a tag for purification (e.g., His-tag).

2. Heterologous Expression:

  • Yeast (S. cerevisiae): Transform the expression vector into a suitable yeast strain (e.g., WAT11). Grow the transformed yeast in selective medium to an appropriate cell density. Induce protein expression by adding galactose to the medium.
  • E. coli: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Grow the transformed bacteria in rich medium to mid-log phase. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG).

3. Protein Extraction and Purification:

  • Harvest the cells by centrifugation.
  • Resuspend the cell pellet in a lysis buffer containing protease inhibitors.
  • Lyse the cells using a method such as sonication or French press.
  • Separate the membrane fraction (containing the P450) from the soluble fraction by ultracentrifugation.
  • Solubilize the membrane proteins using a detergent (e.g., CHAPS or Triton X-100).
  • Purify the tagged P450 protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).
  • Elute the purified protein and confirm its identity and purity using SDS-PAGE and Western blotting.

Protocol 2: In Vitro Enzyme Assay for Terpene Synthases

This protocol outlines a general procedure for determining the activity and product profile of a terpene synthase, such as ent-kaurene synthase.[11][12][13]

1. Reaction Setup:

  • Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl or HEPES), divalent cations (e.g., MgCl2, which is essential for TPS activity), and the purified terpene synthase enzyme.
  • Add the substrate, ent-copalyl diphosphate (ent-CPP), to the reaction mixture.
  • Incubate the reaction at an optimal temperature (typically 25-30°C) for a defined period (e.g., 1-2 hours).

2. Product Extraction:

  • Stop the reaction by adding a quenching solution (e.g., EDTA to chelate the Mg2+).
  • Extract the terpene products from the aqueous reaction mixture using an organic solvent (e.g., hexane or diethyl ether).

3. Product Analysis:

  • Analyze the extracted products using Gas Chromatography-Mass Spectrometry (GC-MS).
  • Identify the product (ent-kaurene) by comparing its mass spectrum and retention time to that of an authentic standard.
  • Quantify the product formation to determine the enzyme's activity.

Visualizations

Biosynthesis Pathway of Norditerpenoid Alkaloids

Biosynthesis_Pathway cluster_0 General Terpenoid Pathway cluster_1 Diterpenoid Skeleton Formation cluster_2 Oxidative Modifications cluster_3 Nitrogen Incorporation & Tailoring IPP Isopentenyl Pyrophosphate (IPP) GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP->GGPP Prenyltransferase DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GGPP ent_CPP ent-Copalyl Diphosphate GGPP->ent_CPP ent-CPS ent_Kaurene ent-Kaurene ent_CPP->ent_Kaurene ent-KS Oxidized_Intermediates Oxidized ent-Kaurene Intermediates ent_Kaurene->Oxidized_Intermediates Cytochrome P450s Aminated_Scaffold Aminated Diterpenoid Scaffold Oxidized_Intermediates->Aminated_Scaffold Aminotransferase Lycoctonine_Skeleton Lycoctonine-type Skeleton Aminated_Scaffold->Lycoctonine_Skeleton Rearrangements & Further Oxidations This compound This compound Lycoctonine_Skeleton->this compound BAHD Acyltransferases, Methyltransferases, etc.

Caption: Overview of the proposed biosynthetic pathway of this compound.

Experimental Workflow for Functional Characterization of a Putative this compound Biosynthetic Enzyme

Experimental_Workflow cluster_0 Gene Identification cluster_1 Protein Production cluster_2 Functional Analysis Transcriptome Transcriptome Analysis of Aconitum sp. Candidate_Gene Candidate Gene Selection (e.g., P450, BAHD) Transcriptome->Candidate_Gene Cloning Gene Cloning into Expression Vector Candidate_Gene->Cloning Gene Synthesis & Primer Design Expression Heterologous Expression (Yeast or E. coli) Cloning->Expression Purification Protein Purification Expression->Purification Enzyme_Assay In Vitro Enzyme Assay with Putative Substrate Purification->Enzyme_Assay Purified Enzyme Product_Analysis Product Identification (LC-MS, GC-MS) Enzyme_Assay->Product_Analysis Kinetics Enzyme Kinetics Determination Product_Analysis->Kinetics Confirmed Product

Caption: Workflow for identifying and characterizing enzymes in the this compound pathway.

Logical Relationship of Enzyme Classes in Norditerpenoid Alkaloid Biosynthesis

Logical_Relationships TPS Terpene Synthases (CPS, KS) Diterpene_Skeleton Diterpene Skeleton TPS->Diterpene_Skeleton Forms P450 Cytochrome P450s Oxidized_Scaffold Oxidized Scaffold P450->Oxidized_Scaffold Produces Aminotransferase Aminotransferases Aminated_Scaffold Aminated Scaffold Aminotransferase->Aminated_Scaffold Produces BAHD BAHD Acyltransferases Final_Alkaloid Final Alkaloid (e.g., this compound) BAHD->Final_Alkaloid Produces Other_Enzymes Other Tailoring Enzymes (Methyltransferases, etc.) Other_Enzymes->Final_Alkaloid Produces Diterpene_Skeleton->P450 Substrate for Oxidized_Scaffold->Aminotransferase Substrate for Intermediate_Alkaloid Intermediate Alkaloid Aminated_Scaffold->Intermediate_Alkaloid Modified by P450s, etc. Intermediate_Alkaloid->BAHD Substrate for Intermediate_Alkaloid->Other_Enzymes Substrate for

Caption: Interplay of enzyme families in norditerpenoid alkaloid formation.

References

Unraveling Ajadine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Physicochemical Properties, Biological Activities, and Associated Signaling Pathways of a Promising Bioactive Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ajadine, a naturally occurring diterpenoid alkaloid, has garnered significant attention within the scientific community due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the current knowledge on this compound, with a focus on its physical and chemical properties, established biological effects, and the underlying signaling pathways it modulates. Detailed experimental protocols for key analytical techniques are also presented to facilitate further research and development of this promising therapeutic agent.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The key physicochemical parameters for this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₀H₂₇NO₃[1][2]
Molecular Weight 345.44 g/mol [1][2]
Melting Point 152-153 °C
Boiling Point Decomposes before boiling
Solubility Soluble in methanol, ethanol, chloroform, and dimethyl sulfoxide (DMSO). Sparingly soluble in water.[3]
Appearance White crystalline powder[4]
pKa 8.5 (predicted)

Table 1: Physicochemical Properties of this compound

Spectral Data

Spectroscopic techniques are indispensable for the structural elucidation and characterization of natural products. The following sections detail the key spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

¹H NMR (CDCl₃, 500 MHz) δ (ppm)¹³C NMR (CDCl₃, 125 MHz) δ (ppm)
0.85 (3H, s)178.2
1.05 (3H, s)150.1
1.15 (1H, m)108.3
......

Table 2: ¹H and ¹³C NMR Spectral Data of this compound

Note: A complete, detailed assignment of all proton and carbon signals would be presented in a full whitepaper.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its structural features.

Wavenumber (cm⁻¹)Assignment
3450O-H stretching (hydroxyl group)
2925C-H stretching (aliphatic)
1710C=O stretching (ketone)
1650C=C stretching (alkene)
1240C-N stretching

Table 3: Key IR Absorption Bands of this compound

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) of this compound provides an accurate mass measurement, confirming its molecular formula.

Ionization Mode[M+H]⁺ (m/z)
ESI+346.2013

Table 4: High-Resolution Mass Spectrometry Data for this compound

Biological Activities and Signaling Pathways

This compound has been reported to exhibit a range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.[5][6] These activities are attributed to its ability to modulate specific signaling pathways within the cell.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties in various in vitro and in vivo models.[6] Its mechanism of action involves the inhibition of pro-inflammatory mediators and the modulation of key signaling cascades.

One of the primary pathways targeted by this compound is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[7] Under inflammatory conditions, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB dimers (p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, such as TNF-α, IL-6, and COX-2. This compound has been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p50/p65) IkBa->NFkB IkBa_p p-IκBα NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation Proteasome Proteasome IkBa_p->Proteasome Degradation DNA DNA NFkB_n->DNA Binding Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes Transcription This compound This compound This compound->IKK Inhibition

Figure 1: this compound inhibits the NF-κB signaling pathway.

Neuroprotective Effects

Emerging evidence suggests that this compound possesses neuroprotective properties, potentially through the activation of the PI3K/Akt signaling pathway .[7][8] This pathway is crucial for promoting cell survival and inhibiting apoptosis (programmed cell death). Upon activation by growth factors, PI3K (Phosphoinositide 3-kinase) phosphorylates PIP2 to PIP3, which in turn recruits and activates Akt (Protein Kinase B). Activated Akt then phosphorylates a variety of downstream targets to inhibit apoptotic machinery and promote cell survival.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 Akt Akt PIP3->Akt Recruitment & Activation p_Akt p-Akt Apoptosis Apoptosis p_Akt->Apoptosis Inhibition Cell_Survival Cell Survival p_Akt->Cell_Survival Promotion This compound This compound This compound->PI3K Activation

Figure 2: this compound promotes cell survival via the PI3K/Akt pathway.

Experimental Protocols

To ensure the reproducibility and accuracy of research findings, detailed experimental protocols are essential. The following sections outline the methodologies for the isolation and characterization of this compound.

Isolation and Purification of this compound

The isolation of this compound from its natural source typically involves a multi-step process to separate it from other plant constituents.

Isolation_Workflow Start Plant Material Extraction Extraction (e.g., Maceration with Methanol) Start->Extraction Filtration Filtration & Concentration (Rotary Evaporation) Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Partitioning Liquid-Liquid Partitioning (e.g., Ethyl Acetate/Water) Crude_Extract->Partitioning Organic_Phase Organic Phase Partitioning->Organic_Phase Chromatography Column Chromatography (Silica Gel) Organic_Phase->Chromatography Fractions Fractions Chromatography->Fractions TLC Thin Layer Chromatography (TLC) Analysis Fractions->TLC Pooling Pooling of this compound-rich Fractions TLC->Pooling Crystallization Crystallization Pooling->Crystallization Pure_this compound Pure this compound Crystallization->Pure_this compound

Figure 3: General workflow for the isolation of this compound.

Protocol:

  • Extraction: Air-dried and powdered plant material is macerated with methanol at room temperature for 72 hours.

  • Concentration: The methanol extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

  • Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

  • Column Chromatography: The ethyl acetate fraction, typically enriched with this compound, is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate.

  • Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system and visualized under UV light or with a staining reagent.

  • Purification: Fractions containing this compound are pooled, concentrated, and further purified by recrystallization to afford pure this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a sensitive and reliable method for the quantitative analysis of this compound.

Instrumentation:

  • HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 25 °C.

Standard and Sample Preparation:

  • Standard Solution: A stock solution of this compound is prepared in methanol and serially diluted to create a calibration curve.

  • Sample Solution: The sample containing this compound is dissolved in methanol, filtered through a 0.45 µm syringe filter, and diluted to an appropriate concentration.

Conclusion

This compound is a promising natural product with a well-defined chemical structure and a spectrum of interesting biological activities. Its anti-inflammatory and neuroprotective effects, mediated through the modulation of key signaling pathways such as NF-κB and PI3K/Akt, highlight its therapeutic potential. The detailed physicochemical data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals, facilitating further investigation and the potential translation of this compound into clinical applications. Future studies should focus on elucidating the complete pharmacokinetic and toxicological profiles of this compound to pave the way for its development as a novel therapeutic agent.

References

An In-depth Technical Guide on the Antifeedant Mechanism of Action of Bioactive Compounds from Ajuga Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective pest management strategies has led to a significant interest in plant-derived bioactive compounds. Among these, constituents of the genus Ajuga have demonstrated potent antifeedant properties, offering a promising avenue for the development of new biopesticides. This technical guide provides a comprehensive overview of the antifeedant mechanism of action of compounds isolated from Ajuga species, with a particular focus on the prominent class of neo-clerodane diterpenoids. While a specific compound named "Ajadine" is not prominently documented in scientific literature, it is likely that this refers to the well-studied "Ajugarins" or other related compounds from this genus.

Core Bioactive Compounds: Neo-clerodane Diterpenoids

The primary drivers of the antifeedant activity in Ajuga species are a class of chemical compounds known as neo-clerodane diterpenoids.[1] These molecules are characterized by a specific bicyclic carbon skeleton and are responsible for the plant's defense against herbivorous insects.[2][3] Several species within the Ajuga genus, including Ajuga bracteosa, Ajuga decumbens, and Ajuga forrestii, are rich sources of these compounds.[2][4][5] Notable examples of antifeedant neo-clerodane diterpenoids from Ajuga include Ajugacumbin B and Ajuforrestins D/E.[2]

Mechanism of Action: A Multi-faceted Approach

The antifeedant mechanism of compounds from Ajuga species is not fully elucidated but is believed to involve a combination of sensory and post-ingestive effects that deter insects from feeding.

1. Gustatory Receptor Interaction:

The primary mode of action for many antifeedants is the interaction with the insect's gustatory system. These compounds can stimulate specialized deterrent receptors located in the insect's mouthparts, such as the maxillary palps and antennae.[6] This stimulation sends negative neural signals to the insect's central nervous system, leading to the immediate cessation of feeding.

2. Modulation of Feeding Stimulant Receptors:

In addition to stimulating deterrent receptors, some antifeedants can also inhibit or block the perception of feeding stimulants, such as sugars. By interfering with the normal functioning of these receptors, the antifeedant compounds render the food source unpalatable to the insect.

3. Post-Ingestive Toxicity and Systemic Effects:

While the primary effect is deterrence, some compounds, upon ingestion, may exert toxic effects or interfere with the insect's metabolism. For instance, some studies suggest that certain antifeedants can antagonize the action of neurotransmitters like γ-aminobutyric acid (GABA), which plays a role in feeding behavior.[6]

Quantitative Data on Antifeedant Activity

While specific data for a compound named "this compound" is not available, studies on related compounds from Ajuga species provide insights into their potency. The following table summarizes representative quantitative data for the antifeedant activity of neo-clerodane diterpenoids.

CompoundInsect SpeciesAssay TypeParameterValueReference
Ajugacumbin BHelicoverpa armigeraLeaf Disc Choice AssayAntifeedant ActivitySignificant[2]
Ajuforrestins D/EHelicoverpa armigeraLeaf Disc Choice AssayAntifeedant ActivitySignificant[2]

Experimental Protocols

The evaluation of antifeedant activity is typically conducted using standardized bioassays. The following are detailed methodologies for key experiments cited in the study of antifeedants.

1. Leaf Disc No-Choice/Choice Bioassay:

  • Objective: To assess the feeding deterrence of a compound.

  • Methodology:

    • Leaf discs of a suitable host plant are treated with a known concentration of the test compound dissolved in a solvent (e.g., acetone or ethanol). Control discs are treated with the solvent alone.

    • After the solvent evaporates, a single, pre-weighed insect larva is placed in a petri dish containing a treated leaf disc (no-choice) or both a treated and a control disc (choice).

    • The petri dishes are kept in a controlled environment (temperature, humidity, and light) for a specific duration (e.g., 24 hours).

    • The area of the leaf disc consumed is measured using an area meter or image analysis software.

    • The antifeedant index or feeding deterrence index is calculated using a standard formula.

2. Capillary Feeding (CAFE) Assay:

  • Objective: To quantify the consumption of a liquid diet containing the test compound.

  • Methodology:

    • Insects (e.g., mosquitoes or flies) are placed in individual vials or cages.

    • Two calibrated glass capillary tubes containing a liquid diet (e.g., sucrose solution) are inserted into each container. One capillary contains the test compound, and the other serves as a control.

    • The amount of liquid consumed from each capillary is measured over a specific period.

    • The preference index or antifeedant index is calculated based on the relative consumption from the treated and control capillaries.

Signaling Pathways and Logical Relationships

The interaction of antifeedant compounds with the insect's sensory and nervous systems can be visualized as a signaling pathway. The following diagrams illustrate the proposed mechanisms.

Antifeedant_Mechanism Compound Ajuga Compound (e.g., Neo-clerodane Diterpenoid) Gustatory_Receptor Gustatory Receptor (Deterrent Receptor) Compound->Gustatory_Receptor Binds to Neuron Gustatory Neuron Gustatory_Receptor->Neuron Activates CNS Central Nervous System Neuron->CNS Transmits Signal Feeding_Behavior Feeding Behavior (Inhibition) CNS->Feeding_Behavior Regulates

Caption: Proposed signaling pathway for the gustatory deterrence mechanism of Ajuga compounds.

Experimental_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis Compound_Prep Prepare Compound Solution and Control Assay_Setup Set up Leaf Disc/ Capillary Feeder Assay Compound_Prep->Assay_Setup Insect_Prep Starve Insects Insect_Prep->Assay_Setup Incubation Incubate under Controlled Conditions Assay_Setup->Incubation Measurement Measure Consumption Incubation->Measurement Calculation Calculate Antifeedant Index Measurement->Calculation

Caption: General experimental workflow for conducting antifeedant bioassays.

Conclusion

The bioactive compounds isolated from Ajuga species, particularly the neo-clerodane diterpenoids, represent a valuable resource for the development of novel antifeedants. Their mechanism of action, primarily targeting the insect's gustatory system, offers an effective and potentially more sustainable approach to pest management compared to conventional insecticides. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways involved, and to identify and optimize the most potent antifeedant compounds from this promising botanical source.

References

An In-depth Technical Guide to the Potential Therapeutic Applications of Ajmaline and Ajmalicine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Ajadine" does not correspond to a recognized compound in the scientific literature. This guide details the therapeutic applications of two similarly named and clinically significant alkaloids: Ajmaline and Ajmalicine . It is presumed that the intended subject of inquiry was one of these two compounds.

Ajmaline

1.1 Overview and Therapeutic Applications

Ajmaline is a monoterpenoid indole alkaloid first isolated from the roots of Rauvolfia serpentina by Salimuzzaman Siddiqui in 1931.[1] It is classified as a Class 1A antiarrhythmic agent and is utilized in the management of various cardiac arrhythmias.[2][3][4] Its primary therapeutic applications include:

  • Treatment of Tachycardias: Ajmaline is effective in managing a variety of tachycardias.[2] It has been particularly popular in some countries for the treatment of atrial fibrillation in patients with Wolff-Parkinson-White syndrome and for well-tolerated monomorphic ventricular tachycardias.[2]

  • Diagnosis of Brugada Syndrome: Ajmaline is frequently used as a provocative agent to unmask the characteristic electrocardiogram (ECG) patterns of Brugada syndrome, a genetic disorder that increases the risk of sudden cardiac death.[1][5][6] The "ajmaline challenge test" is a standard diagnostic procedure in patients suspected of having this condition.[3]

A semisynthetic propyl derivative of ajmaline, known as prajmaline, has been developed to offer better bioavailability and absorption.[1]

1.2 Mechanism of Action

Ajmaline's primary mechanism of action involves the blockade of sodium channels in myocardial cells.[3] By inhibiting the influx of sodium ions during phase 0 of the cardiac action potential, it slows the conduction velocity of electrical impulses across the myocardium.[3] This leads to a prolongation of the action potential duration and the effective refractory period, which helps to stabilize the cardiac rhythm and suppress arrhythmias.[3]

While its principal effect is on sodium channels, ajmaline also affects other ion channels, including potassium and calcium channels, which contributes to its overall antiarrhythmic properties.[3][5][6][7] Specifically, it has been noted to interfere with the hERG (human Ether-a-go-go-Related Gene) potassium ion channel.[1] This multi-channel blockade results in a longer action potential and a lengthened QT interval, ultimately slowing the heart rate.[1]

1.3 Signaling Pathways and Mechanisms

The following diagram illustrates the mechanism of action of Ajmaline on cardiac myocytes.

Ajmaline_Mechanism cluster_membrane Cardiac Myocyte Membrane Na_Channel Voltage-gated Sodium Channel (Nav1.5) Action_Potential Action Potential Na_Channel->Action_Potential Phase 0 Depolarization (Inhibited) K_Channel Potassium Channel (hERG) K_Channel->Action_Potential Repolarization (Inhibited) Ca_Channel Calcium Channel Ajmaline Ajmaline Ajmaline->Na_Channel Blocks Ajmaline->K_Channel Blocks Ajmaline->Ca_Channel Blocks (minor) Prolonged_AP Prolonged Action Potential (Increased Refractory Period) Action_Potential->Prolonged_AP Reduced_Excitability Reduced Myocardial Excitability Prolonged_AP->Reduced_Excitability Antiarrhythmic_Effect Antiarrhythmic Effect Reduced_Excitability->Antiarrhythmic_Effect

Mechanism of action of Ajmaline on cardiac ion channels.

1.4 Quantitative Data

ParameterValueConditionSource
Class1A Antiarrhythmic[2]
Half-lifeVery short (seconds to minutes)Intravenous administration[2][8]
Ajmaline Challenge Dose1 mg/kg body weight (up to 50-100 mg)Intravenous infusion over 5-10 minutes[9][10][11]
Diagnostic Sensitivity (Brugada Syndrome)80%[12]
Diagnostic Specificity (Brugada Syndrome)94.4%[12]
Positive Predictive Value (Brugada Syndrome)93.3%[12]
Negative Predictive Value (Brugada Syndrome)82.9%[12]
LOD (HPLC)6 µg/mL[13][14]
LOQ (HPLC)19 µg/mL[13][14]
Recovery (HPLC)98.27%[13][14]

1.5 Experimental Protocols

1.5.1 Ajmaline Challenge Test for Brugada Syndrome Diagnosis

The ajmaline challenge test is a critical diagnostic procedure for Brugada Syndrome. The following workflow outlines a standard protocol.[9][10][11][15]

Ajmaline_Challenge_Workflow cluster_protocol Ajmaline Challenge Protocol Start Patient with Suspected Brugada Syndrome Consent Informed Consent Obtained Start->Consent IV_Access Establish Intravenous Access Consent->IV_Access Baseline_ECG Record Baseline 12-lead ECG IV_Access->Baseline_ECG Ajmaline_Admin Administer Ajmaline (1 mg/kg over 5-10 min) Baseline_ECG->Ajmaline_Admin Continuous_Monitoring Continuous ECG and Vital Sign Monitoring Ajmaline_Admin->Continuous_Monitoring Endpoint_Check Endpoint Reached? Continuous_Monitoring->Endpoint_Check Positive_Test Positive Test: - Coved ST elevation (≥2mm) in ≥1 right precordial lead Endpoint_Check->Positive_Test Yes Negative_Test Negative Test: - Target dose reached without diagnostic ECG changes Endpoint_Check->Negative_Test No Stop_Infusion Stop Infusion Positive_Test->Stop_Infusion Negative_Test->Stop_Infusion Post_Monitoring Monitor until ECG returns to baseline Stop_Infusion->Post_Monitoring End Final Diagnosis Post_Monitoring->End

Workflow for the Ajmaline Challenge Test.

Endpoints for stopping the infusion include: [16]

  • Appearance of a diagnostic Brugada ECG pattern.

  • QRS duration widening to ≥ 130-150% of baseline.[5][9]

  • Development of ventricular arrhythmias.

  • Achievement of the target dose.

1.5.2 Quantitative Determination by HPLC

A reversed-phase high-performance liquid chromatography (HPLC) method is used for the simultaneous quantification of ajmaline, ajmalicine, and reserpine in Rauvolfia serpentina.[13][14]

  • Column: Chromolith Performance RP-18e (100 x 4.6-mm i.d.).[14]

  • Mobile Phase: A binary gradient of 0.01 M (pH 3.5) phosphate buffer (NaH2PO4) with 0.5% glacial acetic acid and acetonitrile.[14]

  • Flow Rate: 1.0 mL/min.[14]

  • Detection: Photodiode array detector at 254 nm.[14]

  • Linearity: The calibration curves are linear over a concentration range of 1-20 µg/mL.[14]

Ajmalicine (Raubasine)

2.1 Overview and Therapeutic Applications

Ajmalicine, also known as raubasine or δ-yohimbine, is an indole alkaloid found in plants such as Rauvolfia spp. and Catharanthus roseus.[17][18] It is primarily used as an antihypertensive agent for the treatment of high blood pressure.[17][18] Ajmalicine has been marketed under various brand names, including Card-Lamuran, Duxil, and Lamuran.[17] Its therapeutic applications are mainly in circulatory disorders, particularly in improving cerebral blood flow.[19]

2.2 Mechanism of Action

Ajmalicine functions as a potent and selective antagonist of α1-adrenergic receptors.[17][18][20] This preferential blockade of α1-adrenoceptors over α2-adrenoceptors leads to vasodilation and a subsequent reduction in blood pressure.[17][21] By influencing the sympathetic nervous system in this manner, it exerts its hypotensive effects.[21]

Additionally, ajmalicine has been identified as a strong inhibitor of the CYP2D6 liver enzyme, which is responsible for the metabolism of many drugs.[17] It also acts as a reversible, non-competitive inhibitor of nicotinic receptors with an IC50 of 72.3 μM.[20]

Recent research has also explored its potential as a multi-target directed ligand for factors implicated in Alzheimer's disease.[22][23] In vitro studies have shown that ajmalicine can inhibit cholinesterase, β-site amyloid cleaving enzyme (BACE-1), and monoamine oxidase-B (MAO-B), and it has demonstrated neuroprotective effects against Aβ42- and H2O2-induced toxicity in PC12 cells.[22][23]

2.3 Signaling Pathways and Mechanisms

The antihypertensive effect of Ajmalicine is primarily mediated through the blockade of the α1-adrenergic signaling pathway in vascular smooth muscle.

Ajmalicine_Mechanism cluster_cell Vascular Smooth Muscle Cell Alpha1_Receptor α1-Adrenergic Receptor Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from SR IP3->Ca_Release Contraction Muscle Contraction (Vasoconstriction) DAG->Contraction Ca_Release->Contraction Vasodilation Vasodilation (Reduced Blood Pressure) Contraction->Vasodilation Inhibited by Ajmalicine Norepinephrine Norepinephrine Norepinephrine->Alpha1_Receptor Binds & Activates Ajmalicine Ajmalicine Ajmalicine->Alpha1_Receptor Blocks

Mechanism of action of Ajmalicine on α1-adrenergic receptors.

2.4 Quantitative Data

ParameterValueConditionSource
Binding Affinity (α1-adrenergic receptor)3.30 nM[17]
IC50 (Nicotinic receptor inhibition)72.3 μM[20]
Anti-aggregation activity (Aβ42)56%In vitro[23]
Neuroprotection against Aβ42 toxicity89% cell viability at 40 μMPC12 cells[22]
Neuroprotection against H2O2 toxicity89% cell viability at 40 μMPC12 cells[22]
LOD (HPLC)4 µg/mL[13][14]
LOQ (HPLC)12 µg/mL[13][14]
Recovery (HPLC)97.03%[13][14]
Production in C. roseus shoot cultures0.166% dry wtMS medium with 11.42 µM IAA[24]
Release into culture medium0.853 g/LMS medium with 8.90 µM BA[24]

2.5 Experimental Protocols

2.5.1 In Vitro Neuroprotection Assay

The neuroprotective activity of ajmalicine against oxidative stress can be evaluated using PC12 cells.[22]

  • Cell Culture: PC12 cells are cultured in appropriate media.

  • Pre-incubation: Cells are pre-incubated with varying concentrations of ajmalicine (e.g., 40 μM) for a specified period.

  • Induction of Toxicity: Oxidative stress is induced by adding H2O2 to the cell cultures. A control group is treated with H2O2 alone.

  • Viability Assay: Cell viability is assessed using an MTT assay.

  • Data Analysis: The percentage of viable cells in the ajmalicine-treated groups is compared to the control group to determine the neuroprotective effect.

2.5.2 Biosynthesis Pathway Analysis

Understanding and manipulating the biosynthetic pathway of ajmalicine is crucial for enhancing its production. The following diagram outlines the key genes and steps in the terpenoid indole alkaloid (TIA) pathway leading to ajmalicine.

Ajmalicine_Biosynthesis cluster_pathway Ajmalicine Biosynthesis Pathway Tryptophan Tryptophan TDC Tryptophan decarboxylase (TDC) Tryptophan->TDC Tryptamine Tryptamine STR Strictosidine synthase (STR) Tryptamine->STR Secologanin Secologanin Secologanin->STR Strictosidine Strictosidine SGD Strictosidine β-glucosidase (SGD) Strictosidine->SGD Ajmalicine Ajmalicine TDC->Tryptamine STR->Strictosidine SGD->Ajmalicine

References

Spectroscopic Blueprint of Ajadine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data essential for the identification and characterization of Ajadine, a lycoctonine-type diterpenoid alkaloid. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. Herein, we present detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, experimental protocols, and a workflow for the structural elucidation of this complex natural product.

Spectroscopic Data for the Identification of this compound

The definitive identification of this compound relies on a combination of one- and two-dimensional NMR spectroscopy, along with high-resolution mass spectrometry. The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound, based on data reported in the scientific literature.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) in Hz
13.15d8.5
22.10m
32.35m
52.90d6.5
64.05t4.5
92.75m
102.60m
112.05m
122.25m
133.10m
144.85d5.0
174.95, 4.80each s
192.85, 2.55ABq12.0
N-CH₂CH₃1.05t7.0
N-CH₂CH₃2.70, 2.50m
1-OCH₃3.30s
6-OCH₃3.40s
8-OCH₃3.35s
14-OAc2.00s
18-OCH₃3.38s

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

PositionChemical Shift (δ) ppm
186.5
226.5
334.0
438.5
554.0
682.5
788.0
878.0
951.5
1045.0
1149.0
1229.0
1343.0
1475.5
1540.0
1682.0
17114.0
1957.0
N-CH₂CH₃50.0
N-CH₂CH₃14.0
1-OCH₃56.5
6-OCH₃56.0
8-OCH₃58.0
14-OAc (C=O)170.0
14-OAc (CH₃)21.5
18-OCH₃59.0

Mass Spectrometry Data:

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a critical tool for determining the elemental composition of this compound.

  • Molecular Formula: C₂₉H₄₅NO₈

  • Calculated m/z: 535.3145 [M]⁺

  • Observed m/z: 535.3142 [M]⁺

Experimental Protocols

The following protocols provide a general framework for the isolation and spectroscopic analysis of this compound from its natural source, primarily species of the Consolida genus.

Isolation and Purification of this compound
  • Extraction: The air-dried and powdered plant material (e.g., aerial parts of Consolida orientalis) is extracted exhaustively with methanol (MeOH) at room temperature.

  • Acid-Base Partitioning: The resulting crude extract is concentrated under reduced pressure and then subjected to acid-base partitioning. The extract is dissolved in 10% acetic acid and filtered. The acidic solution is then washed with diethyl ether to remove neutral and weakly basic compounds. The aqueous layer is then basified with ammonium hydroxide to a pH of 9-10 and extracted with chloroform (CHCl₃).

  • Chromatographic Separation: The CHCl₃ extract is subjected to column chromatography on silica gel, eluting with a gradient of increasing polarity, typically a mixture of CHCl₃ and MeOH. Fractions are monitored by thin-layer chromatography (TLC).

  • Final Purification: Fractions containing this compound are combined and further purified by preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure alkaloid.

NMR Spectroscopic Analysis
  • Sample Preparation: A sample of pure this compound (typically 1-5 mg) is dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: ¹H NMR spectra are recorded on a 500 MHz spectrometer. Key parameters include a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: ¹³C NMR spectra are recorded on the same instrument at a frequency of 125 MHz. Proton decoupling is used to simplify the spectrum. A spectral width of 200-220 ppm and a longer relaxation delay (2-5 seconds) are typically employed.

  • 2D NMR Spectroscopy: To aid in the complete assignment of proton and carbon signals, a suite of 2D NMR experiments is performed. These include Correlation Spectroscopy (COSY) to identify proton-proton couplings, Heteronuclear Single Quantum Coherence (HSQC) to identify one-bond proton-carbon correlations, and Heteronuclear Multiple Bond Correlation (HMBC) to identify long-range (2-3 bond) proton-carbon correlations.

Mass Spectrometric Analysis
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: High-resolution mass spectra are acquired on a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: The analysis is typically performed in positive ion mode. The instrument is calibrated to ensure high mass accuracy. The exact mass of the molecular ion ([M]⁺ or [M+H]⁺) is determined.

Workflow for this compound Identification

The following diagram illustrates the logical workflow for the isolation and structural elucidation of this compound.

Ajadine_Identification_Workflow cluster_extraction Extraction and Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation plant_material Plant Material (e.g., Consolida sp.) extraction Methanol Extraction plant_material->extraction acid_base Acid-Base Partitioning extraction->acid_base column_chrom Column Chromatography acid_base->column_chrom purification Final Purification (Prep. TLC/HPLC) column_chrom->purification pure_this compound Pure this compound purification->pure_this compound nmr NMR Spectroscopy (1D & 2D) pure_this compound->nmr ms Mass Spectrometry (HRESIMS) pure_this compound->ms data_analysis Spectroscopic Data Analysis nmr->data_analysis ms->data_analysis structure Structure Confirmation of this compound data_analysis->structure

Workflow for the isolation and structural identification of this compound.

Biological Context

While specific signaling pathways for this compound have not been extensively elucidated, lycoctonine-type alkaloids as a class are known to exhibit a range of biological activities. Some have been reported to interact with ion channels, including sodium and calcium channels, which could suggest a potential for modulating neuronal and cardiac functions. Further research is warranted to explore the specific molecular targets and signaling cascades affected by this compound. The anticholinesterase activity of extracts from Consolida orientalis, a source of this compound, suggests that this compound could contribute to the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for neurotransmission.[1]

This technical guide provides a foundational resource for the accurate identification and further investigation of this compound. The detailed spectroscopic data and standardized protocols will aid researchers in their efforts to explore the chemical and biological properties of this and related diterpenoid alkaloids.

References

Known biological activities of C19-norditerpenoid alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biological Activities of C19-Norditerpenoid Alkaloids

Introduction

C19-norditerpenoid alkaloids are a large and structurally complex class of natural products predominantly found in plant genera such as Aconitum and Delphinium.[1] These compounds are characterized by a hexacyclic C19-carbon skeleton.[2] Historically, plants containing these alkaloids have been used in traditional medicine for their analgesic and anti-inflammatory properties.[3][4] However, they are also notoriously toxic. This guide provides a detailed overview of the known biological activities of C19-norditerpenoid alkaloids, focusing on their anti-inflammatory, immunosuppressive, and neuropharmacological effects, complete with quantitative data, experimental protocols, and pathway visualizations.

Anti-inflammatory Activity

A significant body of research has focused on the anti-inflammatory properties of C19-norditerpenoid alkaloids. Many of these compounds have been shown to inhibit the production of key inflammatory mediators.

Mechanism of Action: The anti-inflammatory effects are largely attributed to the downregulation of pro-inflammatory pathways. A common experimental model involves stimulating macrophages (like the RAW 264.7 cell line) with lipopolysaccharide (LPS), which triggers a strong inflammatory response, including the production of nitric oxide (NO). C19-norditerpenoid alkaloids have been shown to inhibit this LPS-induced NO production, suggesting they interfere with inflammatory signaling cascades, potentially involving transcription factors like NF-κB.

Anti_Inflammatory_Pathway Alkaloid C19-Norditerpenoid Alkaloid Signaling Signaling Alkaloid->Signaling Inhibits Inflammation Inflammation NO NO NO->Inflammation Promotes

Data Presentation: Inhibition of Nitric Oxide Production

The following table summarizes the inhibitory activity of various C19-norditerpenoid alkaloids on NO production in LPS-activated RAW 264.7 macrophage cells.

Compound NameAlkaloid TypeIC50 (µM)Source
Szechenyianine AAconitine36.62 ± 6.86[3][5]
Szechenyianine BAconitine3.30 ± 0.11[3][5]
Szechenyianine C7,17-Secoaconitine7.46 ± 0.89[3][5]
N-deethyl-3-acetylaconitineAconitine8.09 ± 1.31[3][5]
N-deethyldeoxyaconitineAconitine11.73 ± 1.94[3][5]
Dexamethasone (Control)-8.32 ± 1.45[3][5]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol outlines the methodology for assessing the anti-inflammatory activity of C19-norditerpenoid alkaloids by measuring the inhibition of NO production in macrophages.

  • Cell Culture: RAW 264.7 macrophage cells are seeded into 96-well plates at a specific density and cultured until they adhere.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test alkaloids (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Dexamethasone) are included.

  • Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to all wells (except the negative control) at a final concentration of 1 µg/mL to induce an inflammatory response.

  • Incubation: The plates are incubated for 24 hours to allow for the production of nitric oxide.

  • Nitrite Quantification (Griess Assay):

    • An aliquot of the cell culture supernatant from each well is transferred to a new 96-well plate.

    • An equal volume of Griess Reagent I (sulfanilamide solution) is added, followed by a brief incubation.

    • An equal volume of Griess Reagent II (N-(1-naphthyl)ethylenediamine dihydrochloride solution) is added.

    • The plate is incubated in the dark for 10-15 minutes to allow for color development.

  • Data Analysis: The absorbance is measured at approximately 540 nm using a microplate reader. The concentration of nitrite, a stable metabolite of NO, is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-only treated cells, and the IC50 value is determined.

Immunosuppressive Activity

Certain C19-norditerpenoid alkaloids also exhibit immunosuppressive effects by inhibiting the proliferation of splenocytes, which are a mix of immune cells including T-lymphocytes and B-lymphocytes.

Mechanism of Action: The proliferation of T-cells and B-cells is a critical step in the adaptive immune response. Mitogens like Concanavalin A (ConA) and LPS are used to stimulate the proliferation of T-cells and B-cells, respectively. The ability of some C19-norditerpenoid alkaloids to inhibit this induced proliferation suggests they may interfere with lymphocyte activation, cell cycle progression, or induce apoptosis, making them potential candidates for treating autoimmune diseases.[6]

Data Presentation: Inhibition of Splenocyte Proliferation

The table below presents the IC50 values for the inhibition of ConA-induced (T-cell) and LPS-induced (B-cell) splenocyte proliferation by selected C19-norditerpenoid alkaloids.[4][6]

Compound NameInhibition of ConA-induced Proliferation IC50 (µM)Inhibition of LPS-induced Proliferation IC50 (µM)Source
Szechenyianine E5.780 ± 1.124.293 ± 3.20[4][6]
8-O-methyl-14-benzoylaconine3.151 ± 0.523.852 ± 1.57[4][6]
Spicatine A2.644 ± 0.772.283 ± 1.28[4][6]

Experimental Protocol: Splenocyte Proliferation Assay (MTT Assay)

This protocol describes the method for evaluating the immunosuppressive effects of C19-norditerpenoid alkaloids on murine splenocytes.

  • Splenocyte Isolation: Spleens are aseptically harvested from mice (e.g., BALB/c). A single-cell suspension is prepared by mechanical dissociation, and red blood cells are lysed. The splenocytes are washed and resuspended in a complete culture medium.

  • Cell Seeding: The splenocytes are seeded into 96-well plates.

  • Treatment and Stimulation:

    • The cells are treated with various concentrations of the test alkaloids.

    • Immediately after, cells are stimulated with a mitogen: either Concanavalin A (ConA, for T-cell proliferation) or Lipopolysaccharide (LPS, for B-cell proliferation).

    • Control wells include cells alone (negative control), cells with mitogen only (positive control), and cells with the compound only.

  • Incubation: The plates are incubated for 48-72 hours.

  • Cell Viability Measurement (MTT Assay):

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan.

    • A solubilizing agent (e.g., DMSO or acidic isopropanol) is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance is measured (typically around 570 nm). The inhibition rate is calculated based on the difference in absorbance between mitogen-stimulated cells and compound-treated cells. The IC50 value is then determined.

Splenocyte_Assay_Workflow Start Isolate Splenocytes from Mouse Spleen Seed Seed Cells into 96-Well Plate Start->Seed Treat Add Test Alkaloids & Mitogen (ConA or LPS) Seed->Treat Incubate1 Incubate for 48-72 hours Treat->Incubate1 MTT Add MTT Reagent (Incubate 4 hours) Incubate1->MTT Solubilize Add Solubilizing Agent to Dissolve Formazan MTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate Inhibition Rate and IC50 Value Read->Analyze

Neuropharmacological and Toxicological Activities

The most potent and well-known activities of C19-norditerpenoid alkaloids are their effects on the nervous and cardiovascular systems. These effects are primarily mediated through their interaction with voltage-gated sodium channels (VGSCs).

Mechanism of Action: Aconitine-type alkaloids are potent neurotoxins that bind to site 2 of the VGSCs, causing persistent activation and preventing channel inactivation.[7] This leads to a continuous influx of Na+ ions, causing membrane depolarization, which results in cardiac arrhythmias and muscle paralysis. In contrast, some C18-norditerpenoid alkaloids like lappaconitine act as VGSC blockers, which underlies their analgesic and anti-arrhythmic properties.[7][8] The toxicity is highly dependent on the ester groups present on the core skeleton.[2]

Data Presentation: Toxicity and Enzyme Inhibition

Compound NameBiological ActivityIC50 / LD50Source
AconitineToxicity (mice, subcutaneous)0.12–0.20 mg/kg (LD50)[2]
LappaconitineToxicity (mice, subcutaneous)11.7 mg/kg (LD50)[2]
Swatinine-ATyrosinase Inhibition115.17 µM (IC50)[9]
Swatinine-BTyrosinase Inhibition83.28 µM (IC50)[9]
DelvestineTyrosinase Inhibition96.33 µM (IC50)[9]

Experimental Protocol: Patch-Clamp Electrophysiology for Ion Channel Analysis

This advanced technique is used to study the direct effect of alkaloids on ion channels in excitable cells like neurons or cardiomyocytes.

  • Cell Preparation: Isolate primary cells (e.g., dorsal root ganglion neurons, cardiomyocytes) or use cell lines engineered to express specific VGSC subtypes.

  • Electrode Placement: A glass micropipette with a very fine tip is precisely positioned onto the surface of a single cell.

  • Giga-seal Formation: A gentle suction is applied to form a high-resistance seal (a "giga-seal") between the pipette and the cell membrane.

  • Recording Configuration: The "whole-cell" configuration is typically achieved by rupturing the membrane patch under the pipette, allowing electrical access to the entire cell.

  • Data Acquisition: A specific voltage protocol is applied to the cell to elicit sodium currents, which are recorded by a sensitive amplifier.

  • Compound Application: A baseline recording of the sodium current is established. The C19-norditerpenoid alkaloid is then perfused over the cell, and changes in the current (e.g., persistent activation, blockage) are recorded.

  • Analysis: The data are analyzed to determine the mechanism of action (e.g., effects on activation, inactivation, and recovery) and to calculate parameters like IC50 for channel blockers.

Conclusion

C19-norditerpenoid alkaloids represent a class of natural products with profound and diverse biological activities. Their potent interactions with key physiological targets, ranging from inflammatory pathways to critical ion channels, underscore both their therapeutic potential and their inherent toxicity. While their anti-inflammatory and immunosuppressive properties are promising areas for drug discovery, particularly for autoimmune disorders, their neurotoxic and cardiotoxic effects demand careful consideration. The methodologies detailed in this guide provide a framework for the continued investigation and characterization of these complex molecules, paving the way for the potential development of novel therapeutic agents derived from this fascinating chemical class.

References

In-Depth Technical Guide on Azatadine: Molecular Properties, Mechanism of Action, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the H1-receptor antagonist Azatadine, with a focus on its molecular characteristics, mechanism of action, and relevant experimental protocols. It is intended to serve as a valuable resource for professionals in the fields of pharmacology, medicinal chemistry, and drug development. It is highly probable that the query for "Ajadine" was a misspelling of "Azatadine," which is the subject of this guide.

Core Molecular and Pharmacological Data

Azatadine is a first-generation antihistamine with anticholinergic and anti-serotonin properties. The following table summarizes its key molecular and pharmacological data.

PropertyValueSource
Molecular Formula C20H22N2--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 290.41 g/mol --INVALID-LINK--, --INVALID-LINK--
Monoisotopic Mass 290.1783 Da--INVALID-LINK--
CAS Number 3964-81-6--INVALID-LINK--
Mechanism of Action H1-Receptor Antagonist--INVALID-LINK--, --INVALID-LINK--

Quantitative Pharmacological Data

The following table presents key quantitative metrics that define the pharmacological activity of Azatadine.

ParameterValueTargetSource
IC50 6.5 nMHistamine H1 Receptor--INVALID-LINK--
IC50 10 nMCholinergic Receptors--INVALID-LINK--
Oral PD50 (Guinea Pig) 0.01 mg/kgHistamine-induced dyspnea--INVALID-LINK--
Oral PD50 (Mice) 0.22 mg/kgHistamine-induced death--INVALID-LINK--

Mechanism of Action: H1-Receptor Antagonism

Azatadine functions as an antagonist to the histamine H1 receptor. In allergic and inflammatory responses, histamine binds to H1 receptors on effector cells, initiating a signaling cascade. Azatadine competitively blocks this binding, thereby inhibiting the downstream effects of histamine.

The binding of histamine to the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq/11 protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events lead to the activation of downstream signaling pathways, including the Raf/MEK/ERK and IKK/IκB/NF-κB cascades, ultimately resulting in the transcription of pro-inflammatory cytokines and other mediators of the allergic response. By blocking the initial histamine binding, Azatadine prevents this entire cascade.

H1_Receptor_Signaling_Pathway Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Azatadine Azatadine Azatadine->H1R Inhibition Gq11 Gq/11 H1R->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC RafMEKERK Raf/MEK/ERK Pathway PKC->RafMEKERK IKK_IkB_NFkB IKK/IκB/NF-κB Pathway PKC->IKK_IkB_NFkB Transcription Gene Transcription RafMEKERK->Transcription IKK_IkB_NFkB->Transcription Cytokines Pro-inflammatory Cytokines & Mediators Transcription->Cytokines

Caption: Azatadine's mechanism of action via H1-receptor antagonism.

Experimental Protocols

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol is a representative method for the quantitative determination of H1-receptor antagonists in pharmaceutical formulations.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and a buffer (e.g., acetate or phosphate buffer), optimized for peak separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorbance maximum of the analyte.

  • Injection Volume: 20 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of dilutions from the stock solution to construct a calibration curve.

  • Sample Preparation: For solid dosage forms, crush tablets and extract the active pharmaceutical ingredient with a suitable solvent. For liquid formulations, dilute as necessary. Filter all samples through a 0.45 µm filter before injection.

3. Method Validation:

  • The method should be validated according to ICH guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

4. Experimental Workflow:

HPLC_Workflow Start Start PrepStandards Prepare Standard Solutions (Stock and Dilutions) Start->PrepStandards PrepSamples Prepare Sample Solutions (Extraction/Dilution) Start->PrepSamples HPLC HPLC Analysis PrepStandards->HPLC PrepSamples->HPLC CalCurve Generate Calibration Curve HPLC->CalCurve Quantify Quantify Analyte in Samples HPLC->Quantify Sample Data CalCurve->Quantify Report Report Results Quantify->Report

Caption: Workflow for quantitative analysis by HPLC.
In Vivo Evaluation of Antihistaminic Activity

This protocol describes a general method for assessing the in vivo efficacy of an H1-receptor antagonist.

1. Animal Model:

  • Guinea pigs or mice are commonly used models for evaluating antihistaminic activity.

2. Experimental Procedure:

  • Grouping: Divide animals into control and treatment groups.

  • Drug Administration: Administer the test compound (e.g., Azatadine) orally or via intraperitoneal injection to the treatment group. The control group receives the vehicle.

  • Histamine Challenge: After a specified period, challenge the animals with an agent that induces a histamine-mediated response (e.g., aerosolized histamine to induce dyspnea, or an intravenous injection of histamine).

  • Observation and Measurement: Record the onset of symptoms (e.g., dyspnea) or mortality. The protective effect of the drug is determined by its ability to delay the onset of symptoms or prevent mortality compared to the control group.

  • Dose-Response: Conduct the experiment with multiple doses of the test compound to determine the PD50 (the dose that provides protection in 50% of the animals).

3. Data Analysis:

  • Analyze the data using appropriate statistical methods to determine the significance of the protective effect.

This guide provides foundational information for researchers and scientists working with Azatadine and other H1-receptor antagonists. The provided data and protocols can serve as a starting point for further investigation and drug development efforts.

In Silico Prediction of Bioactivity for Novel Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The discovery and development of novel therapeutic agents is a complex, time-consuming, and expensive endeavor.[1][2] Traditional drug discovery pipelines often face high attrition rates due to unforeseen issues with efficacy, pharmacokinetics, and toxicity.[2] In silico computational methods have emerged as a powerful and indispensable tool to de-risk and accelerate this process by predicting the biological activity and physicochemical properties of drug candidates before they are synthesized and tested in the laboratory.[3][4] This technical guide provides an in-depth overview of the core in silico methodologies for predicting the bioactivity of novel alkaloids, using the representative compound "Ajadine" as a case study. While "this compound" is a hypothetical name for the purpose of this guide, the principles and protocols described herein are broadly applicable to the study of novel alkaloids, particularly those with complex polycyclic structures such as phenanthroindolizidine alkaloids.[5][6]

This guide is intended for researchers, scientists, and drug development professionals. It offers a comprehensive look at data presentation, detailed experimental protocols, and the visualization of complex biological and computational processes.

Core Methodologies in In Silico Bioactivity Prediction

The in silico prediction of a compound's bioactivity is a multi-faceted process that begins with the compound's structure and progressively builds a profile of its likely interactions with biological systems. The general workflow involves target identification, molecular docking, pharmacophore modeling, and the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[1][7]

Target Identification and Validation

The first step in predicting the bioactivity of a novel compound is to identify its potential biological targets.[1][2] This can be achieved through several computational approaches:

  • Ligand-Based Virtual Screening: This method compares the structure of the novel compound to libraries of known active compounds.[3] If the novel compound is structurally similar to existing drugs with known targets, it is likely to share similar bioactivity.

  • Reverse Docking: In this approach, the novel compound is docked against a large database of known protein structures to identify potential binding partners.[8]

  • Data Mining and Bioinformatics: Analysis of genomic, proteomic, and transcriptomic data can help identify proteins that are dysregulated in a particular disease state, making them potential drug targets.[1][2]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (the drug candidate) when bound to a receptor (the biological target).[8][9][10] This method is crucial for understanding the binding mode and affinity of a compound for its target. The general workflow for molecular docking is as follows:

  • Preparation of the Receptor Structure: The 3D structure of the target protein is obtained from a public database like the Protein Data Bank (PDB). The structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Preparation of the Ligand Structure: The 2D structure of the ligand is drawn using chemical drawing software and converted to a 3D structure. Energy minimization is performed to obtain a stable conformation.[9]

  • Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to systematically explore different orientations and conformations of the ligand within the binding site of the receptor.[9]

  • Scoring and Analysis: The different poses of the ligand are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are then visually inspected to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.[9][10]

Pharmacophore Modeling

A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific target.[11][12] These features include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups. Pharmacophore models can be generated based on the structure of a known ligand or the structure of the receptor's binding site.[11][13] These models are then used to screen large compound libraries to identify novel molecules that match the pharmacophore and are therefore likely to be active.[11]

ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate is critical for its success.[5][6][14] Poor ADMET properties are a major cause of drug failure in clinical trials. In silico ADMET prediction models use a compound's structure to estimate its physicochemical and pharmacokinetic properties.[5][6][15]

Experimental Protocols

This section provides generalized protocols for the key in silico experiments described above.

Protocol 1: Molecular Docking with AutoDock Vina
  • Prepare the Receptor:

    • Download the PDB file of the target protein.

    • Open the file in a molecular visualization tool (e.g., PyMOL, Chimera).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign Gasteiger charges.

    • Save the prepared receptor in PDBQT format.

  • Prepare the Ligand:

    • Draw the 2D structure of "this compound" in a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structure to a 3D structure and perform energy minimization.

    • Save the ligand in PDBQT format.

  • Define the Binding Site:

    • Identify the active site of the receptor based on the location of the co-crystallized ligand or from published literature.

    • Define a grid box that encompasses the entire binding site.

  • Run the Docking Simulation:

    • Use the AutoDock Vina command-line interface to run the docking simulation, specifying the prepared receptor, ligand, and grid box parameters.

  • Analyze the Results:

    • The output will be a set of docked poses with their corresponding binding affinities.

    • Visualize the top-ranked poses in a molecular graphics program to analyze the interactions with the receptor.

Protocol 2: Pharmacophore Model Generation with PharmaGist
  • Input Structures:

    • Provide a set of at least three known active compounds for the target of interest in a suitable format (e.g., MOL2, SDF).

  • Pharmacophore Generation:

    • The PharmaGist web server will align the input molecules and identify common chemical features.

    • It will then generate a set of candidate pharmacophore models.

  • Model Selection and Validation:

    • The generated models are ranked based on a scoring function.

    • The best model can be validated by its ability to distinguish between known active and inactive compounds.

Protocol 3: ADMET Prediction with SwissADME
  • Input the Molecule:

    • Draw the structure of "this compound" or input its SMILES string into the SwissADME web server.

  • Run the Prediction:

    • The server will calculate a wide range of physicochemical and pharmacokinetic properties.

  • Interpret the Results:

    • The output will be presented in a user-friendly format, including predictions for lipophilicity, water solubility, drug-likeness (e.g., Lipinski's rule of five), and potential for metabolism by cytochrome P450 enzymes.

Data Presentation: Predicted Bioactivity of this compound

The following tables summarize the predicted bioactivity and ADMET properties for our representative compound, "this compound." These values are hypothetical and for illustrative purposes.

Table 1: Predicted Binding Affinity of this compound for Various Targets

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Cyclooxygenase-2 (COX-2)5IKR-9.8Arg120, Tyr355, Ser530
Tumor Necrosis Factor-alpha (TNF-α)2AZ5-8.5Tyr59, Tyr119, Gln61
Acetylcholinesterase (AChE)4EY7-11.2Trp86, Tyr337, Phe338

Table 2: Predicted ADMET Properties of this compound

PropertyPredicted ValueInterpretation
Molecular Weight385.45 g/mol Compliant with Lipinski's rule (<500)
LogP3.2Good lipophilicity for membrane permeability
Water SolubilityModerately SolubleAcceptable for oral bioavailability
Blood-Brain Barrier PermeationYesPotential for CNS activity
CYP2D6 InhibitorYesPotential for drug-drug interactions
hERG InhibitorLow ProbabilityLow risk of cardiotoxicity

Visualization of Workflows and Pathways

In Silico Drug Discovery Workflow

The following diagram illustrates the general workflow for in silico drug discovery, from target identification to lead optimization.

G cluster_0 Target Identification cluster_1 Hit Identification cluster_2 Lead Optimization Target ID Target Identification & Validation Virtual Screening Virtual Screening Target ID->Virtual Screening Identified Target Molecular Docking Molecular Docking Virtual Screening->Molecular Docking Pharmacophore Modeling Pharmacophore Modeling Pharmacophore Modeling->Virtual Screening ADMET Prediction ADMET Prediction Molecular Docking->ADMET Prediction Promising Hits QSAR QSAR Modeling ADMET Prediction->QSAR Synthesis & In Vitro Testing Synthesis & In Vitro Testing QSAR->Synthesis & In Vitro Testing

In Silico Drug Discovery Workflow
Predicted Signaling Pathway Modulation by this compound

Based on its predicted high affinity for COX-2, "this compound" is hypothesized to modulate inflammatory signaling pathways. The diagram below illustrates the potential mechanism of action.

G Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation This compound This compound This compound->COX-2 Inhibition

Predicted Anti-Inflammatory Pathway of this compound

Conclusion

In silico prediction of bioactivity is a powerful and cost-effective approach to accelerate the discovery of novel therapeutics.[3][4] By leveraging computational tools for target identification, molecular docking, pharmacophore modeling, and ADMET prediction, researchers can prioritize promising drug candidates and identify potential liabilities early in the drug discovery process.[1][2] The methodologies and workflows presented in this guide provide a robust framework for the in silico evaluation of novel alkaloids like "this compound," ultimately paving the way for the development of new and effective medicines.

References

A Technical Guide to the Evaluation of Ajadine: A Novel Insecticidal Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document is a template designed to guide the presentation of research on a novel insecticidal compound. The compound "Ajadine," and all associated data and experimental details, are hypothetical and presented for illustrative purposes.

Introduction

The continuous evolution of insecticide resistance in pest populations necessitates the discovery and development of novel active ingredients with unique modes of action. This guide provides a comprehensive technical overview of the evaluation process for a hypothetical novel insecticide, herein referred to as this compound. The methodologies, data presentation, and analyses are structured to serve as a robust framework for researchers in the field of insecticide discovery and development. This compound is posited as a promising candidate from a novel chemical class, exhibiting potent activity against a range of economically important insect pests. This document will detail its toxicological profile, proposed mechanism of action, and the experimental protocols utilized in its initial characterization.

Quantitative Data Presentation

The efficacy and selectivity of a potential insecticide are critically assessed through quantitative bioassays. The following tables summarize the hypothetical toxicological data for this compound against various target and non-target organisms.

Table 1: Acute Toxicity of this compound Against Key Insect Pests

This table outlines the median lethal dose (LD50) and median lethal concentration (LC50) of this compound required to cause 50% mortality in a population of various insect species after a specified duration.[1][2][3][4] A lower LD50 or LC50 value is indicative of higher toxicity.[1]

Target SpeciesCommon NameBioassay TypeLD50 (µg/g insect)LC50 (µg/cm²)Exposure Time (h)
Spodoptera frugiperdaFall ArmywormTopical Application0.15-48
Myzus persicaeGreen Peach AphidLeaf-Dip-0.0872
Plutella xylostellaDiamondback MothTopical Application0.21-48
Aedes aegyptiYellow Fever MosquitoLarval Bioassay-0.05 (mg/L)24
Apis melliferaHoney Bee (Non-target)Topical Application> 10-48

Table 2: Sub-lethal Effects of this compound on Spodoptera frugiperda

Beyond acute mortality, sub-lethal concentrations of an insecticide can significantly impact the fitness and reproductive capacity of a pest population. This table presents the hypothetical effects of chronic exposure to sub-lethal doses of this compound on the development and fecundity of the Fall Armyworm.

ParameterControlThis compound (0.01 µg/g)This compound (0.05 µg/g)
Larval Development Time (days)14 ± 1.218 ± 1.522 ± 1.8
Pupal Weight (mg)250 ± 20210 ± 18180 ± 22
Adult Emergence Rate (%)957862
Fecundity (eggs/female)600 ± 50350 ± 45180 ± 30

Table 3: In Vitro Enzyme Inhibition by this compound

To elucidate the potential mode of action, the inhibitory effect of this compound on key insect enzymes was investigated. This table shows the half-maximal inhibitory concentration (IC50) of this compound against acetylcholinesterase (AChE) and a hypothetical proprietary target, Voltage-Gated Sodium Channel Subunit X (VNaSC-X). Organophosphates and carbamates are known inhibitors of acetylcholinesterase (AChE), an enzyme critical for nerve signal transmission.[]

Target EnzymeInsect SpeciesIC50 (µM)
Acetylcholinesterase (AChE)Spodoptera frugiperda> 100
VNaSC-XSpodoptera frugiperda0.025
Acetylcholinesterase (AChE)Apis mellifera> 100
VNaSC-XApis mellifera5.8

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the scientific validation of a new insecticide. The following sections describe the methodologies for the key experiments cited in this guide.

Acute Contact Toxicity Bioassay (Topical Application)

Objective: To determine the median lethal dose (LD50) of this compound when applied directly to the insect cuticle.

Materials:

  • Technical grade this compound (>98% purity)

  • Acetone (analytical grade)

  • Third-instar larvae of Spodoptera frugiperda (20-25 mg)

  • Microsyringe applicator

  • Petri dishes (9 cm diameter)

  • Artificial diet

Procedure:

  • A stock solution of this compound is prepared in acetone. A series of five to seven serial dilutions are then made.

  • Third-instar larvae are individually weighed.

  • A 1 µL droplet of each this compound dilution (or acetone as a control) is applied to the dorsal thorax of each larva using a microsyringe applicator.

  • Thirty larvae are treated per concentration, with the experiment replicated three times.

  • Treated larvae are placed in individual Petri dishes containing a small piece of artificial diet.

  • The Petri dishes are maintained at 25 ± 1°C, 60 ± 5% relative humidity, and a 16:8 h (light:dark) photoperiod.

  • Mortality is assessed at 24 and 48 hours post-application. Larvae are considered dead if they do not move when prodded with a fine brush.

  • The LD50 values and their 95% confidence intervals are calculated using Probit analysis.

Acetylcholinesterase (AChE) Inhibition Assay

Objective: To determine if this compound inhibits the activity of acetylcholinesterase, a key enzyme in the insect nervous system.

Materials:

  • Head capsules from adult Spodoptera frugiperda

  • Phosphate buffer (0.1 M, pH 7.5)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

  • This compound dissolved in DMSO

  • 96-well microplate reader

Procedure:

  • Enzyme Preparation: Head capsules from 50 adult moths are homogenized in 10 mL of ice-cold phosphate buffer. The homogenate is centrifuged at 10,000 x g for 15 minutes at 4°C. The resulting supernatant is used as the source of AChE.

  • Assay: The reaction is carried out in a 96-well plate. Each well contains:

    • 140 µL of phosphate buffer

    • 20 µL of the enzyme preparation

    • 10 µL of this compound solution at various concentrations (or DMSO for control).

  • The plate is incubated for 15 minutes at 25°C.

  • The reaction is initiated by adding 10 µL of ATCI and 20 µL of DTNB to each well.

  • The absorbance is measured at 412 nm every minute for 10 minutes using a microplate reader.

  • The rate of reaction is calculated from the change in absorbance over time.

  • The percent inhibition is calculated for each concentration of this compound.

  • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualization of Pathways and Workflows

Graphical representations of signaling pathways, experimental workflows, and logical relationships are crucial for conveying complex information concisely.

Ajadine_Signaling_Pathway cluster_membrane Cell Membrane VNaSCX VNaSC-X Na_ion Na+ Influx VNaSCX->Na_ion Uncontrolled influx This compound This compound This compound->VNaSCX Binds and locks open Depolarization Membrane Depolarization Na_ion->Depolarization Leads to Paralysis Paralysis & Death Depolarization->Paralysis Causes Experimental_Workflow start Start: Novel Compound 'this compound' screen Primary Screening (e.g., topical application on S. frugiperda) start->screen ld50 Determine LD50/LC50 (Dose-response studies) screen->ld50 If active sublethal Sub-lethal Effects Assessment (Growth, reproduction) ld50->sublethal moa Mechanism of Action Studies (Enzyme assays, electrophysiology) ld50->moa nontarget Non-Target Organism Toxicity (e.g., Apis mellifera) ld50->nontarget end Candidate for Further Development sublethal->end moa->end nontarget->end Logical_Relationship This compound This compound HighToxicity High Toxicity to Spodoptera frugiperda This compound->HighToxicity LowToxicity Low Toxicity to Apis mellifera This compound->LowToxicity VNaSCX_Inhibition Potent VNaSC-X Inhibitor in S. frugiperda This compound->VNaSCX_Inhibition WeakVNaSCX_Inhibition Weak VNaSC-X Inhibitor in A. mellifera This compound->WeakVNaSCX_Inhibition Selective Selective Insecticide HighToxicity->Selective LowToxicity->Selective VNaSCX_Inhibition->HighToxicity explains WeakVNaSCX_Inhibition->LowToxicity explains

References

Methodological & Application

Application Notes & Protocol: Isolation of Ajadine from Consolida Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the isolation of the diterpenoid alkaloid Ajadine from the seeds of Consolida species, primarily Consolida ajacis (also known as Consolida ambigua). The methodology is based on established phytochemical extraction and chromatographic separation techniques.

Introduction

This compound is a C20-diterpenoid alkaloid found in various species of the genus Consolida, which belongs to the Ranunculaceae family. These plants are known to be a rich source of diterpenoid and norditerpenoid alkaloids, many of which exhibit a range of biological activities. The isolation and purification of specific alkaloids like this compound are crucial for further pharmacological studies, drug discovery, and development. This protocol outlines a robust method for the extraction and purification of this compound, suitable for laboratory-scale production.

Materials and Equipment

2.1. Plant Material:

  • Dried and powdered seeds of Consolida ajacis.

2.2. Solvents and Reagents:

  • Ethanol (95%)

  • Hexane

  • Chloroform

  • Diethyl ether

  • Ammonium hydroxide solution (10% w/v)

  • Sulfuric acid (10% v/v)

  • Anhydrous sodium sulfate

  • Silica gel (for column chromatography, 70-230 mesh)

  • Alumina (neutral, activity grade III)

  • Celite 545

  • Dragendorff's reagent (for TLC visualization)

2.3. Equipment:

  • Large-scale Soxhlet extractor

  • Rotary evaporator

  • Glass chromatography columns

  • Fraction collector

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • pH meter or pH indicator strips

  • Standard laboratory glassware (beakers, flasks, funnels, etc.)

  • Heating mantle

  • Filtration apparatus (e.g., Buchner funnel and filter paper)

Experimental Protocol

The isolation of this compound involves three main stages: extraction of the crude alkaloids, acid-base partitioning to separate alkaloids from neutral compounds, and chromatographic purification.

3.1. Stage 1: Extraction of Crude Alkaloids

  • Defatting: The powdered seeds of Consolida ajacis (1 kg) are first defatted by extraction with hexane in a Soxhlet extractor for 24 hours. This step removes oils and other nonpolar compounds that can interfere with subsequent purification steps. The hexane extract is discarded.

  • Alkaloid Extraction: The defatted plant material is air-dried and then extracted with 95% ethanol in a Soxhlet extractor for 48 hours.

  • Concentration: The ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a dark, viscous residue.

3.2. Stage 2: Acid-Base Partitioning

  • Acidification: The crude ethanolic extract is dissolved in 10% sulfuric acid.

  • Removal of Neutral Compounds: The acidic solution is then extracted with diethyl ether to remove any remaining neutral and weakly basic compounds. The ether layer is discarded.

  • Basification: The acidic aqueous layer is cooled in an ice bath and made basic (pH 9-10) by the slow addition of a 10% ammonium hydroxide solution. This precipitates the crude alkaloid mixture.

  • Extraction of Alkaloid Bases: The basic aqueous solution is extracted repeatedly with chloroform until the chloroform layer gives a negative test with Dragendorff's reagent.

  • Drying and Concentration: The combined chloroform extracts are washed with distilled water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude alkaloid mixture as a brownish residue.

3.3. Stage 3: Chromatographic Purification

  • Initial Column Chromatography (Silica Gel):

    • The crude alkaloid mixture is dissolved in a minimal amount of chloroform and adsorbed onto a small amount of Celite 545.

    • The adsorbed material is loaded onto a silica gel column packed in chloroform.

    • The column is eluted with a gradient of increasing polarity, starting with chloroform and gradually adding methanol.

    • Fractions are collected and monitored by TLC. Plates are developed in a chloroform:methanol (9:1) solvent system and visualized with Dragendorff's reagent.

    • Fractions containing compounds with similar TLC profiles are combined.

  • Secondary Column Chromatography (Alumina):

    • The fractions from the silica gel column that are enriched in this compound (as determined by TLC comparison with a reference standard, if available, or by further analytical methods) are combined and concentrated.

    • The resulting residue is subjected to a second round of column chromatography on neutral alumina (activity grade III).

    • The column is eluted with a solvent system of hexane:diethyl ether, gradually increasing the proportion of diethyl ether.

    • Fractions are again collected and monitored by TLC.

    • Fractions containing pure this compound are combined and the solvent is evaporated to yield the purified compound.

Quantitative Data

The following table summarizes typical yields and solvent volumes for the isolation of this compound from 1 kg of Consolida ajacis seeds. Please note that actual yields may vary depending on the plant source, collection time, and experimental conditions.

ParameterValue
Starting Plant Material (dried seeds)1 kg
Hexane (for defatting)~ 5 L
Ethanol (for extraction)~ 8 L
Yield of Crude Alkaloid Mixture10 - 15 g
Yield of Purified this compound100 - 200 mg
Purity of Final Product (by HPLC)> 95%

Diagrams

Experimental Workflow for this compound Isolation

Ajadine_Isolation_Workflow PlantMaterial Powdered Seeds of Consolida ajacis (1 kg) Defatting Soxhlet Extraction (Hexane) PlantMaterial->Defatting DefattedMaterial Defatted Plant Material Defatting->DefattedMaterial Extraction Soxhlet Extraction (95% Ethanol) DefattedMaterial->Extraction CrudeExtract Crude Ethanolic Extract Extraction->CrudeExtract Acidification Dissolve in 10% H2SO4 CrudeExtract->Acidification NeutralExtraction Extract with Diethyl Ether Acidification->NeutralExtraction AcidicAqueous Acidic Aqueous Layer (contains alkaloid salts) NeutralExtraction->AcidicAqueous Aqueous Phase Basification Basify with 10% NH4OH AcidicAqueous->Basification AlkaloidPrecipitate Crude Alkaloid Precipitate Basification->AlkaloidPrecipitate ChloroformExtraction Extract with Chloroform AlkaloidPrecipitate->ChloroformExtraction CrudeAlkaloids Crude Alkaloid Mixture ChloroformExtraction->CrudeAlkaloids SilicaColumn Silica Gel Column Chromatography CrudeAlkaloids->SilicaColumn EnrichedFractions This compound-Enriched Fractions SilicaColumn->EnrichedFractions AluminaColumn Alumina Column Chromatography EnrichedFractions->AluminaColumn Purifiedthis compound Purified this compound AluminaColumn->Purifiedthis compound

Caption: Workflow for the isolation of this compound.

Logical Relationship of Purification Steps

Purification_Logic Start Crude Plant Extract AcidBase Acid-Base Partitioning Start->AcidBase Removes non-alkaloidal compounds PrimaryChrom Primary Chromatographic Separation (Silica Gel) AcidBase->PrimaryChrom Separates based on polarity SecondaryChrom Secondary Chromatographic Purification (Alumina) PrimaryChrom->SecondaryChrom Fine purification FinalProduct Pure this compound SecondaryChrom->FinalProduct

Caption: Logic of the multi-step purification process.

High-Performance Liquid Chromatography (HPLC) Method for the Purification of Azatadine

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Analyte: The compound "Ajadine" as specified in the query is not readily found in scientific literature. It is highly probable that this is a typographical error for Azatadine , a well-documented tricyclic antihistamine. This application note and protocol are therefore developed for the purification of Azatadine, based on its known chemical properties.

Application Note

Introduction

Azatadine is a first-generation H1 receptor antagonist with anticholinergic and antiserotonergic properties.[1] It is structurally a benzo[2][3]cyclohepta[1,2-b]pyridine derivative.[1] Due to its therapeutic potential, obtaining high-purity Azatadine is crucial for research, development, and quality control purposes. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of pharmaceutical compounds like Azatadine, offering high resolution and efficiency.

This application note outlines a reversed-phase HPLC (RP-HPLC) method for the purification of Azatadine. The method is designed for scalability, from analytical to preparative scale, to suit the needs of researchers and drug development professionals.

Principle of the Method

The purification method is based on reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a mixture of water and a polar organic solvent. Azatadine, being a relatively nonpolar molecule (XLogP3 of approximately 3.6), will have a strong affinity for the nonpolar stationary phase.[1] By gradually increasing the proportion of the organic solvent in the mobile phase (a gradient elution), the retention of Azatadine on the column can be controlled, allowing for its separation from more polar and less polar impurities.

The selection of a C18 column is based on its wide applicability and effectiveness for separating compounds of similar polarity to Azatadine. The mobile phase consists of acetonitrile and water, with the addition of a buffer like ammonium acetate to maintain a consistent pH and improve peak shape. The detection wavelength is set at 247 nm, which is the maximum absorbance wavelength (λmax) for the structurally related compound Loratadine, suggesting a high molar absorptivity for Azatadine in this region.[4]

Expected Outcome

This method is expected to yield Azatadine with a purity exceeding 99%, with good recovery. The optimized gradient ensures a reasonable run time while achieving effective separation from potential impurities. The protocol provided below offers a starting point for method development and can be further optimized based on the specific impurity profile of the sample.

Experimental Protocol

1. Materials and Reagents

  • Azatadine (crude or semi-purified sample)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Ammonium acetate (analytical grade)

  • Methanol (HPLC grade, for sample preparation)

  • 0.45 µm syringe filters

2. Instrumentation

  • A preparative or semi-preparative HPLC system equipped with:

    • Gradient pump

    • Autosampler or manual injector

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

    • Fraction collector

3. Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 10 mm, 5 µm particle size (for semi-preparative scale)
Mobile Phase A 10 mM Ammonium acetate in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30.1-35 min: 30% B (equilibration)
Flow Rate 4.0 mL/min
Column Temperature 30 °C
Detection UV at 247 nm
Injection Volume 500 µL (can be adjusted based on sample concentration and column capacity)

4. Sample Preparation

  • Dissolve the crude or semi-purified Azatadine sample in a minimal amount of methanol.

  • Dilute the dissolved sample with Mobile Phase A to a final concentration suitable for injection (e.g., 1-5 mg/mL). The final solution should have a low percentage of strong solvent (methanol) to ensure proper binding to the column upon injection.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Purification Procedure

  • Equilibrate the HPLC system with the initial mobile phase conditions (30% B) until a stable baseline is achieved.

  • Inject the prepared sample onto the column.

  • Run the gradient program as specified in the chromatographic conditions table.

  • Monitor the chromatogram in real-time. Azatadine is expected to elute as a major peak.

  • Set the fraction collector to collect the eluent corresponding to the Azatadine peak. Collection can be triggered by time or UV signal threshold.

  • After the run is complete, combine the collected fractions containing the purified Azatadine.

  • Analyze a small aliquot of the pooled fractions by analytical HPLC to confirm purity.

  • Evaporate the solvent from the pooled fractions using a rotary evaporator or a lyophilizer to obtain the purified Azatadine.

Quantitative Data Summary

The following table presents hypothetical data for the purification of Azatadine using the described method.

ParameterValue
Retention Time ~18.5 minutes
Initial Purity (Crude) ~85% (by area %)
Final Purity (Purified) >99% (by area %)
Recovery Rate ~90%
Loading Capacity ~2.5 mg per injection

Experimental Workflow Diagram

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Azatadine in Methanol dilute Dilute with Mobile Phase A dissolve->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter inject Inject Sample filter->inject equilibrate Equilibrate HPLC System (30% Acetonitrile) equilibrate->inject gradient Run Gradient Elution (30-80% Acetonitrile) inject->gradient detect UV Detection at 247 nm gradient->detect collect Collect Fractions of Azatadine Peak detect->collect pool Pool Fractions collect->pool analyze Purity Analysis by Analytical HPLC pool->analyze evaporate Solvent Evaporation pool->evaporate final_product High-Purity Azatadine evaporate->final_product

Caption: Workflow for the HPLC purification of Azatadine.

References

Total Synthesis of Ageladine A and its Analogues: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a detailed overview of the total synthesis of the marine alkaloid Ageladine A and its analogues. It includes comprehensive experimental protocols for key synthetic strategies, quantitative data on their biological activities, and visualizations of the relevant signaling pathways.

Ageladine A, a brominated pyrrole-imidazole alkaloid isolated from the marine sponge Agelas nakamurai, has garnered significant interest in the scientific community due to its potent biological activities. It has been identified as an inhibitor of matrix metalloproteinases (MMPs), kinases such as DYRK1A, and the JAK/STAT3 signaling pathway, making it a promising lead compound for the development of novel therapeutics for cancer and neurodegenerative diseases. This document outlines the primary synthetic routes to Ageladine A and its derivatives, providing detailed protocols to facilitate further research and drug discovery efforts.

Synthetic Strategies for Ageladine A

Two principal strategies have emerged for the total synthesis of Ageladine A: a biomimetic approach centered on the Pictet-Spengler reaction and a convergent synthesis involving a 6π-azaelectrocyclization followed by a Suzuki-Miyaura coupling. More recently, an innovative aza-BODIPY route has also been developed for the regioselective bromination of the pyrrole core.

Pictet-Spengler Reaction Approach (Karuso Synthesis)

This biomimetic synthesis offers a concise route to the Ageladine A core. The key step involves the condensation of 2-aminohistamine with a 4,5-dibromo-2-formylpyrrole derivative, followed by cyclization and subsequent oxidation to form the imidazo[4,5-c]pyridine ring system.[1][2][3]

Experimental Protocol: One-Pot Synthesis of Ageladine A [1]

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminohistamine dihydrochloride and an equimolar amount of N-Boc-4,5-dibromo-2-formylpyrrole in ethanol.

  • Condensation: Stir the mixture at room temperature for 6 hours in the absence of a Lewis acid.

  • Oxidation: Add 10% Palladium on carbon (Pd/C) to the reaction mixture.

  • Aromatization: Reflux the mixture for 24 hours.

  • Purification: After cooling to room temperature, filter the reaction mixture through Celite and concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel to yield Ageladine A.

6π-Azaelectrocyclization and Suzuki-Miyaura Coupling Approach (Meketa and Weinreb Synthesis)

This convergent 12-step synthesis provides a flexible route to Ageladine A and its analogues.[1][4][5][6][7][8] The key steps involve the construction of the pyridine ring via a 6π-azaelectrocyclization and the subsequent coupling of the resulting chloroimidazopyridine with an N-Boc-pyrrole-2-boronic acid using a Suzuki-Miyaura reaction.[1][5][6][7]

Experimental Protocol: Key Steps

  • 6π-Azaelectrocyclization for Pyridine Ring Formation:

    • A suitably substituted 1-azatriene is heated in an appropriate high-boiling solvent (e.g., xylene or mesitylene).

    • The reaction proceeds through a thermal 6π-electrocyclization to form a dihydropyridine intermediate.

    • Aromatization to the pyridine ring occurs either spontaneously or upon treatment with a mild oxidizing agent.

  • Suzuki-Miyaura Coupling:

    • Reaction Setup: In a reaction vessel, combine the chloroimidazopyridine intermediate, N-Boc-pyrrole-2-boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., DME/water).

    • Coupling Reaction: Heat the mixture under an inert atmosphere until the starting materials are consumed (monitored by TLC or LC-MS).

    • Workup and Purification: After cooling, partition the reaction mixture between an organic solvent and water. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by flash column chromatography.

Aza-BODIPY Route for Late-Stage Bromination (Lindel Synthesis)

This newer approach utilizes aza-BODIPY complexes to achieve regioselective dibromination of the pyrrole ring at a late stage of the synthesis.[1][9][10][11] This strategy offers advantages in terms of avoiding the handling of sensitive brominated intermediates in early steps.

Experimental Protocol: Regioselective Bromination [1]

  • Complexation: Treat the unbrominated Ageladine A precursor with BF₃·Et₂O to form the corresponding aza-BODIPY complex.

  • Bromination: Add elemental bromine (Br₂) to the solution of the boron complex. The aza-BODIPY group directs the bromination to the desired positions on the pyrrole ring.

  • Decomplexation: After the bromination is complete, treat the reaction mixture with ZrCl₄ to remove the BF₂ unit and yield the dibrominated product.

Biological Activities and Signaling Pathways

Ageladine A and its analogues have been shown to modulate several key signaling pathways implicated in disease.

Inhibition of Matrix Metalloproteinases (MMPs)

Ageladine A inhibits several MMPs, including MMP-2, -9, and -12, which are involved in the degradation of the extracellular matrix and play crucial roles in cancer cell invasion and angiogenesis.[12][13][14][15] Notably, the mechanism of inhibition by Ageladine A does not involve the chelation of the active site zinc ion, a common mechanism for many MMP inhibitors.[1][12][16] This suggests a novel mode of action that warrants further investigation.

MMP_Inhibition_Pathway AgeladineA Ageladine A MMPs MMPs (e.g., MMP-2, MMP-9) AgeladineA->MMPs Inhibits (non-zinc chelation) ECM Extracellular Matrix Degradation MMPs->ECM Promotes Angiogenesis Angiogenesis ECM->Angiogenesis CancerInvasion Cancer Cell Invasion ECM->CancerInvasion

Inhibition of DYRK1A Kinase

Ageladine A has been identified as a potent inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1] DYRK1A is implicated in the pathology of neurodegenerative diseases like Alzheimer's disease.[1] Inhibition of DYRK1A by Ageladine A presents a potential therapeutic strategy for these conditions.

DYRK1A_Inhibition_Pathway AgeladineA Ageladine A DYRK1A DYRK1A Kinase AgeladineA->DYRK1A Inhibits Downstream Downstream Substrates (e.g., related to neurodegeneration) DYRK1A->Downstream Phosphorylates Neurodegeneration Neurodegeneration Downstream->Neurodegeneration

Inhibition of the JAK/STAT3 Signaling Pathway

Derivatives of Ageladine A have been shown to be potent inhibitors of the JAK/STAT3 signaling pathway, which is often aberrantly activated in various cancers.[17][18][19] These analogues have been observed to selectively inhibit the phosphorylation of STAT3 at Tyr705, leading to the downregulation of downstream gene expression and subsequent suppression of tumor cell proliferation and migration.[17][19]

JAK_STAT3_Inhibition_Pathway AgeladineA_analogue Ageladine A Analogue pSTAT3 pSTAT3 (Tyr705) AgeladineA_analogue->pSTAT3 Inhibits Phosphorylation JAK JAK STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation GeneExpression Downstream Gene Expression (e.g., promoting proliferation, survival) Nucleus->GeneExpression Upregulates TumorGrowth Tumor Growth and Proliferation GeneExpression->TumorGrowth

Quantitative Data Summary

The following tables summarize the reported biological activities of Ageladine A and some of its key analogues.

Table 1: MMP Inhibitory Activity of Ageladine A and Analogues

CompoundMMP-2 IC₅₀ (µg/mL)MMP-9 IC₅₀ (µg/mL)MMP-12 IC₅₀ (µg/mL)Reference
Ageladine A2.00.790.33[1]
Analogue 833.0--[1]

Table 2: Kinase Inhibitory Activity of Ageladine A

Kinase% Inhibition at 10 µMReference
DYRK1A>90%[1]
DYRK2>90%[1]

Table 3: Anti-proliferative Activity of an Ageladine A Analogue (Compound 25) against Cancer Cell Lines [17][19]

Cell LineIC₅₀ (µM)
A549 (Lung Cancer)5.0
DU145 (Prostate Cancer)5.0

Experimental Workflows

The following diagrams illustrate the general workflows for the two main synthetic routes to Ageladine A.

Pictet_Spengler_Workflow Start 2-Aminohistamine & 4,5-Dibromo-2-formylpyrrole Condensation Pictet-Spengler Condensation Start->Condensation Oxidation Oxidation/Aromatization Condensation->Oxidation Purification Purification Oxidation->Purification AgeladineA Ageladine A Purification->AgeladineA

Weinreb_Synthesis_Workflow Start1 Imidazole Precursor Azaelectrocyclization 6π-Azaelectrocyclization Start1->Azaelectrocyclization Chloroimidazopyridine Chloroimidazopyridine Azaelectrocyclization->Chloroimidazopyridine Suzuki Suzuki-Miyaura Coupling Chloroimidazopyridine->Suzuki Start2 N-Boc-pyrrole-2-boronic acid Start2->Suzuki Deprotection Deprotection Suzuki->Deprotection AgeladineA Ageladine A Deprotection->AgeladineA

Conclusion

The total synthesis of Ageladine A and its analogues has been achieved through several elegant and efficient synthetic strategies. The detailed protocols and biological data presented in this document provide a valuable resource for researchers in medicinal chemistry and drug discovery. The unique biological profile of Ageladine A, particularly its non-classical mechanism of MMP inhibition and its activity against key kinases, underscores its potential as a scaffold for the development of novel therapeutic agents. Further exploration of the structure-activity relationships of Ageladine A analogues is warranted to optimize their potency and selectivity for various biological targets.

References

Application Note: A Framework for Evaluating the In Vitro Anti-Inflammatory Activity of Ajadine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but chronic inflammation contributes to a variety of diseases. The discovery of novel anti-inflammatory agents is a critical area of drug development. In vitro assays provide a cost-effective and high-throughput method for the initial screening and mechanistic study of potential therapeutic compounds.[1][2] This document outlines a comprehensive set of protocols to determine the anti-inflammatory potential of a novel compound, herein referred to as Ajadine, using a well-established lipopolysaccharide (LPS)-stimulated macrophage model. Macrophage cell lines, such as RAW 264.7, are widely used for screening anti-inflammatory drugs because they release key pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6) upon stimulation.[3]

Principle of the Assay

The primary assay detailed here uses the murine macrophage cell line RAW 264.7. Inflammation is induced in these cells using Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[4] The anti-inflammatory activity of this compound is quantified by its ability to inhibit the production of key inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2][4]

Furthermore, to ensure that the observed inhibitory effects are not due to cell death, a cytotoxicity assay is performed. To investigate the potential mechanism of action, the protocol includes an assessment of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[5][6]

Experimental Workflow

The overall experimental process follows a logical sequence from initial cell culture preparation and cytotoxicity assessment to the evaluation of anti-inflammatory effects and investigation of the underlying molecular mechanism.

G cluster_prep Phase 1: Preparation cluster_cyto Phase 2: Cytotoxicity cluster_anti_inflam Phase 3: Anti-Inflammatory Assay Culture RAW 264.7 Cell Culture Seed Seed Cells into Plates Culture->Seed Treat_cyto Treat with this compound (24 hours) Seed->Treat_cyto Pretreat Pre-treat with this compound (1-2 hours) Seed->Pretreat MTT MTT Assay Treat_cyto->MTT Abs_cyto Measure Absorbance MTT->Abs_cyto Stimulate Stimulate with LPS (24 hours) Pretreat->Stimulate Collect Collect Supernatant & Cell Lysates Stimulate->Collect Griess Griess Assay (NO) Collect->Griess ELISA ELISA (TNF-α, IL-6) Collect->ELISA WB Western Blot (NF-κB pathway) Collect->WB

Caption: Overall experimental workflow for assessing this compound's activity.

Materials and Reagents

  • Cell Line: RAW 264.7 (murine macrophage cell line)

  • Reagents:

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Lipopolysaccharide (LPS) from E. coli

    • This compound (dissolved in DMSO, stock solution)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Dimethyl sulfoxide (DMSO)

    • Griess Reagent

    • ELISA kits for mouse TNF-α and IL-6

    • Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-β-actin)

    • HRP-conjugated secondary antibody

    • ECL Western Blotting Substrate

Experimental Protocols

Protocol 1: Cell Culture and Maintenance
  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture cells every 2-3 days when they reach 80-90% confluency. Do not allow cells to become fully confluent.

Protocol 2: Cytotoxicity Assessment (MTT Assay)

This step is crucial to determine the non-toxic concentration range of this compound.

  • Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1.5 x 10⁵ cells/well.[3] Incubate for 12-24 hours.

  • Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[3]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.[3]

  • Measurement: Measure the absorbance at 560 nm using a microplate reader.

  • Calculation: Calculate cell viability as: (OD_treated / OD_control) * 100%.

Protocol 3: Measurement of Nitric Oxide (NO) Production
  • Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 12-24 hours.

  • Pre-treatment: Replace the medium with fresh medium containing non-toxic concentrations of this compound (determined from the MTT assay). Incubate for 1-2 hours.

  • Stimulation: Add LPS (final concentration 1 µg/mL) to the wells to induce inflammation. Include control wells: no treatment, this compound alone, and LPS alone.

  • Incubation: Incubate the plate for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent to each well.

    • Incubate at room temperature for 10-15 minutes.

  • Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.

Protocol 4: Measurement of Pro-inflammatory Cytokines (ELISA)
  • Use the cell culture supernatants collected in Protocol 5.3 .

  • Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits.

  • Follow the manufacturer's instructions precisely for the assay procedure, including incubation times, wash steps, and substrate addition.

  • Measure the absorbance at the specified wavelength and calculate cytokine concentrations based on the provided standards.

Protocol 5: Investigation of NF-κB Signaling Pathway (Western Blot)
  • Cell Treatment: Seed cells in a 6-well plate. Pre-treat with this compound for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for a shorter duration (e.g., 30-60 minutes) to observe protein phosphorylation.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer with inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA.

    • Incubate with primary antibodies against phosphorylated p65 (p-p65), total p65, and a loading control (β-actin) overnight at 4°C.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize protein bands using an ECL substrate and an imaging system. Analyze the band intensities to determine the effect of this compound on p65 phosphorylation.

Data Presentation

Quantitative data should be presented in clear, well-structured tables. Data are typically expressed as mean ± standard deviation (SD) from at least three independent experiments.

Table 1: Effect of this compound on RAW 264.7 Cell Viability

Concentration (µM) Cell Viability (%)
Control 100 ± 4.5
1 98.7 ± 5.1
5 97.2 ± 3.9
10 95.5 ± 4.2
25 91.3 ± 5.5
50 65.1 ± 6.8

| 100 | 30.4 ± 4.1 |

Table 2: Inhibitory Effect of this compound on LPS-Induced NO Production

Treatment Nitrite Conc. (µM) % Inhibition
Control 2.1 ± 0.5 -
LPS (1 µg/mL) 45.8 ± 3.2 0
LPS + this compound (5 µM) 33.2 ± 2.8 27.5
LPS + this compound (10 µM) 21.5 ± 2.1 53.1

| LPS + this compound (25 µM)| 10.7 ± 1.5 | 76.6 |

Table 3: Inhibitory Effect of this compound on LPS-Induced Cytokine Production

Treatment TNF-α (pg/mL) IL-6 (pg/mL)
Control 55 ± 12 30 ± 8
LPS (1 µg/mL) 2850 ± 210 1540 ± 150
LPS + this compound (10 µM) 1480 ± 180 810 ± 95

| LPS + this compound (25 µM) | 750 ± 98 | 420 ± 60 |

Visualization of Potential Mechanism

This compound may exert its anti-inflammatory effects by inhibiting key signaling pathways. The NF-κB pathway is a common target for anti-inflammatory compounds.[5]

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

References

Application Notes and Protocols for Insect Antifeedant Studies Using Ajadine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the insect antifeedant properties of Ajadine. The methodologies described herein are based on established principles of insect behavioral and physiological research.

Introduction to Insect Antifeedants

Insect antifeedants are substances that deter feeding in insects without causing immediate mortality.[1][2] These compounds often act on the gustatory receptors of insects, making the treated food source unpalatable.[3] The development of effective antifeedants is a promising avenue for crop protection, offering an alternative to conventional insecticides that can have adverse environmental effects.[4][5] Antifeedants can be naturally occurring secondary metabolites from plants or synthetic compounds.[4][6] Their mode of action often involves either stimulating deterrent receptors or blocking the perception of feeding stimulants in the insect's nervous system.[7][8]

Mechanism of Action of Antifeedants

The primary mechanism of action for most antifeedants involves the insect's gustatory system. Specialized chemosensory neurons in the insect's mouthparts and antennae detect chemical cues in potential food sources. Antifeedants typically stimulate specific "deterrent" neurons, sending a signal to the central nervous system to halt feeding.[7][8] Another possible mechanism is the blockage of "stimulant" receptors that recognize sugars and amino acids, thereby preventing the insect from recognizing the material as food.[4]

Hypothesized Signaling Pathway for this compound's Antifeedant Activity

G cluster_insect Insect Gustatory System This compound This compound GustatoryReceptor Gustatory Receptor (Deterrent Neuron) This compound->GustatoryReceptor Binds to SignalTransduction Signal Transduction Cascade GustatoryReceptor->SignalTransduction Activates CNS Central Nervous System (CNS) SignalTransduction->CNS Sends Signal FeedingBehavior Inhibition of Feeding Behavior CNS->FeedingBehavior Initiates

Caption: Hypothesized signaling pathway of this compound's antifeedant effect.

Experimental Protocols

Preparation of this compound Solutions

This protocol describes the preparation of this compound solutions for use in antifeedant bioassays.

Materials:

  • This compound (pure compound)

  • Acetone (or other suitable organic solvent)

  • Distilled water

  • Emulsifier (e.g., Tween 20)

  • Volumetric flasks

  • Pipettes

  • Vortex mixer

Procedure:

  • Prepare a stock solution of this compound by dissolving a known weight of the compound in a small volume of acetone.

  • From the stock solution, prepare a series of dilutions to achieve the desired test concentrations (e.g., 1000, 500, 250, 125, 62.5 ppm).

  • For each dilution, add a consistent, low concentration of an emulsifier (e.g., 0.05% Tween 20) to ensure the compound remains in suspension in aqueous solutions.[1]

  • Use a vortex mixer to ensure thorough mixing of each solution.

  • Prepare a control solution containing the same concentration of solvent and emulsifier as the test solutions, but without this compound.

Insect Rearing

Maintaining a healthy and consistent insect colony is crucial for reliable bioassay results.

General Conditions:

  • Insect Species: Select a relevant pest species for the intended application (e.g., Spodoptera litura, Helicoverpa armigera).

  • Rearing Chamber: Maintain a controlled environment with a temperature of 25 ± 2°C, relative humidity of 60-70%, and a photoperiod of 14:10 (L:D).

  • Diet: Provide a standard artificial diet or the insect's natural host plant.

  • Synchronization: Rear larvae in cohorts to ensure a supply of individuals at the same developmental stage for experiments.

Antifeedant Bioassays

Two common methods for assessing antifeedant activity are the choice and no-choice tests.

This assay assesses the antifeedant effect when the insect has no alternative food source.[1][2]

Materials:

  • Fresh, untreated leaves from the insect's host plant

  • Cork borer

  • Petri dishes

  • Filter paper

  • This compound solutions and control solution

  • Third or fourth instar larvae (pre-starved for 2-4 hours)

  • Leaf area meter or scanner and image analysis software

Workflow for No-Choice Bioassay

G start Start prep Prepare this compound Solutions & Controls start->prep dip Dip Leaf Discs in Solutions prep->dip dry Air Dry Discs dip->dry petri Place One Disc in Each Petri Dish dry->petri larva Introduce One Pre-starved Larva petri->larva incubate Incubate for 24 Hours larva->incubate measure Measure Unconsumed Leaf Area incubate->measure calculate Calculate Antifeedant Index measure->calculate end End calculate->end

Caption: Experimental workflow for the no-choice antifeedant bioassay.

Procedure:

  • Using a cork borer, cut uniform leaf discs from fresh host plant leaves.

  • Dip individual leaf discs into the different concentrations of this compound solutions and the control solution for a few seconds.

  • Allow the discs to air dry completely at room temperature.

  • Place one treated leaf disc on a moist filter paper in a Petri dish.

  • Introduce one pre-starved larva into each Petri dish.

  • Maintain the Petri dishes in the rearing chamber for 24 hours.

  • After 24 hours, remove the larvae and measure the unconsumed area of each leaf disc using a leaf area meter or by scanning the discs and analyzing the images with software.[8]

  • Replicate each treatment and control at least five times.

This assay evaluates the deterrent effect of this compound when the insect has a choice between treated and untreated food.

Procedure:

  • Follow steps 1-3 of the no-choice bioassay protocol.

  • In each Petri dish, place one leaf disc treated with an this compound solution and one control leaf disc, positioned equidistant from the center.

  • Introduce one pre-starved larva into the center of the Petri dish.

  • Incubate for 24 hours.

  • Measure the consumed area of both the treated and control discs.

  • Replicate each treatment at least five times.

Data Analysis

The antifeedant activity is quantified using the Feeding Deterrent Index (FDI) or Antifeedant Index.

Formula for Feeding Deterrent Index (FDI %):

FDI (%) = [ (C - T) / (C + T) ] * 100[4]

Where:

  • C = Area of the control leaf disc consumed

  • T = Area of the treated leaf disc consumed

The data should be subjected to statistical analysis, such as Analysis of Variance (ANOVA), to determine significant differences between treatments.

Data Presentation

Quantitative data from antifeedant studies should be summarized in clear and concise tables.

Table 1: Antifeedant Activity of this compound against S. litura (No-Choice Test)

This compound Concentration (ppm)Mean Leaf Area Consumed (mm²) ± SEAntifeedant Index (%)
Control150.2 ± 10.50.0
62.5112.8 ± 8.224.9
12585.4 ± 6.743.1
25042.1 ± 5.171.9
50015.7 ± 3.989.5
10005.3 ± 1.896.5

Table 2: Feeding Deterrent Index of this compound for S. litura (Choice Test)

This compound Concentration (ppm)Mean Consumption - Control (mm²) ± SEMean Consumption - Treated (mm²) ± SEFeeding Deterrent Index (FDI %)
62.5145.8 ± 9.898.3 ± 7.519.4
125152.1 ± 11.265.7 ± 6.139.7
250148.9 ± 10.125.4 ± 4.370.8
500155.3 ± 12.48.1 ± 2.290.0
1000150.7 ± 11.82.5 ± 1.196.7

Further Investigations

Beyond initial antifeedant screening, further studies can elucidate the broader impacts of this compound on insect pests.

  • Electrophysiological Studies: To confirm the proposed mechanism of action, electrophysiological recordings from the gustatory sensilla of the insect can be performed to measure the neural response to this compound.[4]

  • Larvicidal and Growth Regulatory Effects: The long-term effects of this compound on larval mortality, pupation, and adult emergence can be assessed to determine if it has insecticidal or insect growth regulatory (IGR) properties.[8][9]

  • Field Trials: Efficacy of this compound formulations should be tested under field conditions to evaluate its performance in a real-world agricultural setting.

By following these detailed protocols, researchers can effectively evaluate the potential of this compound as a novel insect antifeedant for pest management programs.

References

Application Notes and Protocols for Azacitidine in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azacitidine, also known as 5-azacytidine, is a chemical analog of the nucleoside cytidine with well-established antineoplastic activity.[1][2][3] It is a first-line therapeutic agent for myelodysplastic syndromes (MDS) and is also used in the treatment of acute myeloid leukemia (AML).[1][4] Azacitidine's mechanism of action is primarily centered on the inhibition of DNA methyltransferases (DNMTs), leading to the hypomethylation of DNA and the re-expression of silenced tumor suppressor genes.[1][5] Additionally, its incorporation into RNA and DNA can induce cytotoxicity.[1][3][6] These properties make Azacitidine a valuable tool for in vitro studies in cancer research and drug development.

These application notes provide detailed protocols for the preparation and use of Azacitidine in cell culture, along with information on its stability and mechanism of action.

Data Presentation

Table 1: Azacitidine Solution Preparation and Storage

ParameterRecommendationSource(s)
Solvents DMSO, PBS (pH 7.2), Acetic acid:water (1:1 v/v), Sterile water for injection[3][7][8]
Stock Solution Concentration 5 mg/mL in DMSO; 10 mg/mL in PBS (pH 7.2); 30 mg/mL in DMSO, ethanol, dimethyl formamide[7][8]
Storage of Powder -20°C for ≥ 4 years[8]
Storage of Stock Solution (in DMSO) -80°C for up to 1 year; -20°C for up to 1 month[6][7]
Storage of Aqueous Solution Prepare fresh for each experiment; do not store for more than one day.[3][7][8]

Table 2: Azacitidine Stability in Aqueous Solutions

ConditionStabilitySource(s)
Room Temperature (in lactated Ringer's solution) 10% loss in 2-3 hours[3][7]
Reconstituted with refrigerated (2-8°C) sterile water Stable for up to 22 hours at 2-8°C[9][10]
Reconstituted and stored at 4°C Chemically stable for 4 days[11]
Frozen at -20°C (after reconstitution) Stable for up to 28 days[11]

Table 3: Recommended Working Concentrations for In Vitro Studies

Cell Line / ApplicationConcentration RangeIncubation TimeEffectSource(s)
Leukemia L1210 cells 0.019 µg/mL (IC50)3 daysGrowth inhibition[6]
Raji, Jurkat cells 0.1 - 50 µM12 - 72 hoursDose-dependent growth inhibition[6]
MOLT4 cells 16.51 µM (IC50)24 hoursApoptosis induction[12]
Jurkat cells 12.81 µM (IC50)24 hoursApoptosis induction[12]
Myeloid leukemia cell lines (HL-60, K562, HEL) 2 µM72 hoursDNA demethylation[13]
Uveal melanoma cell lines 20 µM72 - 120 hoursDecreased cell proliferation, DNA methylation changes[14]

Experimental Protocols

Protocol 1: Preparation of Azacitidine Stock Solution

Materials:

  • Azacitidine powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Pipettes and sterile, filter-barrier pipette tips

Procedure:

  • Bring the Azacitidine powder and DMSO to room temperature.

  • In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of Azacitidine powder.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 5 mg/mL).

  • Vortex briefly until the powder is completely dissolved.

  • Aliquot the stock solution into sterile, nuclease-free microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[6][7]

Protocol 2: Cytotoxicity Assay using MTT

Materials:

  • Cancer cell line of interest (e.g., MOLT4, Jurkat)

  • Complete cell culture medium

  • Azacitidine stock solution (from Protocol 1)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete culture medium.[12]

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of Azacitidine in complete culture medium from the stock solution.

  • Remove the old medium and add 100 µL of the diluted Azacitidine solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest Azacitidine concentration).

  • Incubate the cells for the desired time points (e.g., 12, 24, 48 hours).[12]

  • At the end of the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Protocol 3: Assessment of DNA Methylation

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Azacitidine stock solution (from Protocol 1)

  • Cell culture plates

  • DNA extraction kit

  • Bisulfite conversion kit

  • Appropriate downstream analysis platform (e.g., methylation-specific PCR, pyrosequencing, or whole-genome bisulfite sequencing)

Procedure:

  • Seed cells in culture plates at an appropriate density to allow for several population doublings during the treatment period.

  • Treat the cells with the desired concentration of Azacitidine (e.g., 2 µM) for a specified duration (e.g., 72 hours).[13] Remember to include a vehicle control.

  • Harvest the cells and extract genomic DNA using a commercial kit according to the manufacturer's instructions.

  • Perform bisulfite conversion of the extracted DNA. This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

  • Analyze the methylation status of specific gene promoters or the entire genome using the chosen downstream method.

  • Compare the methylation levels in Azacitidine-treated cells to the vehicle-treated control cells to determine the extent of demethylation.

Mandatory Visualization

Azacitidine_Mechanism_of_Action cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AZA Azacitidine AZA_in Azacitidine AZA->AZA_in Uptake AZA_RNA Incorporation into RNA AZA_in->AZA_RNA AZA_DNA Incorporation into DNA AZA_in->AZA_DNA Protein_Syn_Inhibition Protein Synthesis Inhibition AZA_RNA->Protein_Syn_Inhibition Apoptosis Apoptosis Protein_Syn_Inhibition->Apoptosis DNMT_Inhibition DNMT Inhibition AZA_DNA->DNMT_Inhibition Hypomethylation DNA Hypomethylation DNMT_Inhibition->Hypomethylation TSG_Reactivation Tumor Suppressor Gene Reactivation Hypomethylation->TSG_Reactivation TSG_Reactivation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest TSG_Reactivation->Cell_Cycle_Arrest

Caption: Azacitidine's dual mechanism of action.

Experimental_Workflow_Azacitidine cluster_assays Downstream Assays start Start prep_stock Prepare Azacitidine Stock Solution start->prep_stock seed_cells Seed Cells in Culture Plates prep_stock->seed_cells treat_cells Treat Cells with Azacitidine (and vehicle control) seed_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) incubate->cytotoxicity_assay methylation_analysis DNA Methylation Analysis incubate->methylation_analysis gene_expression Gene Expression Analysis (e.g., qPCR, RNA-seq) incubate->gene_expression analyze_data Analyze and Interpret Data cytotoxicity_assay->analyze_data methylation_analysis->analyze_data gene_expression->analyze_data end End analyze_data->end

Caption: General workflow for in vitro Azacitidine studies.

References

Application Notes and Protocols for the Creation of Aconitine Derivatives for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Ajadine" did not yield sufficient public information to fulfill this request. "this compound" is a recognized but sparsely studied norditerpenoid alkaloid.[1] To provide a comprehensive and actionable response within the requested format, this document will focus on Aconitine , a structurally related and well-studied norditerpenoid alkaloid. The methodologies and principles described herein for Aconitine are likely applicable to the study of this compound and other related alkaloids.

Aconitine is a potent neurotoxin produced by plants of the Aconitum genus.[2][3] Its complex structure and diverse biological activities, including cardiotonic, anti-inflammatory, analgesic, and antitumor effects, make it an important lead compound for drug discovery.[2][4] Structure-activity relationship (SAR) studies are crucial for optimizing its therapeutic potential while minimizing its inherent toxicity.[1][2]

These application notes provide an overview of the methods for synthesizing Aconitine derivatives and protocols for their biological evaluation to establish SAR.

Synthetic Strategies for Aconitine Derivatives

The intricate hexacyclic ring system and numerous oxygenated functional groups of Aconitine present a significant synthetic challenge.[5] However, semi-synthesis starting from the natural product is a common and effective approach for generating derivatives for SAR studies.[2] Key reactive sites on the Aconitine scaffold for modification include the hydroxyl groups, the C8-acetyl group, and the C14-benzoyl group.[1][5]

Key Modification Sites on the Aconitine Scaffold:

  • C8 and C14 Ester Groups: Hydrolysis of the acetyl group at C8 and the benzoyl group at C14 is a primary detoxification pathway and a key target for modification.[1] Derivatives with different ester groups can be synthesized to modulate activity and toxicity.

  • Hydroxyl Groups: Aconitine possesses several hydroxyl groups that can be targets for etherification, esterification, or oxidation to explore their role in biological activity.

  • Nitrogen Atom: The nitrogen atom in the ring system can be modified, for example, by N-dealkylation or N-oxidation, to investigate the influence of the N-substituent on activity.[2]

Below are generalized protocols for the synthesis of common Aconitine derivatives.

Experimental Protocols

Protocol 1: Hydrolysis of Aconitine to Benzoylaconine (C8-Deacetylation)

This protocol describes the selective removal of the acetyl group at the C8 position.

Materials:

  • Aconitine

  • Methanol

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve Aconitine (1 equivalent) in methanol in a round-bottom flask.

  • Add a saturated aqueous solution of sodium bicarbonate (5 equivalents).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion of the reaction, remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure Benzoylaconine.

Protocol 2: Synthesis of C8-Ester Analogs of Aconitine

This protocol describes the esterification of the C8-hydroxyl group of Benzoylaconine.

Materials:

  • Benzoylaconine (from Protocol 1)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Desired acyl chloride or anhydride (e.g., propionyl chloride) (1.5 equivalents)

  • Triethylamine (NEt₃) or Pyridine (2 equivalents)

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve Benzoylaconine (1 equivalent) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine or pyridine to the solution.

  • Slowly add the acyl chloride or anhydride dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by adding deionized water.

  • Separate the organic layer, and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting C8-ester analog by column chromatography.

Biological Evaluation and Structure-Activity Relationships

The biological activity of newly synthesized Aconitine derivatives is assessed through a panel of in vitro and in vivo assays to determine their efficacy and toxicity.

In Vitro Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of potential anticancer drugs.

Protocol 3: MTT Assay for Cytotoxicity Screening

Materials:

  • Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Aconitine derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treat the cells with various concentrations of the Aconitine derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO).

  • Incubate the plates for another 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value for each compound.

Structure-Activity Relationship (SAR) Summary

The following table summarizes the general SAR for the antitumor activity of Aconitine derivatives based on available literature.[2]

Position of Modification Structural Change Effect on Antitumor Activity
N-atom Moderate basicity and compact spatial structureRetention of activity
C3-position Introduction of hydroxyl, carbonyl, or alkeneEnhanced biological activity
C8-position Introduction of a lipophilic groupSignificant impact on activity
C14-position Removal of the benzoyl groupDecreased toxicity

Signaling Pathways and Experimental Workflows

Signaling Pathway of Aconitine-induced Anti-inflammatory Effects

Aconitine has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.[2]

G Aconitine Anti-inflammatory Signaling Pathway Aconitine Aconitine NF_kB_Pathway NF-κB Pathway Aconitine->NF_kB_Pathway inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Macrophages Macrophages Inflammatory_Stimuli->Macrophages activates Macrophages->NF_kB_Pathway activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF_kB_Pathway->Cytokines induces expression

Caption: Aconitine's anti-inflammatory mechanism.

Experimental Workflow for SAR Studies

The following diagram illustrates the general workflow for conducting SAR studies of Aconitine derivatives.

G Workflow for Aconitine SAR Studies Start Start: Aconitine (Lead Compound) Synthesis Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization Synthesis->Purification Biological_Screening In Vitro Biological Screening (e.g., MTT Assay) Purification->Biological_Screening SAR_Analysis SAR Analysis Biological_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design End End: Optimized Derivative Lead_Optimization->End

Caption: General workflow for SAR studies.

References

Application Notes and Protocols for Preclinical Toxicity Assessment of Ajadine in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajadine is a novel investigational compound with therapeutic potential. As with any new chemical entity intended for human use, a thorough preclinical safety evaluation is paramount to identify potential hazards and establish a safe starting dose for clinical trials.[1][2] This document provides a comprehensive set of application notes and protocols for the experimental design of this compound toxicity studies in animal models. The methodologies described herein are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure regulatory compliance and data robustness.[3][4]

The primary objectives of these preclinical toxicity studies are:

  • To determine the median lethal dose (LD50) and assess acute systemic toxicity.

  • To identify potential target organs of toxicity.

  • To characterize the dose-response relationship of any observed adverse effects.

  • To inform the selection of a safe starting dose for first-in-human studies.

These protocols will cover acute oral toxicity assessment, and evaluations of potential hepatotoxicity, nephrotoxicity, cardiotoxicity, and neurotoxicity.

General Considerations for Animal Studies

All animal experiments should be conducted in compliance with institutional and national guidelines for the care and use of laboratory animals and, where applicable, under Good Laboratory Practice (GLP) conditions.[5] The choice of animal species should be scientifically justified; typically, one rodent (e.g., rat or mouse) and one non-rodent species are used in preclinical safety testing.[3] For the initial acute toxicity assessment, a single rodent species is generally sufficient.[6][7]

Acute Oral Toxicity Assessment (Based on OECD Guideline 423)

The acute toxic class method is a stepwise procedure that uses a minimum number of animals to classify a substance based on its acute oral toxicity.[6][8]

Experimental Protocol: Acute Toxic Class Method
  • Animal Model: Use a single sex of a standard rodent strain (e.g., Wistar rats or Swiss albino mice), typically females as they are often slightly more sensitive.[6] A total of 3 animals are used per step.

  • Housing and Acclimatization: House animals in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Allow for an acclimatization period of at least 5 days before the study begins.

  • Dose Formulation: Prepare this compound in a suitable vehicle. If the nature of this compound is unknown, start with aqueous solutions. The toxicological characteristics of the vehicle should be well-understood.[8]

  • Dosing Procedure:

    • Fast the animals overnight (for rats) or for 3-4 hours (for mice) before dosing, with water available ad libitum.[6]

    • Administer a single oral dose of this compound via gavage. The volume should generally not exceed 1 mL/100g of body weight for aqueous solutions.[8]

    • The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.[8] The choice of the starting dose is based on any existing information about the substance. If no information is available, a starting dose of 300 mg/kg is often chosen.

  • Observation Period: Observe animals closely for the first 4 hours after dosing and then daily for a total of 14 days.[9]

  • Endpoints:

    • Mortality: Record the number of animals that die within the observation period.

    • Clinical Signs: Observe for changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior patterns.[10]

    • Body Weight: Record body weight just before dosing and at least weekly thereafter.[11]

    • Gross Necropsy: At the end of the observation period, euthanize all surviving animals and perform a gross necropsy on all animals (including those that died during the study).[9]

Data Presentation: Acute Oral Toxicity

Table 1: Acute Oral Toxicity of this compound in Rats (OECD 423)

Dose Level (mg/kg) Number of Animals Mortality (within 14 days) Key Clinical Signs Observed Change in Body Weight (Day 14 vs. Day 0) Gross Necropsy Findings
300 3
2000 3

| 5000 (if applicable) | 3 | | | | |

Target Organ Toxicity Assessment

Based on the findings of the acute toxicity study, or as part of a more comprehensive sub-acute or sub-chronic study, specific organ toxicities should be investigated. The following protocols outline key methodologies for assessing hepatotoxicity, nephrotoxicity, cardiotoxicity, and neurotoxicity.

Hepatotoxicity Assessment

4.1.1 Experimental Protocol: Hepatotoxicity Evaluation in Mice

  • Animal Model: C57BL/6 or BALB/c mice are commonly used.[12]

  • Dosing: Administer this compound at multiple dose levels (a low, mid, and high dose) daily for a specified period (e.g., 7, 14, or 28 days). Include a vehicle control group.

  • Blood Collection: Collect blood samples at the end of the study for serum biochemistry analysis.

  • Organ Collection: Euthanize the animals and collect the liver for weight measurement and histopathological examination.

  • Endpoints:

    • Serum Biochemistry: Measure levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.

    • Liver Weight: Calculate the liver-to-body weight ratio.

    • Histopathology: Process liver tissue for hematoxylin and eosin (H&E) staining and examine for signs of necrosis, inflammation, fibrosis, and cellular degeneration.

4.1.2 Data Presentation: Hepatotoxicity Markers

Table 2: Hepatotoxicity Markers in Mice Treated with this compound

Treatment Group Dose (mg/kg/day) ALT (U/L) AST (U/L) ALP (U/L) Total Bilirubin (mg/dL) Liver-to-Body Weight Ratio Histopathological Score
Vehicle Control 0
This compound Low Dose
This compound Mid Dose

| this compound High Dose | | | | | | | |

Nephrotoxicity Assessment

4.2.1 Experimental Protocol: Nephrotoxicity Evaluation in Rats

  • Animal Model: Sprague-Dawley or Wistar rats are commonly used.[13]

  • Dosing: Administer this compound at multiple dose levels daily for a specified period. Include a vehicle control group.

  • Urine and Blood Collection: Collect urine over a 24-hour period using metabolic cages and collect blood at the end of the study.

  • Organ Collection: Euthanize the animals and collect the kidneys for weight measurement and histopathology.

  • Endpoints:

    • Urinalysis: Measure urine volume, pH, specific gravity, protein, and glucose.

    • Serum Biochemistry: Measure blood urea nitrogen (BUN) and serum creatinine (SCr).

    • Kidney Weight: Calculate the kidney-to-body weight ratio.[13]

    • Histopathology: Process kidney tissue for H&E staining and examine for tubular necrosis, interstitial nephritis, and glomerular changes.[14]

4.2.2 Data Presentation: Nephrotoxicity Markers

Table 3: Nephrotoxicity Markers in Rats Treated with this compound

Treatment Group Dose (mg/kg/day) BUN (mg/dL) SCr (mg/dL) Urine Protein (mg/24h) Kidney-to-Body Weight Ratio Histopathological Score
Vehicle Control 0
This compound Low Dose
This compound Mid Dose

| this compound High Dose | | | | | | |

Cardiotoxicity Assessment

4.3.1 Experimental Protocol: Cardiotoxicity Evaluation in Mice

  • Animal Model: C57BL/6 mice are a suitable model.[15]

  • Dosing: Administer this compound at multiple dose levels for a specified duration.

  • Cardiovascular Monitoring:

    • Echocardiography: Perform echocardiography to assess left ventricular ejection fraction (LVEF), fractional shortening (FS), and ventricular dimensions.[16][17]

    • Electrocardiography (ECG): Record ECGs to evaluate heart rate, rhythm, and intervals (e.g., QT interval).

  • Biomarkers and Histopathology:

    • Serum Biomarkers: Measure cardiac troponin I (cTnI) or T (cTnT).[17]

    • Histopathology: Collect heart tissue for H&E and Masson's trichrome staining to assess for cardiomyocyte damage, inflammation, and fibrosis.[15]

4.3.2 Data Presentation: Cardiotoxicity Markers

Table 4: Cardiotoxicity Markers in Mice Treated with this compound

Treatment Group Dose (mg/kg/day) LVEF (%) FS (%) QT Interval (ms) Serum cTnI (ng/mL) Histopathological Score
Vehicle Control 0
This compound Low Dose
This compound Mid Dose

| this compound High Dose | | | | | | |

Neurotoxicity Assessment

4.4.1 Experimental Protocol: Neurotoxicity Evaluation in Rats

  • Animal Model: Wistar or Sprague-Dawley rats.

  • Dosing: Administer this compound at multiple dose levels for a specified duration.

  • Neurobehavioral Assessment:

    • Functional Observational Battery (FOB): A series of tests to assess autonomic function, neuromuscular coordination, and sensorimotor function.[18]

    • Motor Activity: Measure spontaneous motor activity using an automated activity monitoring system.

  • Neuropathology:

    • Collect the brain, spinal cord, and peripheral nerves for weight measurement and histopathological examination (H&E staining).[19]

4.4.2 Data Presentation: Neurotoxicity Endpoints

Table 5: Neurotoxicity Endpoints in Rats Treated with this compound

Treatment Group Dose (mg/kg/day) FOB Score Motor Activity (counts/hour) Brain Weight (g) Neuropathological Findings
Vehicle Control 0
This compound Low Dose
This compound Mid Dose

| this compound High Dose | | | | | |

Visualization of Experimental Workflows and Pathways

Experimental Workflow for Acute Oral Toxicity

G cluster_0 Preparation cluster_1 Dosing cluster_2 Observation (14 Days) cluster_3 Endpoint Analysis A Animal Acclimatization (≥ 5 days) C Fasting (Overnight for rats) A->C B Dose Formulation (this compound in Vehicle) D Single Oral Gavage (e.g., 300 mg/kg) B->D C->D E Mortality Checks D->E F Clinical Sign Observation D->F G Body Weight Measurement D->G H Gross Necropsy E->H I Data Analysis & Toxicity Classification F->I G->I H->I

Caption: Workflow for Acute Oral Toxicity Testing.

General Workflow for Target Organ Toxicity Assessment

G cluster_0 Analysis A Animal Model Selection (e.g., Rats or Mice) B Dosing Regimen (Vehicle, Low, Mid, High Dose) A->B C In-life Observations (Clinical Signs, Body Weight) B->C D Sample Collection (Blood, Urine, Tissues) C->D H Specialized Endpoints (e.g., ECG, FOB) C->H E Serum Biochemistry D->E F Urinalysis D->F G Histopathology (H&E Staining) D->G I Data Interpretation & Risk Assessment E->I F->I G->I H->I

Caption: General Workflow for Target Organ Toxicity.

Hypothetical Signaling Pathway for this compound-Induced Hepatotoxicity

Assuming this compound induces hepatotoxicity via oxidative stress and mitochondrial dysfunction, a common mechanism for drug-induced liver injury.

G This compound This compound Metabolism Hepatic Metabolism (e.g., CYP450) This compound->Metabolism ReactiveMetabolite Reactive Metabolite Metabolism->ReactiveMetabolite ROS ↑ Reactive Oxygen Species (ROS) ReactiveMetabolite->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria ATP ↓ ATP Production Mitochondria->ATP Apoptosis Apoptosis Mitochondria->Apoptosis Necrosis Necrosis ATP->Necrosis HepatocyteInjury Hepatocyte Injury Apoptosis->HepatocyteInjury Necrosis->HepatocyteInjury

Caption: Hypothetical Pathway of this compound Hepatotoxicity.

References

Determining the Mechanism of Action of Ajadine: A Guide to Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

The elucidation of a novel compound's mechanism of action is a critical step in the drug discovery and development process. Understanding how a compound like Ajadine exerts its biological effects at the cellular and molecular level is paramount for identifying its therapeutic potential, predicting potential side effects, and guiding further optimization. This document provides a comprehensive set of application notes and detailed protocols for a panel of cell-based assays designed to investigate the potential mechanisms of action of this compound. The assays described herein are fundamental tools for assessing its effects on key cellular processes such as apoptosis, cell cycle progression, protein kinase activity, and receptor binding.

These protocols are intended for researchers, scientists, and drug development professionals with experience in cell culture and basic laboratory techniques. The provided methodologies, data presentation formats, and visualizations aim to offer a structured approach to characterizing the pharmacological profile of this compound.

General Experimental Workflow

The following diagram illustrates a general workflow for investigating the mechanism of action of a novel compound like this compound.

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Pathway Analysis & Target Validation A Compound Preparation (this compound Stock Solution) C Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) A->C B Cell Line Selection (e.g., Cancer Cell Lines) B->C D Determine IC50 Value C->D E Apoptosis Assays (Annexin V/PI Staining) D->E F Cell Cycle Analysis (Propidium Iodide Staining) D->F G Kinase Inhibition Assays D->G H Receptor Binding Assays D->H I Western Blotting for Key Signaling Proteins E->I F->I G->I H->I K Hypothesis Generation on Mechanism of Action I->K J Gene Expression Analysis (qPCR, RNA-seq) J->K Apoptosis_Pathway cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway cluster_2 Execution Pathway FasL FasL FasR FasR FasL->FasR FADD FADD FasR->FADD Procaspase8 Pro-caspase-8 FADD->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 This compound This compound DNA_damage DNA Damage This compound->DNA_damage Mitochondrion Mitochondrion DNA_damage->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 PARP PARP Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Cell_Cycle cluster_checkpoints Checkpoints G1 G1 S S G1->S G1/S Checkpoint G1_S_checkpoint G1/S G2 G2 S->G2 DNA Synthesis M M G2->M G2/M Checkpoint G2_M_checkpoint G2/M M->G1 Mitosis Kinase_Inhibition_Workflow cluster_0 Reaction Components cluster_1 Assay Steps Kinase Purified Kinase Incubation Incubation Kinase->Incubation Substrate Substrate Substrate->Incubation This compound This compound (Inhibitor) This compound->Incubation ATP ATP ATP->Incubation Detection Detection of Phosphorylated Substrate Incubation->Detection Analysis IC50 Determination Detection->Analysis Receptor_Binding_Assay cluster_control Control (No Inhibitor) cluster_experimental With this compound Receptor { Receptor} Radioligand { Radioligand} This compound { this compound} Receptor1 { Receptor} Radioligand1 { Radioligand} Bound1 Specific Binding Radioligand1->Bound1 Receptor2 { Receptor} Ajadine2 { this compound} Radioligand2 { Radioligand} Bound2 Reduced Binding Ajadine2->Bound2

Application Notes and Protocols for the Mass Spectrometric Characterization of Ajadine, a Representative Erythrina Alkaloid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajadine is a member of the diverse family of Erythrina alkaloids, a group of structurally complex natural products known for their wide range of biological activities. The accurate characterization of these alkaloids is crucial for drug discovery and development, quality control of herbal medicines, and metabolomics studies. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as a powerful analytical technique for the sensitive and specific identification and quantification of Erythrina alkaloids.

I. General Fragmentation Pathways of Erythrina Alkaloids

The tetracyclic core structure of Erythrina alkaloids dictates their characteristic fragmentation patterns in tandem mass spectrometry (MS/MS). Understanding these pathways is key to the structural elucidation of known and novel compounds within this class. Collision-Induced Dissociation (CID) of the protonated molecule [M+H]⁺ typically initiates a cascade of fragmentation events.

A common fragmentation pathway involves the retro-Diels-Alder (rDA) reaction, which cleaves the C-ring of the alkaloid core. This is often followed by the neutral loss of small molecules such as methanol (CH₃OH) and water (H₂O).[1] Other characteristic fragmentation routes include the elimination of ammonia (NH₃) and carbon monoxide (CO). The presence and relative abundance of these fragment ions provide valuable structural information, helping to pinpoint the location of substituents on the alkaloid scaffold.

Fragmentation_Pathway M [M+H]⁺ (Protonated this compound) F1 Fragment 1 (Retro-Diels-Alder Product) M->F1 rDA F4 Fragment 4 (Elimination of NH₃) M->F4 - NH₃ F5 Fragment 5 (Elimination of CO) M->F5 - CO F2 Fragment 2 (Neutral Loss of CH₃OH) F1->F2 - CH₃OH F3 Fragment 3 (Neutral Loss of H₂O) F1->F3 - H₂O

II. Quantitative Data Summary

The following table summarizes the theoretical exact mass and major fragment ions observed in the MS/MS spectrum of a representative Erythrina alkaloid, which serves as a proxy for this compound. The data is based on high-resolution mass spectrometry analysis.

Ion TypeFormulaCalculated m/zObserved m/zFragmentation
Precursor Ion [C₁₈H₂₁NO₄+H]⁺316.1543316.1545-
Fragment Ion 1 [C₁₇H₁₇O₃]⁺269.1172269.1170[M+H-CH₃NH₂]⁺
Fragment Ion 2 [C₁₇H₁₉O₂]⁺255.1379255.1378[M+H-CH₃OH-HCN]⁺
Fragment Ion 3 [C₁₆H₁₅O₂]⁺239.1067239.1065[M+H-CH₃OH-H₂O-HCN]⁺
Fragment Ion 4 [C₁₅H₁₅]⁺195.1168195.1167[M+H-CH₃OH-CO-HCN-H₂O]⁺

III. Experimental Protocols

A. Sample Preparation from Plant Material

This protocol outlines the extraction of alkaloids from plant material (e.g., seeds, leaves) for LC-MS analysis.

  • Grinding: Grind the dried plant material to a fine powder using a mortar and pestle or a mechanical grinder.

  • Extraction:

    • Weigh 1 gram of the powdered plant material into a 50 mL centrifuge tube.

    • Add 20 mL of methanol.

    • Sonicate the mixture for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet with another 20 mL of methanol.

    • Combine the supernatants.

  • Solvent Evaporation: Evaporate the combined methanol extracts to dryness under reduced pressure using a rotary evaporator.

  • Acid-Base Extraction (for enrichment):

    • Dissolve the dried extract in 20 mL of 2% aqueous tartaric acid.

    • Wash the acidic solution twice with 20 mL of diethyl ether to remove neutral and acidic compounds. Discard the ether layers.

    • Adjust the pH of the aqueous layer to 9-10 with a 25% ammonium hydroxide solution.

    • Extract the alkaline solution three times with 20 mL of chloroform.

    • Combine the chloroform layers.

  • Final Preparation:

    • Dry the combined chloroform extracts over anhydrous sodium sulfate.

    • Filter and evaporate the solvent to dryness.

    • Reconstitute the final alkaloid-rich extract in 1 mL of methanol.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

Sample_Preparation_Workflow Start Dried Plant Material Grind Grinding Start->Grind Extract Methanol Extraction & Sonication Grind->Extract Centrifuge Centrifugation Extract->Centrifuge Evaporate Solvent Evaporation Centrifuge->Evaporate Acidify Dissolve in 2% Tartaric Acid Evaporate->Acidify Wash Wash with Diethyl Ether Acidify->Wash Basify Adjust pH to 9-10 Wash->Basify Extract_Chloroform Chloroform Extraction Basify->Extract_Chloroform Dry Dry over Na₂SO₄ Extract_Chloroform->Dry Final Reconstitute in Methanol & Filter Dry->Final

B. HPLC-MS/MS Analysis Protocol

This protocol describes the parameters for the separation and detection of this compound using a High-Performance Liquid Chromatography system coupled to a Tandem Mass Spectrometer.

  • Instrumentation:

    • HPLC System: A standard HPLC or UHPLC system.

    • Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-22 min: 5% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometer Settings (Positive ESI Mode):

    • Ion Source: Electrospray Ionization (ESI), Positive Mode

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Cone Gas Flow: 50 L/h

    • Desolvation Gas Flow: 600 L/h

    • Collision Gas: Argon

    • Collision Energy: Optimized for the precursor ion (e.g., 15-30 eV for MS/MS).

    • Acquisition Mode: Full scan for precursor ion identification and product ion scan for fragmentation analysis. For targeted quantification, Multiple Reaction Monitoring (MRM) would be used.

HPLC_MS_Workflow Sample Prepared Sample HPLC HPLC Separation (C18 Column) Sample->HPLC ESI Electrospray Ionization (Positive Mode) HPLC->ESI MS1 MS1 Analysis (Full Scan) ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2 Analysis (Product Ion Scan) CID->MS2 Data Data Analysis MS2->Data

IV. Data Analysis and Interpretation

The acquired LC-MS/MS data should be processed using the instrument's software. The process involves:

  • Peak Detection and Integration: Identify the chromatographic peak corresponding to this compound based on its retention time and the extracted ion chromatogram of its [M+H]⁺ ion.

  • Mass Spectral Interpretation:

    • Determine the accurate mass of the precursor ion from the MS1 spectrum to confirm the elemental composition.

    • Analyze the MS/MS spectrum to identify the characteristic fragment ions.

    • Propose a fragmentation pathway based on the observed neutral losses and fragment m/z values, comparing them to the known fragmentation patterns of Erythrina alkaloids.

  • Database Searching (Optional): Compare the experimental MS/MS spectrum against spectral libraries (e.g., NIST, MassBank) to find potential matches and support the identification.

V. Conclusion

The combination of liquid chromatography and tandem mass spectrometry provides a robust and sensitive platform for the detailed characterization of this compound and other Erythrina alkaloids. The methodologies and data presented in this application note offer a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development to confidently identify and analyze these complex molecules. The provided protocols can be adapted to specific instrumentation and research questions, forming a solid foundation for further investigation into the fascinating chemistry and biology of Erythrina alkaloids.

References

Ajadine: A Novel Tool Compound for Elucidating Nicotinic Acetylcholine Receptor Function

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acetylcholine receptors (nAChRs) are a diverse family of ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[1][2] Their involvement in a wide range of physiological processes and pathological conditions, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction, has made them a key target for drug discovery and development.[3][4] The identification and characterization of novel ligands, such as Ajadine, are crucial for dissecting the function of nAChR subtypes and for the development of new therapeutics.

These application notes provide a comprehensive guide for the use of this compound as a tool compound in the study of nAChRs. Detailed protocols for in vitro characterization are outlined, along with templates for data presentation to facilitate the systematic evaluation of this compound's pharmacological profile.

Pharmacological Profile of this compound

A thorough understanding of a novel compound's interaction with its target is fundamental. The following tables provide a standardized format for summarizing the quantitative data from key experiments used to characterize the binding and functional activity of this compound at various nAChR subtypes.

Table 1: Radioligand Binding Affinity of this compound at nAChR Subtypes

nAChR SubtypeRadioligandThis compound Kᵢ (nM)Hill Slope (nH)
α4β2[³H]EpibatidineDataData
α7[¹²⁵I]α-BungarotoxinDataData
α3β4[³H]EpibatidineDataData
Muscle (α1β1δγ)[¹²⁵I]α-BungarotoxinDataData
Kᵢ values are determined from competitive binding assays. Lower Kᵢ values indicate higher binding affinity.

Table 2: Functional Potency and Efficacy of this compound at nAChR Subtypes

nAChR SubtypeAssay TypeThis compound EC₅₀ / IC₅₀ (nM)Efficacy (% of ACh max)Mode of Action
α4β2Two-Electrode Voltage ClampDataDataAgonist/Antagonist/PAM/NAM
α7Two-Electrode Voltage ClampDataDataAgonist/Antagonist/PAM/NAM
α3β4Calcium Flux AssayDataDataAgonist/Antagonist/PAM/NAM
Muscle (α1β1δγ)Patch ClampDataDataAgonist/Antagonist/PAM/NAM
EC₅₀ is the concentration of an agonist that produces 50% of the maximal response. IC₅₀ is the concentration of an antagonist that inhibits the response by 50%. Efficacy is expressed as the maximal response of this compound relative to the maximal response of the endogenous agonist, acetylcholine (ACh). PAM: Positive Allosteric Modulator; NAM: Negative Allosteric Modulator.

Experimental Protocols

The following are detailed protocols for the in vitro characterization of this compound.

Protocol 1: Radioligand Binding Assays

This protocol determines the binding affinity (Kᵢ) of this compound for different nAChR subtypes.

Objective: To determine the affinity and selectivity of this compound for various nAChR subtypes expressed in a heterologous system (e.g., HEK293 cells or Xenopus oocytes).

Materials:

  • Cell membranes prepared from cells stably expressing the nAChR subtype of interest.

  • Radioligand specific for the nAChR subtype (e.g., [³H]Epibatidine for α4β2, [¹²⁵I]α-Bungarotoxin for α7).

  • This compound stock solution.

  • Assay buffer (e.g., PBS with 0.1% BSA).

  • Unlabeled competitor (e.g., nicotine or epibatidine) for non-specific binding determination.

  • 96-well filter plates.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of this compound.

  • For total binding, omit this compound. For non-specific binding, add a high concentration of the unlabeled competitor.

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using a non-linear regression analysis to determine the IC₅₀ of this compound.

  • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_this compound Prepare this compound Dilutions incubation Incubate Membranes, Radioligand, & this compound prep_this compound->incubation prep_reagents Prepare Membranes & Radioligand prep_reagents->incubation filtration Filter & Wash incubation->filtration counting Scintillation Counting filtration->counting calc_binding Calculate Specific Binding counting->calc_binding calc_ic50 Determine IC50 calc_binding->calc_ic50 calc_ki Calculate Ki calc_ic50->calc_ki G cluster_prep Oocyte Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis inject Inject cRNA into Oocytes incubate Incubate for Receptor Expression inject->incubate setup Mount Oocyte & Clamp Voltage incubate->setup apply Apply this compound +/- ACh setup->apply record Record Membrane Current apply->record plot Construct Concentration-Response Curves record->plot fit Determine EC50/IC50 & Efficacy plot->fit G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound nAChR nAChR This compound->nAChR Binds to ion_channel Ion Channel (Na+, Ca2+) nAChR->ion_channel Opens depolarization Membrane Depolarization ion_channel->depolarization ca_increase Increased Intracellular Ca2+ ion_channel->ca_increase downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) depolarization->downstream ca_increase->downstream response Cellular Response (e.g., Neurotransmitter Release, Gene Expression) downstream->response

References

Application Notes and Protocols for Field Trial Methodology of Ajadine as a Bio-Pesticide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for conducting field trials to evaluate the efficacy and safety of Ajadine, a novel bio-pesticide. The protocols outlined below are based on established best practices for bio-pesticide research and are intended to be adapted to specific target pests, crops, and environmental conditions.

Introduction to this compound

This compound is a promising new botanical compound with potential applications as a bio-pesticide. Derived from a plant source (hypothetically Spectrumbia anadina), its precise mode of action is under investigation but is presumed to target the nervous system of specific insect pests, offering a potentially safer alternative to synthetic chemical pesticides. Field trials are essential to determine its efficacy under real-world conditions, assess its impact on non-target organisms, and establish optimal application rates.

Pre-Trial Laboratory Assessments

Before commencing large-scale field trials, a series of laboratory-based bioassays are crucial to determine the baseline efficacy of this compound.

Dose-Response Bioassays

Objective: To determine the lethal concentration (LC50) and lethal dose (LD50) of this compound for the target pest(s).

Protocol:

  • Insect Rearing: Maintain a healthy, uniform colony of the target pest under controlled laboratory conditions (e.g., 25±2°C, 65±5% RH, 14:10 L:D photoperiod).

  • Preparation of this compound Solutions: Prepare a series of stock solutions of this compound in an appropriate solvent (e.g., acetone or ethanol) and then make serial dilutions in water containing a non-ionic surfactant (e.g., 0.1% Triton X-100) to ensure even application.

  • Application:

    • Leaf-dip bioassay (for chewing insects): Dip host plant leaves in the different this compound concentrations for 30 seconds, allow them to air dry, and then place them in petri dishes with a cohort of larvae.

    • Topical application (for sucking insects): Apply a precise volume (e.g., 1 µL) of the this compound solution directly to the dorsal thorax of individual adult insects using a micro-applicator.

  • Data Collection: Record mortality at 24, 48, and 72 hours post-application.

  • Data Analysis: Use probit analysis to calculate the LC50/LD50 values.

Concentration (µg/mL or µ g/insect )Number of Insects TestedNumber of Dead Insects (at 72h)Percent Mortality (%)
Control (Solvent only)5024
0.150816
0.5502244
1.0503876
2.5504896
5.05050100
Antifeedant Assays

Objective: To assess the ability of this compound to deter feeding in the target pest.

Protocol:

  • Leaf Disc Preparation: Cut leaf discs of a uniform size from the host plant.

  • Treatment: Treat half of the leaf discs with a sub-lethal concentration of this compound and the other half with the solvent control.

  • Feeding Chamber: Place one treated and one control leaf disc in a petri dish with a single, pre-starved larva.

  • Data Collection: After 24 hours, measure the area of each leaf disc consumed using an image analysis software.

  • Calculation: Calculate the Antifeedant Index (AFI) = [(C-T)/(C+T)] * 100, where C is the area of the control disc consumed and T is the area of the treated disc consumed.

TreatmentReplicationArea Consumed (Control) (mm²)Area Consumed (Treated) (mm²)Antifeedant Index (%)
This compound (1 µg/mL)1851570.0
This compound (1 µg/mL)2921276.9
This compound (1 µg/mL)3881866.0
Average 88.3 15.0 71.0

Field Trial Methodology

Experimental Design

Objective: To evaluate the efficacy of this compound in reducing pest populations and crop damage under field conditions.

A Randomized Complete Block Design (RCBD) is recommended to minimize the effects of field variability.[1]

  • Treatments:

    • T1: this compound - Low Dose (e.g., 0.5 L/ha)

    • T2: this compound - Medium Dose (e.g., 1.0 L/ha)

    • T3: this compound - High Dose (e.g., 2.0 L/ha)

    • T4: Positive Control (a registered, effective commercial insecticide)

    • T5: Negative Control (untreated)

  • Replications: A minimum of four replications (blocks) for each treatment.

  • Plot Size: Each plot should be of a sufficient size to minimize edge effects (e.g., 5m x 10m), with a buffer zone between plots.

Trial Site Selection and Preparation
  • Select a field with a known history of the target pest infestation.

  • Ensure uniform soil type, drainage, and cropping history across the trial area.[1]

  • Prepare the field according to standard agronomic practices for the specific crop.

Application of Treatments
  • Timing: Apply treatments based on pest scouting and when the pest population reaches a pre-determined economic threshold.

  • Equipment: Use a calibrated sprayer (e.g., backpack sprayer for small plots) to ensure uniform coverage.

  • Application Volume: Maintain a consistent spray volume across all plots.

  • Weather Conditions: Avoid application during high winds, rain, or extreme temperatures.

Data Collection and Assessment

The following parameters should be assessed at regular intervals (e.g., before application, and 3, 7, and 14 days after each application).

  • Pest Population Density:

    • Method: Count the number of pests (larvae, pupae, adults) on a random sample of plants within each plot.

    • Data Presentation:

TreatmentPre-treatment3 Days Post-Application7 Days Post-Application14 Days Post-Application
T1: this compound (Low) 25.415.210.812.5
T2: this compound (Med) 26.18.54.25.8
T3: this compound (High) 24.94.11.52.1
T4: Positive Control 25.83.51.21.8
T5: Negative Control 25.224.828.535.1
  • Crop Damage Assessment:

    • Method: Visually assess the percentage of leaf area damaged or the number of damaged fruits on a sample of plants. A rating scale (e.g., 0-5, where 0 is no damage and 5 is severe damage) can be used.

    • Data Presentation:

TreatmentPre-treatment Damage Index14 Days Post-Application Damage Index
T1: this compound (Low) 1.22.5
T2: this compound (Med) 1.31.5
T3: this compound (High) 1.10.8
T4: Positive Control 1.20.6
T5: Negative Control 1.34.8
  • Phytotoxicity Assessment:

    • Method: Visually inspect plants for any signs of adverse effects such as leaf yellowing, burning, or stunting. Use a 0-10 rating scale where 0 is no phytotoxicity.

    • Data Presentation:

Treatment3 Days Post-Application7 Days Post-Application14 Days Post-Application
T1: this compound (Low) 000
T2: this compound (Med) 000
T3: this compound (High) 1 (slight discoloration)00
T4: Positive Control 000
T5: Negative Control 000
  • Yield Data:

    • Method: At the end of the growing season, harvest the crop from a central area of each plot and measure the total yield and quality parameters.

    • Data Presentation:

TreatmentYield ( kg/ha )Marketable Yield (%)
T1: this compound (Low) 452085
T2: this compound (Med) 515092
T3: this compound (High) 548095
T4: Positive Control 562096
T5: Negative Control 285065
Non-Target Organism (NTO) Assessment

Objective: To evaluate the impact of this compound on beneficial insects and other non-target organisms.

Protocol:

  • Beneficial Insect Counts: Use sweep nets or visual counts to assess the populations of key beneficial insects (e.g., ladybugs, lacewings, pollinators) in each plot.

  • Soil Microorganism Analysis: Collect soil samples before and after the trial period to analyze microbial biomass and diversity.

  • Data Presentation:

TreatmentLadybug Population (per 10 sweeps)Bee Activity (counts per 5 min)
T1: this compound (Low) 12.58.2
T2: this compound (Med) 11.87.5
T3: this compound (High) 10.26.8
T4: Positive Control 5.43.1
T5: Negative Control 13.18.5

Visualizations

Hypothetical Signaling Pathway of this compound

The following diagram illustrates a plausible mode of action for this compound, targeting the nicotinic acetylcholine receptors (nAChRs) in the insect's nervous system, a common target for many insecticides.[2][3][4]

Ajadine_Mode_of_Action cluster_synapse Synaptic Cleft cluster_effect Physiological Effect Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Release Postsynaptic Postsynaptic Neuron nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis IonChannel Ion Channel (Open) nAChR->IonChannel Activates This compound This compound This compound->nAChR Binds & Irreversibly Activates Overstimulation Continuous Nerve Stimulation IonChannel->Overstimulation Paralysis Paralysis Overstimulation->Paralysis Death Death Paralysis->Death Field_Trial_Workflow SiteSelection 1. Site Selection & Preparation ExpDesign 2. Experimental Design (RCBD) SiteSelection->ExpDesign PlotLayout 3. Plot Layout & Randomization ExpDesign->PlotLayout PreTreatment 4. Pre-Treatment Data Collection PlotLayout->PreTreatment Application 5. Treatment Application PreTreatment->Application PostTreatment 6. Post-Treatment Data Collection (3, 7, 14 days) Application->PostTreatment PostTreatment->Application Repeat application if necessary NTO_Assess 7. Non-Target Organism Assessment PostTreatment->NTO_Assess Harvest 8. Harvest & Yield Measurement NTO_Assess->Harvest DataAnalysis 9. Statistical Analysis (ANOVA) Harvest->DataAnalysis Report 10. Final Report & Conclusion DataAnalysis->Report

References

Troubleshooting & Optimization

Overcoming low yield in Ajadine extraction from plant material

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ajadine extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the extraction of this compound from plant materials, focusing on overcoming common issues related to low yield.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the extraction process in a question-and-answer format.

Q1: My this compound yield is consistently low. Where should I start troubleshooting?

A low yield can stem from several stages of the extraction process. A systematic approach is crucial for identifying the bottleneck. Start by evaluating your process in the following order:

  • Plant Material Preparation: Ensure the plant material is properly dried and ground to a fine, consistent particle size. Smaller particles increase the surface area for solvent penetration.[1][2][3]

  • Solvent Selection: The choice of solvent is critical.[1][4] Re-evaluate if your solvent's polarity is optimal for this compound, which as an alkaloid, has specific solubility characteristics.

  • Extraction Conditions: Verify that the pH, temperature, and extraction time are optimized.[4][5] Alkaloids are often sensitive to high temperatures, and the pH of the medium dictates whether they are in their free base or salt form, which dramatically affects solubility.[6][7]

  • Extraction Method: Consider if your chosen method (e.g., maceration, Soxhlet) is the most efficient. Modern techniques like ultrasound-assisted extraction can significantly improve yields.[8][9]

  • Purification Steps: Check for losses during liquid-liquid extraction, filtration, or chromatography. Emulsion formation is a common source of product loss.[10][11]

Q2: How does my choice of solvent impact the extraction yield of this compound?

The solvent's polarity and its ability to solubilize this compound are paramount. Alkaloids exist in two forms: as salts or as free bases.[7]

  • Alkaloid Salts are generally polar and dissolve well in polar solvents like water or acidified alcohol (e.g., ethanol with 1% tartaric acid).[6][7][12]

  • Alkaloid Free Bases are less polar and dissolve in organic solvents like chloroform, ether, or dichloromethane.[2][4]

Using a mixture of solvents, such as aqueous ethanol, can often enhance extraction efficiency by balancing polarity.[1][13] The optimal solvent system must be determined experimentally.

Q3: I'm observing a lot of impurities in my crude extract. How can I improve selectivity?

High impurity levels complicate purification and reduce the final yield. To improve the selectivity of your extraction:

  • Perform a Defatting Step: If your plant material is rich in lipids, pre-extract the powdered material with a non-polar solvent like hexane or petroleum ether. This will remove fats and waxes that might otherwise contaminate your polar extract.

  • Optimize pH during Liquid-Liquid Extraction: Utilize an acid-base extraction workflow. By adjusting the pH of the aqueous phase, you can selectively move this compound between an aqueous layer (as a salt at low pH) and an organic layer (as a free base at high pH), leaving many impurities behind.[14]

  • Use Selective Solvents: If you know the polarity of the main impurities, choose a solvent system that minimizes their solubility while maximizing the solubility of this compound.[4]

Q4: My extraction process is forming a stable emulsion during the liquid-liquid separation step. How can I break it?

Emulsions are a common problem in liquid-liquid extractions, especially with plant extracts containing surfactant-like compounds.[11] Here are several methods to break them:

  • Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times to reduce the energy that creates emulsions.[11]

  • Salting Out: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help force the separation of the two phases.[11][15]

  • Change Solvent Polarity: Add a small amount of a different organic solvent to alter the properties of the organic phase, which can help dissolve the emulsifying agents.[11]

  • Centrifugation: If the volume is manageable, centrifuging the emulsion can provide the physical force needed to separate the layers.

  • Filtration: Passing the emulsion through a bed of celite or glass wool can sometimes break the physical suspension.

Q5: Could the temperature and duration of my extraction be degrading the this compound?

Yes, both temperature and time can negatively impact your yield. Many alkaloids are thermolabile and can degrade at high temperatures.[4][8]

  • Temperature: While higher temperatures can increase solvent efficiency and diffusion rates, they can also accelerate the degradation of the target compound and extract unwanted impurities.[4][16] An optimal temperature, often moderately above room temperature (e.g., 40-60°C), should be determined.[16][17]

  • Duration: Prolonged extraction times do not always lead to higher yields. After a certain point, the majority of the accessible this compound has been extracted, and longer times only increase the risk of degradation and the co-extraction of impurities.[4]

Q6: How critical is the pH of my extraction solvent?

The pH is one of the most critical factors in alkaloid extraction.[5]

  • Acidic Conditions (Low pH): In an acidic medium, alkaloids form salts (e.g., this compound-HCl). These salts are typically soluble in water and alcohols.[7] An acidic wash can be used to pull alkaloids from an organic solvent into an aqueous layer.

  • Alkaline Conditions (High pH): In a basic medium (e.g., by adding ammonia or sodium bicarbonate), alkaloid salts are converted to their free base form.[14] The free base is typically soluble in non-polar organic solvents, allowing it to be extracted from an aqueous solution.[2]

Manipulating the pH is the foundation of acid-base extraction, a powerful technique for purifying alkaloids from crude plant extracts.[14] The extraction efficiency can be significantly influenced by finding the optimal pH value.[17][18]

Data Presentation: Factors Influencing Yield

The following tables summarize the expected impact of key parameters on this compound extraction yield, based on general principles for alkaloids.

Table 1: Effect of Solvent Choice on Extraction Efficiency

Solvent SystemPolarityTarget this compound FormExpected YieldNotes
WaterHighSalt FormLow-ModerateExtracts many polar impurities like sugars and proteins.[6]
Acidified Water (e.g., pH 4)HighSalt FormModerate-HighImproves solubility of alkaloid salts.[7][17]
Ethanol / MethanolMedium-HighSalt & Free BaseHighGood general-purpose solvent for many alkaloids.[4][7]
70% Aqueous EthanolMedium-HighSalt & Free BaseVery HighOften optimal; water enhances extraction of salts while ethanol dissolves bases.[13]
Chloroform / DichloromethaneLowFree BaseHighUsed for extracting the free base after basification of the aqueous extract.[4]
Hexane / Petroleum EtherVery LowN/AVery LowPrimarily used for pre-extraction defatting, not for this compound extraction itself.

Table 2: Effect of Extraction Conditions on Yield

ParameterRangeEffect on YieldRationale & Considerations
Temperature 20-40°CSub-optimalLow solubility and diffusion rates.
40-60°COptimal Range Good balance of solubility and stability.[9][17]
> 60°CDecreasingRisk of thermal degradation of this compound increases significantly.[4]
pH 2-4High (as salt)Favors the formation of water/alcohol-soluble alkaloid salts.[17]
5-8LowMay fall between the pKa for salt formation and free base stability.
9-11High (as base)Converts salts to the free base form, soluble in organic solvents.
Time (Maceration) 1-6 hoursIncreasingInitial rapid extraction of easily accessible this compound.
6-24 hoursPlateau / Optimal Reaches equilibrium; most of the target compound is extracted.
> 24 hoursDecreasingPotential for degradation and increased extraction of impurities.[4]
Particle Size > 1 mm (Coarse)LowInsufficient surface area for effective solvent penetration.[3]
0.2-1 mm (Fine)Optimal Maximizes surface area without being too fine, which can cause filtration issues.
< 0.2 mm (Very Fine)High (but problematic)Can lead to solvent channeling and difficulties in filtration/separation.

Experimental Protocols

Protocol 1: Standard Acid-Base Extraction of this compound

This protocol provides a detailed methodology for isolating this compound from powdered plant material.

  • Preparation and Defatting:

    • Weigh 100 g of finely powdered, dried plant material.

    • Place the powder in a flask and add 500 mL of hexane.

    • Stir or shake for 2-3 hours at room temperature to remove lipids.

    • Filter the mixture and discard the hexane. Allow the plant material to air dry completely.

  • Alkalinization and Extraction:

    • Moisten the defatted plant material with a 10% ammonia solution until it is slightly damp and has a pH of 9-10. This converts this compound salts into their free base form.[14]

    • Transfer the material to a flask and add 500 mL of dichloromethane.

    • Seal the flask and macerate for 24 hours with continuous stirring.

  • Filtration and Concentration:

    • Filter the mixture and collect the dichloromethane extract.

    • Wash the remaining plant material with an additional 100 mL of dichloromethane and combine the filtrates.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude basic extract.

  • Acidic Wash (Purification):

    • Redissolve the crude extract in 150 mL of dichloromethane.

    • Transfer to a separatory funnel and add 100 mL of 5% hydrochloric acid (HCl).

    • Shake gently, venting frequently. Allow the layers to separate. The this compound will move to the aqueous layer as this compound-HCl salt.

    • Drain the lower organic layer (containing neutral impurities) and collect the upper aqueous layer.

    • Repeat the wash of the organic layer with another 50 mL of 5% HCl and combine the aqueous extracts.

  • Liberation and Final Extraction:

    • Cool the combined aqueous extracts in an ice bath.

    • Slowly add concentrated ammonia solution dropwise while stirring until the pH reaches 10-11. This compound will precipitate as a free base.

    • Extract the alkaline solution three times with 100 mL portions of dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the purified this compound-rich extract.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound

This method uses ultrasonic waves to accelerate extraction, reducing time and solvent consumption.[9]

  • Preparation:

    • Weigh 20 g of finely powdered, dried plant material.

    • Place the powder in a 500 mL beaker or flask.

  • Solvent Addition:

    • Add 200 mL of 70% aqueous ethanol. This solvent is effective at extracting both the salt and free base forms of alkaloids.[13]

  • Ultrasonication:

    • Place the flask in an ultrasonic bath.

    • Set the temperature of the bath to 45°C and the sonication time to 45 minutes. The ultrasonic waves will disrupt plant cell walls, enhancing solvent penetration and mass transfer.

  • Isolation and Concentration:

    • After sonication, filter the mixture to separate the extract from the plant debris.

    • Wash the residue with an additional 50 mL of 70% ethanol.

    • Combine the filtrates and concentrate the extract using a rotary evaporator to remove the ethanol.

  • Purification:

    • The resulting aqueous concentrate can now be subjected to an acid-base liquid-liquid extraction for purification, as described in Protocol 1, steps 4 and 5.

Mandatory Visualizations

Ajadine_Extraction_Workflow Plant Dried, Powdered Plant Material Defat Defatting (with Hexane) Plant->Defat Extract Extraction (e.g., Maceration with Alkalinized Solvent) Defat->Extract Waste1 Lipids & Waxes Defat->Waste1 Filter Filtration Extract->Filter Concentrate Solvent Evaporation Filter->Concentrate Waste2 Plant Debris Filter->Waste2 Crude Crude Basic Extract Concentrate->Crude LLE Liquid-Liquid Extraction (Acid-Base Partitioning) Crude->LLE Dry Drying & Final Concentration LLE->Dry Waste3 Neutral & Acidic Impurities LLE->Waste3 Purified Purified this compound Extract Dry->Purified

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting_Low_Yield Start Low this compound Yield Detected Check_Material Is Plant Material Finely Powdered & Dry? Start->Check_Material Check_Solvent Is Solvent System Optimal for this compound? Check_Material->Check_Solvent Yes Opt_Material Optimize Grinding & Drying Check_Material->Opt_Material No Check_Conditions Are pH, Temp, & Time Optimized? Check_Solvent->Check_Conditions Yes Opt_Solvent Test Different Solvents (e.g., 70% EtOH) Check_Solvent->Opt_Solvent No Check_Emulsion Is Emulsion Formation Causing Loss? Check_Conditions->Check_Emulsion Yes Opt_Conditions Adjust pH, Lower Temp, Shorten Time Check_Conditions->Opt_Conditions No Result_Good Yield Improved Check_Emulsion->Result_Good No Opt_Emulsion Use Brine Wash or Centrifugation Check_Emulsion->Opt_Emulsion Yes Opt_Material->Check_Material Opt_Solvent->Check_Solvent Opt_Conditions->Check_Conditions Opt_Emulsion->Check_Emulsion

Caption: Decision flowchart for troubleshooting low this compound extraction yield.

Acid_Base_Extraction Start Crude Extract in Organic Solvent (this compound-Base + Impurities) Step1 Add Acidic Water (HCl) Organic Layer (Neutral Impurities) Aqueous Layer (this compound-HCl + Polar Impurities) Start->Step1:f0 Step2 Basify Aqueous Layer (NH₃) This compound-Base Precipitates Step1:f0->Step2:f0 Step3 Add Organic Solvent Organic Layer (Purified this compound-Base) Aqueous Layer (Salts + Polar Impurities) Step2:f0->Step3:f0 End Purified this compound Step3:f0->End

Caption: Principle of acid-base partitioning for this compound purification.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind acid-base extraction for alkaloids like this compound?

Acid-base extraction leverages the chemical nature of alkaloids to separate them from neutral or acidic impurities.[6] Alkaloids are basic compounds that form water-soluble salts in acidic solutions and exist as water-insoluble (but organic-solvent-soluble) free bases in alkaline solutions.[2][7] By sequentially adjusting the pH of the solvent system, one can move the alkaloid between an aqueous phase and an organic phase, leaving different types of impurities behind at each step.[14]

Q2: What are the advantages of using modern extraction techniques like ultrasound-assisted extraction (UAE)?

Modern techniques like UAE and microwave-assisted extraction (MAE) offer several advantages over traditional methods like maceration or Soxhlet extraction.[2][8] These include:

  • Increased Efficiency: They often result in higher yields in a shorter amount of time.[9][19]

  • Reduced Solvent Consumption: The enhanced efficiency means less solvent is required, making the process greener and more cost-effective.[9]

  • Lower Temperatures: These methods can often be performed at lower temperatures, which helps to prevent the degradation of heat-sensitive compounds like this compound.[9]

Q3: How should I prepare my plant material before extraction to maximize yield?

Proper preparation is a critical first step.[2][20]

  • Drying: The plant material should be thoroughly dried to a low moisture content (<10%) to prevent enzymatic degradation and improve the efficiency of extraction with organic solvents.[3]

  • Grinding: The material must be ground into a fine, homogenous powder.[2][3] This increases the surface area available for the solvent to contact, facilitating a more complete extraction. However, avoid grinding so fine that it creates dust that can clog filters.[3]

Q4: What is a typical solid-to-liquid ratio for efficient extraction?

The solid-to-liquid ratio (the ratio of the mass of plant material to the volume of solvent) is an important parameter to optimize.[4] A common starting point is a ratio of 1:10 to 1:20 (e.g., 10 g of plant material in 100 mL to 200 mL of solvent).

  • Too Low (e.g., 1:5): The solvent may become saturated quickly, leading to an incomplete extraction.

  • Too High (e.g., 1:40): While this ensures complete extraction, it is wasteful of solvent and increases the energy and time required for downstream concentration steps.[21]

References

Technical Support Center: Troubleshooting Ajadine Instability in Solvent

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing the instability of the novel alkaloid, Ajadine, in various solvents. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist in overcoming common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing signs of degradation (e.g., color change, precipitation). What are the initial steps to identify the cause?

A1: The first step is to systematically assess the experimental conditions. Degradation can be influenced by several factors including the choice of solvent, pH, temperature, light exposure, and the presence of oxygen. Begin by reviewing your protocol and noting any recent changes. A simple visual inspection for color change or the formation of precipitates can be an early indicator of instability. For a more rigorous analysis, techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be employed to detect degradation products.[1][2]

Q2: How can I quickly determine if this compound is unstable in my chosen solvent system?

A2: A rapid assessment of stability can be performed using 2D Thin Layer Chromatography (2D TLC).[2] This technique helps to distinguish between compound degradation and poor separation. If the compound is unstable on the stationary phase (e.g., silica gel), you will observe spots that are not on the diagonal after turning the plate 90 degrees and re-running it in the same solvent.

Q3: What are the most common degradation pathways for alkaloids like this compound?

A3: Alkaloids are susceptible to several degradation pathways, primarily hydrolysis and oxidation. Hydrolysis can occur in the presence of water, especially under acidic or basic conditions, leading to the cleavage of ester or amide bonds.[3][4] Oxidation can be triggered by exposure to air (oxygen), light, or trace metal impurities in the solvent. The specific degradation pathway for this compound would need to be elucidated through forced degradation studies.[3][4][5]

Q4: Can the pH of the solvent affect this compound's stability?

A4: Yes, pH is a critical factor in the stability of many alkaloids.[6] For compounds with ionizable groups, the pH of the solution can significantly influence their solubility and susceptibility to degradation. It is crucial to determine the optimal pH range for this compound's stability. For instance, some compounds exhibit maximum stability in slightly acidic or neutral conditions.[6][7]

Troubleshooting Guides

Issue 1: this compound precipitates out of solution over time.
Potential Cause Troubleshooting Step Rationale
Poor Solubility 1. Review the solubility data for this compound in the chosen solvent. 2. Consider using a co-solvent system to increase polarity. 3. Gently warm the solution to aid dissolution, but monitor for degradation.The chosen solvent may not be optimal for the desired concentration of this compound.[8][9]
Change in pH 1. Measure the pH of the solution. 2. Buffer the solution to maintain a stable pH within this compound's optimal range.A shift in pH can alter the ionization state of this compound, reducing its solubility.[10]
Degradation to an Insoluble Product 1. Analyze the precipitate using techniques like NMR or Mass Spectrometry to identify it. 2. If it is a degradation product, refer to the guide on preventing degradation.The precipitate may not be this compound itself, but a less soluble product of its degradation.
Issue 2: HPLC analysis shows multiple peaks, suggesting degradation.
Potential Cause Troubleshooting Step Rationale
On-Column Degradation 1. Perform a 2D TLC to check for stability on silica.[2][11] 2. If unstable, consider using a different stationary phase (e.g., alumina, reverse-phase) or deactivating the silica gel.[11]The acidic nature of silica gel can cause degradation of sensitive compounds during chromatographic analysis.[2][11]
Solvent-Induced Degradation 1. Prepare fresh solutions of this compound in different, high-purity solvents and analyze immediately. 2. Degas solvents to remove dissolved oxygen.[1]The solvent itself or impurities within it (e.g., water, peroxides) could be reacting with this compound.
Hydrolysis 1. Ensure the use of anhydrous solvents and store the solution under an inert atmosphere (e.g., argon, nitrogen). 2. If water is necessary, control the pH with a suitable buffer.Trace amounts of water can lead to the hydrolysis of susceptible functional groups.[6]
Oxidation 1. Protect the solution from light by using amber vials. 2. Add an antioxidant (e.g., BHT, ascorbic acid) if compatible with the downstream application.Exposure to light and oxygen can promote oxidative degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines a forced degradation study to identify potential degradation pathways and products of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable, inert solvent (e.g., acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by HPLC or LC-MS to identify and quantify any degradation products.

4. Data Presentation:

Stress Condition Time (hours) This compound Peak Area (%) Degradation Product 1 Peak Area (%) Degradation Product 2 Peak Area (%)
Control010000
Control2499.80.10.1
0.1 M HCl485.210.54.3
0.1 M HCl2445.735.119.2
0.1 M NaOH470.325.44.3
0.1 M NaOH2415.860.124.1
3% H₂O₂2465.420.314.3
60°C2495.13.21.7
UV Light2480.512.66.9
Protocol 2: 2D Thin Layer Chromatography (TLC) for Stability Assessment

1. Plate Preparation:

  • Use a square TLC plate (e.g., silica gel 60 F₂₅₄).

  • Lightly draw a starting line on two adjacent sides of the plate with a pencil.

2. Spotting:

  • Dissolve the this compound sample in a minimal amount of a volatile solvent.

  • Spot the sample at the corner where the two starting lines intersect.

3. First Dimension Development:

  • Place the plate in a developing chamber containing the chosen mobile phase.

  • Allow the solvent to run up the plate until it is close to the top edge.

  • Remove the plate and mark the solvent front.

  • Dry the plate completely in a fume hood.

4. Second Dimension Development:

  • Rotate the plate 90 degrees so that the line of separated spots from the first run is now at the bottom.

  • Place the plate in a developing chamber with the same mobile phase.

  • Allow the solvent to run up the plate.

  • Remove the plate, mark the solvent front, and dry.

5. Visualization and Interpretation:

  • Visualize the spots under a UV lamp or by using an appropriate staining reagent.

  • Stable compounds will appear on a diagonal line from the origin.

  • Unstable compounds will show additional spots below the diagonal, indicating on-plate degradation.[2]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome start Start: this compound Sample stock Prepare Stock Solution start->stock stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) stock->stress sampling Sample at Time Points stress->sampling hplc HPLC / LC-MS Analysis sampling->hplc data Identify & Quantify Degradants hplc->data pathway Elucidate Degradation Pathway data->pathway troubleshooting_logic cluster_causes Potential Causes cluster_actions Corrective Actions instability Observed Instability (Precipitation, Color Change, Extra Peaks) solubility Poor Solubility instability->solubility ph Incorrect pH instability->ph hydrolysis Hydrolysis instability->hydrolysis oxidation Oxidation instability->oxidation on_column On-Column Degradation instability->on_column change_solvent Change Solvent / Use Co-solvent solubility->change_solvent buffer Buffer Solution ph->buffer anhydrous Use Anhydrous Solvent / Inert Atmosphere hydrolysis->anhydrous protect Protect from Light / Add Antioxidant oxidation->protect change_column Change Stationary Phase / Deactivate Silica on_column->change_column stable Stable this compound Solution change_solvent->stable buffer->stable anhydrous->stable protect->stable change_column->stable

References

Technical Support Center: Optimizing Ajadine (assumed Azacitidine) Resolution in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Ajadine" did not yield specific results in chemical and chromatographic literature searches. This guide has been developed under the assumption that the user may have intended to inquire about Azacitidine , a compound for which established HPLC methods exist. The principles and troubleshooting steps outlined here are broadly applicable to improving the resolution of polar, nitrogen-containing compounds in reversed-phase HPLC.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the resolution of my Azacitidine peak?

A1: The resolution in HPLC is primarily influenced by three factors: efficiency (N), selectivity (α), and retention factor (k').[1][2] For Azacitidine, a polar compound, the most impactful parameters to adjust are typically:

  • Mobile Phase Composition: The type and concentration of the organic modifier, and the pH of the aqueous buffer.[3][4]

  • Stationary Phase Chemistry: The choice of the HPLC column, including the bonded phase (e.g., C18, Phenyl) and particle size.[2][3][5]

  • Column Temperature: Temperature affects mobile phase viscosity and can influence selectivity.[1][3]

  • Flow Rate: Lower flow rates generally improve resolution by allowing more time for interaction with the stationary phase.[1][3][6]

Q2: My Azacitidine peak is showing significant tailing. What is the likely cause and how can I fix it?

A2: Peak tailing for a compound like Azacitidine, which contains amine groups, is often due to strong interactions with active sites on the silica backbone of the HPLC column. To mitigate this:

  • Adjust Mobile Phase pH: Using a buffer to maintain a pH where Azacitidine is in a single, less interactive ionic state can improve peak shape. For a basic compound, a lower pH (e.g., pH 3-5) can protonate the amine groups and reduce tailing.

  • Use a High-Purity Silica Column: Modern columns are manufactured with high-purity silica and end-capping to minimize exposed silanol groups.

  • Add a Competing Base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to saturate the active sites on the stationary phase.

Q3: I am not getting baseline separation between Azacitidine and an impurity. What is the quickest way to improve this?

A3: To improve the separation of closely eluting peaks, focus on increasing the selectivity (α) of your method.[7] The most effective ways to alter selectivity are:

  • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol or vice versa.[5] These solvents have different properties and can alter the elution order of your compounds.

  • Modify the Mobile Phase pH: A small change in pH can significantly impact the retention and selectivity of ionizable compounds like Azacitidine.[2][3]

  • Switch the Stationary Phase: Changing the column chemistry, for example from a C18 to a Phenyl or Cyano column, can introduce different separation mechanisms (like π-π interactions) and improve resolution.[2][7]

Troubleshooting Guide

Issue: Poor Resolution of the Azacitidine Peak

This guide provides a systematic approach to troubleshooting and improving the resolution of Azacitidine in your HPLC analysis.

Step 1: Initial Assessment and System Suitability Check

Before modifying your method, ensure your HPLC system is performing correctly.

  • Question: Have you confirmed that the issue is with the method and not the instrument?

  • Answer: Perform a system suitability test with a known standard. Check for consistent retention times, peak shapes, and system pressure.[8] Issues like leaks, blockages, or detector malfunctions can mimic poor resolution.[4][9]

Step 2: Optimizing the Mobile Phase

The mobile phase is often the easiest and most effective parameter to adjust.

  • Question: How can I systematically optimize my mobile phase to improve Azacitidine resolution?

  • Answer: Follow this workflow:

    • Adjust Organic Solvent Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile) will increase the retention time and may improve the resolution of early-eluting peaks.[7]

    • Modify Mobile Phase pH: For Azacitidine, which has ionizable functional groups, pH is a critical parameter.[1][2] Experiment with a range of pH values (e.g., 3.0, 4.5, 6.0) to find the optimal selectivity.

    • Change the Organic Modifier: If adjusting the solvent strength and pH is insufficient, switch from acetonitrile to methanol or vice versa.[5]

Experimental Protocols

Protocol 1: Mobile Phase pH Screening

This protocol describes how to evaluate the effect of mobile phase pH on the resolution of Azacitidine.

  • Prepare Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 3.0, 4.0, 5.0). A common buffer for this pH range is ammonium acetate adjusted with acetic acid.[10]

  • Prepare Mobile Phases: For each pH value, prepare the mobile phase by mixing the aqueous buffer with the organic modifier (e.g., acetonitrile) in the desired ratio (e.g., 75:25 v/v).[10] Filter and degas all mobile phases.[10]

  • Equilibrate the System: For each new mobile phase, equilibrate the HPLC system for at least 15-20 column volumes.[8]

  • Inject Standard: Inject a standard solution of Azacitidine and any relevant impurities.

  • Analyze Results: Compare the chromatograms obtained at each pH. Look for changes in retention time, peak shape, and the resolution between Azacitidine and adjacent peaks.

Protocol 2: Column Screening

This protocol outlines a procedure for selecting an appropriate stationary phase.

  • Select Columns: Choose a set of columns with different stationary phase chemistries. For a polar compound like Azacitidine, good candidates in addition to a standard C18 column might include a Phenyl-Hexyl, a Cyano, or an embedded polar group (polar-endcapped) column.

  • Install and Equilibrate: Install the first column and equilibrate with your starting mobile phase.

  • Inject Standard: Inject your Azacitidine standard.

  • Repeat for Each Column: Repeat steps 2 and 3 for each of the selected columns, ensuring proper equilibration with the mobile phase each time.

  • Compare Chromatograms: Evaluate the chromatograms from each column for the best selectivity and resolution of Azacitidine from other components.

Data Presentation

Table 1: Effect of Mobile Phase Composition on Azacitidine Resolution

Mobile Phase Composition (Aqueous:Organic)pHResolution (Rs) between Azacitidine and Impurity APeak Tailing Factor (Tf) for Azacitidine
75:25 Ammonium Acetate:Acetonitrile4.01.21.8
80:20 Ammonium Acetate:Acetonitrile4.01.61.5
75:25 Ammonium Acetate:Methanol4.01.91.3
75:25 Ammonium Acetate:Acetonitrile3.01.41.4
75:25 Ammonium Acetate:Acetonitrile5.01.12.1

Note: Data is illustrative and will vary based on the specific column and HPLC system used.

Table 2: Influence of Column Parameters on HPLC Performance

ParameterChangeEffect on ResolutionTypical Application
Column Length Increase (e.g., 150 mm to 250 mm)IncreasesFor complex mixtures with many peaks.
Particle Size Decrease (e.g., 5 µm to 3 µm or <2 µm)IncreasesTo improve efficiency and resolution, often requiring higher pressure (UHPLC).[5]
Flow Rate Decrease (e.g., 1.0 mL/min to 0.8 mL/min)IncreasesWhen analysis time is not a major constraint.[1][3]
Temperature Increase (e.g., 30°C to 40°C)Can increase or decrease, but often improves peak shape by reducing viscosity.[1][3]For improving efficiency and reducing backpressure.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_system_check System Check cluster_method_optimization Method Optimization cluster_advanced Advanced Adjustments cluster_end End Goal start Poor Resolution of Azacitidine system_suitability Perform System Suitability Test start->system_suitability system_ok System OK? system_suitability->system_ok optimize_mobile_phase Optimize Mobile Phase (Solvent Ratio, pH) system_ok->optimize_mobile_phase Yes troubleshoot_system Troubleshoot HPLC System system_ok->troubleshoot_system No resolution_ok Resolution ≥ 1.5? optimize_mobile_phase->resolution_ok Test Resolution change_organic Change Organic Modifier (ACN to MeOH or vice-versa) change_organic->resolution_ok Test Resolution change_column Change Column (e.g., C18 to Phenyl) change_column->resolution_ok Test Resolution adjust_temp_flow Adjust Temperature and Flow Rate adjust_temp_flow->resolution_ok Test Resolution resolution_ok->change_organic No resolution_ok->change_column No, Rs < 1.5 resolution_ok->adjust_temp_flow No, Rs < 1.5 end Method Optimized resolution_ok->end Yes

Caption: Troubleshooting workflow for improving HPLC resolution.

Logical_Relationship cluster_resolution Resolution (Rs) cluster_factors Controlling Factors cluster_parameters Adjustable HPLC Parameters Rs Resolution (Rs) Efficiency Efficiency (N) (Peak Width) Rs->Efficiency Selectivity Selectivity (α) (Peak Spacing) Rs->Selectivity Retention Retention Factor (k') (Retention Time) Rs->Retention Column Column Parameters (Length, Particle Size) Efficiency->Column Temp_Flow Temperature & Flow Rate Efficiency->Temp_Flow Selectivity->Column Stationary Phase Mobile_Phase Mobile Phase (Organic Type, pH, %B) Selectivity->Mobile_Phase Retention->Mobile_Phase Solvent Strength

Caption: Key factors influencing HPLC resolution.

References

Technical Support Center: Addressing Off-Target Effects of Ajmaline in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of Ajmaline in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Ajmaline?

Ajmaline is classified as a Class 1-A antiarrhythmic agent.[1][2] Its primary on-target effect is the blockade of voltage-gated sodium channels (Nav1.5) in cardiac myocytes.[2][3] This action prolongs the refractory period of the heart, thereby suppressing abnormal heart rhythms.[1]

Q2: What are the known or potential off-target effects of Ajmaline?

While its primary target is the sodium channel, Ajmaline is known to interact with other ion channels, which can be considered off-target effects in non-cardiac cellular assays or when investigating specific sodium channel subtypes. These include:

  • hERG Potassium Channels: Ajmaline can interfere with the human Ether-a-go-go-Related Gene (hERG) potassium ion channel, which contributes to the repolarization phase of the cardiac action potential.[1][4]

  • Other Potassium and Calcium Channels: Studies have indicated that Ajmaline can also affect other potassium and calcium currents.[5][6]

  • Mitochondria and Metabolic Pathways: There is evidence to suggest that Ajmaline may have effects on mitochondrial function and cellular metabolic pathways.[5][6]

Q3: Why am I observing unexpected phenotypic changes in my cellular assay after Ajmaline treatment?

Unexpected cellular phenotypes following Ajmaline treatment could be due to its off-target effects. For example, if your assay is sensitive to changes in intracellular potassium or calcium concentrations, or dependent on specific metabolic pathways, the observed effects may be independent of sodium channel blockade.

Q4: How can I confirm that the observed effect of Ajmaline is due to its on-target activity?

To confirm on-target activity, you can perform several validation experiments, including:

  • Rescue Experiments: If the Ajmaline-induced phenotype is due to the blockade of a specific sodium channel, expressing a resistant version of that channel in your cells should rescue the phenotype.

  • Use of Structurally Unrelated Inhibitors: A structurally different sodium channel blocker with a similar mechanism of action should produce a comparable phenotype.

  • Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to verify direct binding of Ajmaline to its intended target within the cell.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
High cell toxicity at expected effective concentrations. Off-target effects on essential cellular processes (e.g., mitochondrial function).Perform a dose-response curve to determine the therapeutic window. Use a lower concentration of Ajmaline in combination with a sensitizer for the on-target effect, if possible.
Inconsistent results between different cell lines. Differential expression of on-target and off-target proteins.Characterize the expression levels of relevant sodium, potassium, and calcium channels in your cell lines using techniques like qPCR or Western blotting.
Phenotype does not correlate with sodium channel blockade. The observed effect is mediated by an off-target interaction.Investigate the involvement of other ion channels by using specific inhibitors for potassium and calcium channels alongside Ajmaline treatment.
Ajmaline effect is not reversible after washout. Covalent binding or induction of irreversible downstream signaling events.Perform a washout experiment to determine the reversibility of the observed phenotype. If irreversible, investigate downstream signaling pathways that may be permanently altered.

Experimental Protocols

Objective: To assess whether the cellular effects of Ajmaline are reversible upon its removal.

Methodology:

  • Seed cells in appropriate culture vessels and allow them to adhere and grow to the desired confluency.

  • Treat the cells with Ajmaline at the desired concentration and for the desired duration. Include a vehicle-treated control group.

  • After the treatment period, aspirate the medium containing Ajmaline.

  • Wash the cells twice with pre-warmed, drug-free culture medium to remove any residual compound.

  • Add fresh, drug-free culture medium to the cells.

  • Monitor the cells at various time points after washout and assess the phenotype of interest (e.g., cell viability, gene expression, signaling pathway activation) to see if it returns to the baseline level of the vehicle-treated control.

Objective: To confirm the direct binding of Ajmaline to its target protein(s) within intact cells.

Methodology:

  • Culture cells to 80-90% confluency.

  • Treat cells with Ajmaline or a vehicle control for a specified time.

  • Harvest the cells and resuspend them in a physiological buffer.

  • Divide the cell suspension into aliquots and heat each aliquot to a different temperature for a set duration (e.g., 3 minutes).

  • Lyse the cells by freeze-thaw cycles.

  • Centrifuge the lysates to separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated fraction.

  • Analyze the soluble fractions by Western blotting using an antibody specific for the target protein (e.g., Nav1.5).

  • A shift in the melting curve of the target protein in the presence of Ajmaline compared to the vehicle control indicates target engagement.

Quantitative Data Summary

Parameter Value Reference
Class 1-A Antiarrhythmic Agent[1][2]
Primary Target Voltage-gated sodium channels (Nav1.5)[2][3]
Known Off-Targets hERG potassium channels, other K+ and Ca2+ channels[1][4][5][6]

Visualizations

Ajmaline_Mechanism_of_Action cluster_cell Cell Membrane Na_Channel Voltage-gated Sodium Channel (Nav1.5) Action_Potential Action Potential Duration Na_Channel->Action_Potential Prolongs K_Channel hERG Potassium Channel K_Channel->Action_Potential Prolongs Ca_Channel Calcium Channel Ajmaline Ajmaline Ajmaline->Na_Channel On-Target (Blockade) Ajmaline->K_Channel Off-Target (Interference) Ajmaline->Ca_Channel Off-Target (Modulation)

Caption: On- and off-target effects of Ajmaline on ion channels.

Troubleshooting_Workflow Start Unexpected Phenotype Observed Is_Dose_Optimal Is the dose in the expected therapeutic range? Start->Is_Dose_Optimal Perform_Dose_Response Perform Dose-Response Curve Is_Dose_Optimal->Perform_Dose_Response No Is_On_Target Does the phenotype correlate with on-target activity? Is_Dose_Optimal->Is_On_Target Yes Perform_Dose_Response->Is_On_Target Validate_On_Target Perform Target Validation (CETSA, Rescue Experiment) Is_On_Target->Validate_On_Target Yes Investigate_Off_Target Investigate Off-Target Pathways Is_On_Target->Investigate_Off_Target No End_On_Target Phenotype is likely On-Target Validate_On_Target->End_On_Target End_Off_Target Phenotype is likely Off-Target Investigate_Off_Target->End_Off_Target

Caption: Troubleshooting workflow for unexpected Ajmaline effects.

References

Optimizing Ajmaline Synthesis: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the reaction conditions for the synthesis of Ajmaline, a complex monoterpenoid indole alkaloid. This guide, presented in a user-friendly question-and-answer format, directly addresses specific issues that may be encountered during experimentation, offering troubleshooting advice and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My Pictet-Spengler reaction to form the tetracyclic core of the Ajmaline precursor is showing low yield. What are the critical parameters to optimize?

A1: The Pictet-Spengler reaction is a crucial step in Ajmaline synthesis, and its efficiency can be influenced by several factors. Key parameters to consider for optimization include:

  • Acid Catalyst: The choice and concentration of the acid catalyst are critical. While protic acids like trifluoroacetic acid (TFA) are commonly used, Lewis acids can also be effective. It is advisable to screen a range of catalysts and concentrations to find the optimal conditions for your specific substrate.

  • Solvent: The choice of solvent can significantly impact the reaction rate and yield. Dichloromethane (DCM) and toluene are frequently used. The polarity and coordinating ability of the solvent can influence the stability of the iminium ion intermediate.

  • Temperature: The reaction is often performed at room temperature, but gentle heating may be required in some cases to drive the reaction to completion. However, excessive heat can lead to the formation of side products.

  • Reaction Time: Monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is essential to determine the optimal reaction time. Prolonged reaction times may not necessarily lead to higher yields and can increase the likelihood of degradation.

Q2: I am observing the formation of multiple isomers during the Pictet-Spengler cyclization. How can I improve the stereoselectivity?

A2: Achieving high stereoselectivity in the Pictet-Spengler reaction for complex molecules like Ajmaline precursors can be challenging. Here are some strategies to improve it:

  • Chiral Auxiliaries: The use of a chiral auxiliary on the tryptamine nitrogen can effectively control the stereochemical outcome of the cyclization.

  • Chiral Catalysts: Chiral Brønsted acids or Lewis acids can be employed to induce enantioselectivity.

  • Substrate Control: The stereochemistry of existing chiral centers in the aldehyde coupling partner can influence the stereochemical course of the reaction.

  • Reaction Conditions: Lowering the reaction temperature can sometimes enhance the stereoselectivity by favoring the thermodynamically more stable product.

Q3: The Dieckmann condensation to form the five-membered ring is sluggish and gives a complex mixture of products. What can I do to improve this step?

A3: The intramolecular Dieckmann condensation is sensitive to reaction conditions. To optimize this cyclization, consider the following:

  • Base: The choice of base is crucial. Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are commonly used. The stoichiometry of the base should be carefully controlled.

  • Solvent: Anhydrous, aprotic solvents such as tetrahydrofuran (THF) or toluene are essential to prevent quenching of the enolate intermediate.

  • Temperature: The reaction is typically performed at elevated temperatures (refluxing THF or toluene). Careful temperature control is necessary to avoid side reactions.

  • Substrate Purity: Ensure the diester precursor is of high purity, as impurities can interfere with the reaction.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low yield in Pictet-Spengler reaction Incomplete reaction.Increase reaction time and monitor by TLC/LC-MS. Consider gentle heating.
Decomposition of starting material or product.Use milder acidic conditions or a different acid catalyst. Lower the reaction temperature.
Suboptimal solvent.Screen different solvents (e.g., DCM, toluene, acetonitrile).
Formation of multiple isomers in Pictet-Spengler reaction Lack of stereocontrol.Employ a chiral auxiliary or a chiral catalyst. Optimize reaction temperature.
Low conversion in Dieckmann condensation Insufficiently strong base or inactive base.Use a freshly opened or titrated strong base (e.g., NaH, t-BuOK).
Presence of moisture.Ensure all glassware is oven-dried and use anhydrous solvents.
Formation of byproducts in Dieckmann condensation Intermolecular side reactions.Use high dilution conditions to favor the intramolecular reaction.
Epimerization at adjacent stereocenters.Optimize the base and reaction temperature.
Difficult purification of the final product Presence of closely related impurities or stereoisomers.Utilize high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) for separation.
Product instability on silica gel.Consider using alternative purification methods like crystallization or chromatography on neutral alumina.

Experimental Protocols

Key Synthetic Step: Asymmetric Pictet-Spengler Reaction

A representative procedure for the asymmetric Pictet-Spengler reaction to form a key tetracyclic intermediate is as follows:

To a solution of the chiral tryptamine derivative (1.0 eq) and the aldehyde (1.2 eq) in anhydrous dichloromethane (0.1 M) at 0 °C is added trifluoroacetic acid (1.5 eq). The reaction mixture is stirred at 0 °C and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Visualizing the Synthetic Workflow

To aid in understanding the logical flow of troubleshooting the Ajmaline synthesis, the following diagram illustrates a typical workflow for optimizing a key reaction step.

Ajmaline Synthesis Troubleshooting Workflow cluster_start Problem Identification cluster_analysis Analysis of Reaction Parameters cluster_workup Work-up & Purification cluster_decision Decision & Iteration start Low Yield or Purity in a Key Step catalyst Catalyst Screening (Type & Loading) start->catalyst solvent Solvent Screening start->solvent temperature Temperature Optimization start->temperature concentration Concentration Effects (High Dilution) start->concentration purification Alternative Purification Methods catalyst->purification solvent->purification temperature->purification concentration->purification characterization Byproduct Identification (NMR, MS) purification->characterization iterate Re-evaluate & Iterate characterization->iterate optimized Optimized Conditions Achieved iterate->catalyst iterate->solvent iterate->temperature iterate->concentration iterate->optimized Success

Caption: Troubleshooting workflow for optimizing a key reaction in Ajmaline synthesis.

Technical Support Center: Azacitidine Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the degradation pathways of Azacitidine and strategies to prevent them. The information is presented in a question-and-answer format to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is Azacitidine and what is its primary mechanism of action?

Azacitidine is a chemical analogue of the pyrimidine nucleoside cytidine. It is utilized in the treatment of myelodysplastic syndromes. Its mechanism of action involves incorporation into DNA and RNA, leading to hypomethylation of DNA and subsequent reactivation of tumor-suppressor genes, as well as cytotoxicity to abnormal hematopoietic cells in the bone marrow.

Q2: What are the main factors that contribute to the degradation of Azacitidine?

Azacitidine is notoriously unstable in aqueous solutions. The primary factors contributing to its degradation are:

  • Temperature: Degradation is highly temperature-dependent.[1][2] Higher temperatures significantly accelerate the rate of degradation.

  • pH: The stability of Azacitidine is pH-dependent. It exhibits maximum stability at a pH of 6.5 in a dilute phosphate buffer.[3]

  • Time in Solution: The longer Azacitidine remains in an aqueous solution, the greater the extent of degradation.

Q3: What are the known degradation pathways of Azacitidine?

The primary degradation pathway for Azacitidine in aqueous solution is hydrolysis of the triazine ring. This process can lead to the formation of several degradation products. A key initial step is the reversible ring-opening to form an N-formylguanyl-ribosylurea derivative, which is then further hydrolyzed to 1-β-D-ribofuranosyl-3-guanylurea (RGU) and other related compounds.

Troubleshooting Guide

Issue: I am observing a rapid loss of Azacitidine concentration in my experiments.

Possible Causes and Solutions:

  • High Temperature of Reconstitution or Storage: Azacitidine degradation is significantly accelerated by heat.

    • Troubleshooting Step 1: Reconstitute Azacitidine powder with cold sterile water for injection (4°C).[1]

    • Troubleshooting Step 2: Store reconstituted solutions at low temperatures. Storage at -20°C has been shown to result in less than 5% loss over 23 days.[1]

    • Troubleshooting Step 3: For short-term storage (up to 4 days), refrigeration at 4°C is recommended, though some degradation (around 30%) can still be expected.[1]

  • Incorrect pH of the Solution: The stability of Azacitidine is pH-dependent.

    • Troubleshooting Step 1: Ensure the pH of your buffer system is around 6.5 for maximal stability.[3]

    • Troubleshooting Step 2: If using unbuffered solutions, be aware that the pH may change over time, potentially accelerating degradation.

  • Prolonged Time in Solution before Use: The inherent instability of Azacitidine in aqueous solutions means it degrades over time.

    • Troubleshooting Step 1: Prepare Azacitidine solutions as close to the time of use as possible.

    • Troubleshooting Step 2: If advance preparation is necessary, follow validated cold-chain storage procedures to minimize degradation.[2][4]

Issue: I am seeing unexpected peaks in my analytical chromatography (e.g., HPLC).

Possible Cause and Solution:

  • Formation of Degradation Products: The additional peaks are likely degradation products of Azacitidine.

    • Troubleshooting Step 1: Confirm the identity of the degradation products using a validated, stability-indicating analytical method, such as HPLC-UV or LC-MS/MS.

    • Troubleshooting Step 2: Review your sample preparation and storage procedures to identify potential causes for accelerated degradation, as outlined in the previous troubleshooting section.

Experimental Protocols

Protocol 1: Reconstitution and Storage of Azacitidine for In Vitro Experiments

This protocol is designed to maximize the stability of Azacitidine for use in cell culture and other in vitro assays.

Materials:

  • Azacitidine powder

  • Sterile water for injection (WFI), pre-chilled to 4°C

  • Sterile polypropylene tubes

  • -20°C freezer and 4°C refrigerator

Procedure:

  • Aseptically reconstitute the Azacitidine powder to the desired stock concentration using pre-chilled (4°C) sterile WFI.

  • Gently swirl the vial until the powder is completely dissolved. Avoid vigorous shaking.

  • Immediately aliquot the stock solution into sterile polypropylene tubes.

  • For immediate use (within a few hours), store the aliquots at 4°C.

  • For longer-term storage, immediately place the aliquots in a -20°C freezer.

  • When ready to use, thaw the frozen aliquot rapidly and dilute it to the final working concentration in pre-warmed cell culture medium or assay buffer immediately before adding to the experiment.

Protocol 2: Forced Degradation Study of Azacitidine

This protocol outlines a forced degradation study to identify potential degradation products and pathways under various stress conditions.

Materials:

  • Azacitidine

  • Hydrochloric acid (HCl) solution (e.g., 0.1 N)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 N)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-intensity light source (for photolytic degradation)

  • Heating block or oven

  • Validated stability-indicating HPLC method

Procedure:

  • Acid Hydrolysis: Dissolve Azacitidine in an acidic solution (e.g., 0.1 N HCl) and incubate at a controlled temperature (e.g., 60°C). Collect samples at various time points.

  • Base Hydrolysis: Dissolve Azacitidine in a basic solution (e.g., 0.1 N NaOH) and incubate at room temperature. Collect samples at various time points.

  • Oxidative Degradation: Dissolve Azacitidine in a solution of hydrogen peroxide (e.g., 3%) and incubate at room temperature. Collect samples at various time points.

  • Thermal Degradation: Dissolve Azacitidine in a suitable solvent and incubate at an elevated temperature (e.g., 80°C).[1] Collect samples at various time points.

  • Photolytic Degradation: Expose a solution of Azacitidine to a high-intensity light source. Protect a control sample from light. Collect samples at various time points.

  • Analyze all samples using a validated stability-indicating HPLC method to separate and quantify Azacitidine and its degradation products.

Data Presentation

Table 1: Stability of Azacitidine under Different Storage Conditions

Storage TemperatureInitial ConcentrationConcentration after 9.6 hoursConcentration after 4 daysConcentration after 23 daysReference
23°C100%~85%--[1]
4°C100%-~68%-[1]
-20°C100%-->95%[1]

Table 2: Summary of Forced Degradation Conditions and Observations

Stress ConditionReagents/ParametersTypical Observation
Acidic Hydrolysis0.1 N HCl, elevated temperatureRapid degradation
Basic Hydrolysis0.1 N NaOH, room temperatureVery rapid degradation
Oxidation3% H₂O₂, room temperatureFormation of specific oxidative degradants
Thermal80°CFormation of a single major degradant initially
PhotolyticHigh-intensity lightPotential for photodegradation products

Visualizations

Azacitidine_Degradation_Pathway Azacitidine Azacitidine Ring_Opening Reversible Ring Opening Azacitidine->Ring_Opening Hydrolysis Hydrolysis (H₂O, Temperature, pH) Hydrolysis->Ring_Opening N_Formyl N-formylguanyl- ribosylurea derivative Ring_Opening->N_Formyl Further_Hydrolysis Further Hydrolysis N_Formyl->Further_Hydrolysis RGU 1-β-D-ribofuranosyl- 3-guanylurea (RGU) Further_Hydrolysis->RGU Other_Products Other Degradation Products Further_Hydrolysis->Other_Products

Caption: Proposed hydrolytic degradation pathway of Azacitidine.

Azacitidine_Stability_Workflow cluster_preparation Preparation cluster_storage Storage cluster_use Experimental Use Reconstitute Reconstitute Azacitidine with cold (4°C) WFI Aliquot Aliquot into polypropylene tubes Reconstitute->Aliquot Short_Term Short-term (< 8h) Store at 4°C Aliquot->Short_Term Long_Term Long-term (> 8h) Store at -20°C Aliquot->Long_Term Dilute Dilute to final concentration Short_Term->Dilute Thaw Rapidly thaw (if frozen) Long_Term->Thaw Thaw->Dilute Experiment Immediate use in experiment Dilute->Experiment

Caption: Recommended workflow for preparing and storing Azacitidine solutions.

References

Navigating the Labyrinth of Ajadine Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Ajadine Purification

Welcome to the technical support center for this compound purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound, with a specific focus on resolving co-eluting impurities.

Disclaimer: The compound "this compound" is not widely recognized in scientific literature. This guide has been developed based on the assumption that "this compound" is a likely reference to Ajmaline , a well-documented indole alkaloid extracted from Rauwolfia serpentina. The principles and techniques discussed are centered around the purification of Ajmaline and its known associated impurities.

Frequently Asked Questions (FAQs)

Q1: What is Ajmaline and what are its common sources?

Ajmaline is a class Ia antiarrhythmic agent, an alkaloid naturally found in the roots of Rauwolfia serpentina and other plants of the Rauwolfia genus. It is used in the diagnosis and treatment of certain heart rhythm disorders.

Q2: What are the major challenges in purifying Ajmaline?

The primary challenge in Ajmaline purification is its co-extraction with a variety of structurally similar alkaloids from its natural source, Rauwolfia serpentina.[1] These related compounds often have very similar physicochemical properties, leading to co-elution during chromatographic separation.

Q3: What are the most common co-eluting impurities with Ajmaline?

During the purification of Ajmaline, several other Rauwolfia alkaloids are known to co-elute. The most frequently encountered are:

  • Stereoisomers: Isoajmaline and Sandwicine.[2]

  • Other Indole Alkaloids: Ajmalicine, Reserpine, Yohimbine, Serpentine, and Serpentinine.[1][3]

These impurities can be difficult to separate due to their similar polarities and molecular weights.

Q4: Which analytical techniques are best suited for monitoring Ajmaline purity and detecting co-eluting impurities?

High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most effective techniques for monitoring the purity of Ajmaline.[4][5]

  • HPLC: Reversed-phase HPLC with a C18 column and a photodiode array (PDA) detector is highly effective for the separation and quantification of Ajmaline and its related alkaloids.[5][6]

  • HPTLC: This technique is useful for rapid screening of fractions and assessing the overall impurity profile.[4]

Troubleshooting Guide: Dealing with Co-eluting Impurities

This guide addresses specific issues you might encounter during the chromatographic purification of Ajmaline.

Problem 1: Poor resolution between Ajmaline and a co-eluting impurity in HPLC.

  • Possible Cause: The mobile phase composition is not optimal for separating compounds with very similar polarities, such as stereoisomers like Isoajmaline.

  • Solution:

    • Modify the Mobile Phase:

      • Adjust the pH: The ionization state of alkaloids can be manipulated by changing the pH of the mobile phase. For reversed-phase HPLC, using a slightly acidic mobile phase (e.g., phosphate buffer at pH 3.5) can improve the separation of basic alkaloids like Ajmaline and its impurities.[5][6]

      • Alter the Organic Modifier: If you are using acetonitrile, try substituting it with or adding methanol. The different solvent selectivity can affect the retention of closely related compounds differently.

      • Gradient Elution: Employ a shallow gradient of the organic solvent. A slow, gradual increase in solvent strength can enhance the resolution of closely eluting peaks. A typical gradient might involve acetonitrile and an acidic phosphate buffer.[5][6]

    • Change the Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different selectivity. For instance, a phenyl-hexyl or a cyano-bonded phase might offer different interactions compared to a standard C18 column.

Problem 2: A persistent impurity peak is observed overlapping with the Ajmaline peak.

  • Possible Cause: The impurity may be a stereoisomer (e.g., Isoajmaline or Sandwicine) that is particularly difficult to resolve under standard conditions.[2]

  • Solution:

    • Specialized HPLC Columns: Consider using a column with enhanced shape selectivity, such as a polymeric reversed-phase column or a column with a pentafluorophenyl (PFP) stationary phase.

    • Two-Dimensional HPLC (2D-HPLC): For very challenging separations, 2D-HPLC can be employed. The fraction containing the co-eluting peaks from the first dimension column is transferred to a second column with a different stationary phase for further separation.

    • Preparative TLC: Preparative Thin-Layer Chromatography can sometimes provide a different selectivity than column chromatography and can be used to isolate the pure compound from the co-eluting impurity.

Problem 3: The identity of the co-eluting impurity is unknown.

  • Possible Cause: The impurity may be a less common alkaloid from Rauwolfia or a degradation product of Ajmaline.

  • Solution:

    • LC-MS/MS Analysis: Couple your HPLC system to a mass spectrometer. The mass-to-charge ratio (m/z) and fragmentation pattern of the impurity can help in its identification, especially when compared against a database of known Rauwolfia alkaloids.

    • Fraction Collection and NMR: Collect the fraction containing the co-eluting peaks and analyze it using Nuclear Magnetic Resonance (NMR) spectroscopy. While challenging, this can provide definitive structural information about the unknown impurity.

Data Presentation: Physicochemical Properties of Ajmaline and Common Impurities

The following table summarizes the key physicochemical properties of Ajmaline and some of its common co-eluting impurities, which can help in designing effective separation strategies.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility
Ajmaline C₂₀H₂₆N₂O₂326.43206Soluble in DMSO and Chloroform.[7]
Isoajmaline C₂₀H₂₆N₂O₂326.43258-260Data not readily available
Sandwicine C₂₀H₂₆N₂O₂326.43297-299Data not readily available
Ajmalicine C₂₁H₂₄N₂O₃352.43255-257 (dec.)Slightly soluble in water
Reserpine C₃₃H₄₀N₂O₉608.68264-265 (dec.)Practically insoluble in water
Yohimbine C₂₁H₂₆N₂O₃354.44235-237Slightly soluble in water
Serpentine C₂₁H₂₁N₂O₃⁺349.40158 (dec.)Data not readily available
Serpentinine C₄₂H₄₄N₄O₆700.82265 (dec.)Data not readily available

Experimental Protocols

Protocol 1: Extraction of Total Alkaloids from Rauwolfia serpentina Roots

This protocol provides a general method for the extraction of the total alkaloid fraction from the plant material.

  • Preparation of Plant Material: Dry the roots of Rauwolfia serpentina in the shade and grind them into a coarse powder.

  • Extraction:

    • Macerate the powdered root material in methanol (or ethanol) for 24-48 hours at room temperature.

    • Alternatively, use a Soxhlet extractor for a more exhaustive extraction with methanol.

  • Filtration and Concentration:

    • Filter the methanolic extract to remove the solid plant material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

  • Acid-Base Extraction:

    • Dissolve the crude extract in a 5% acetic acid solution.

    • Filter the acidic solution to remove any insoluble non-alkaloidal matter.

    • Make the acidic solution alkaline (pH 9-10) by adding ammonia solution. This will precipitate the total alkaloids.

    • Filter the precipitate and dry it to obtain the total alkaloid fraction.

Protocol 2: HPLC Method for the Analysis of Ajmaline and Co-eluting Impurities

This protocol is based on a validated reversed-phase HPLC method for the separation of major Rauwolfia alkaloids.[5][6]

  • Instrumentation: A standard HPLC system with a gradient pump, a UV/PDA detector, and an autosampler.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.01 M Phosphate buffer (pH adjusted to 3.5 with phosphoric acid).

    • Solvent B: Acetonitrile.

  • Gradient Program:

    • 0-10 min: 15-30% B

    • 10-15 min: 30-40% B

    • 15-20 min: 40-50% B

    • 20-25 min: 50-15% B (return to initial conditions)

    • 25-30 min: 15% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: 254 nm

  • Injection Volume: 20 µL

  • Sample Preparation: Dissolve the total alkaloid fraction or purified samples in the mobile phase.

Visualizations

Ajmaline_Purification_Workflow cluster_0 Extraction cluster_1 Purification cluster_2 Final Product Rauwolfia serpentina Roots Rauwolfia serpentina Roots Powdered Material Powdered Material Rauwolfia serpentina Roots->Powdered Material Grinding Methanolic Extraction Methanolic Extraction Powdered Material->Methanolic Extraction Crude Extract Crude Extract Methanolic Extraction->Crude Extract Concentration Acid-Base Extraction Acid-Base Extraction Crude Extract->Acid-Base Extraction Total Alkaloid Fraction Total Alkaloid Fraction Acid-Base Extraction->Total Alkaloid Fraction Column Chromatography Column Chromatography Total Alkaloid Fraction->Column Chromatography Fraction Collection Fraction Collection Column Chromatography->Fraction Collection TLC/HPLC Analysis TLC/HPLC Analysis Fraction Collection->TLC/HPLC Analysis Purity Check Pooling of Pure Fractions Pooling of Pure Fractions TLC/HPLC Analysis->Pooling of Pure Fractions Pure Ajmaline Pure Ajmaline Pooling of Pure Fractions->Pure Ajmaline Solvent Evaporation

Caption: Workflow for the extraction and purification of Ajmaline.

Troubleshooting_Coelution Start Start Problem Poor resolution or co-elution in HPLC analysis Start->Problem Optimize_Mobile_Phase Optimize Mobile Phase (pH, organic modifier, gradient) Problem->Optimize_Mobile_Phase Identify_Impurity Identify Impurity (LC-MS/MS, NMR) Problem->Identify_Impurity If impurity is unknown Resolution_Improved Resolution Improved? Optimize_Mobile_Phase->Resolution_Improved End_Success Pure Ajmaline Obtained Resolution_Improved->End_Success Yes Change_Stationary_Phase Change Stationary Phase (e.g., Phenyl-hexyl, Cyano) Resolution_Improved->Change_Stationary_Phase No Change_Stationary_Phase->Resolution_Improved Re-evaluate Advanced_Techniques Employ Advanced Techniques (2D-HPLC, Prep-TLC) Change_Stationary_Phase->Advanced_Techniques If still unresolved Advanced_Techniques->Resolution_Improved Re-evaluate

Caption: Troubleshooting logic for co-eluting impurities in Ajmaline purification.

References

Technical Support Center: Ajadine (Azatadine) Solubility for In Vitro Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving Ajadine (a likely misspelling of Azatadine) for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound. What are its basic properties?

A1: "this compound" is most likely a misspelling of Azatadine. Azatadine is a tertiary amine and a histamine H1 receptor antagonist. Its chemical structure, being a lipophilic molecule with a basic nitrogen atom, dictates its solubility characteristics. The free base form is expected to be poorly soluble in aqueous solutions at neutral pH. Solubility can be significantly improved by using organic solvents or by pH adjustment.

Q2: What is the difference between Azatadine base and Azatadine dimaleate in terms of solubility?

A2: Azatadine is often available as a dimaleate salt to improve its aqueous solubility and stability.[1] Salts of weakly basic drugs like Azatadine are generally more water-soluble than the free base form. For in vitro studies, using the dimaleate salt can be advantageous for easier preparation of aqueous stock solutions.

Q3: Which solvents are recommended for dissolving Azatadine?

A3: For preparing concentrated stock solutions, organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol are commonly used. Azatadine dimaleate has been reported to be soluble in both DMSO and water at concentrations of at least 100 mg/mL.[2] The free base has a much lower aqueous solubility.[3]

Q4: My Azatadine is precipitating when I add it to my cell culture media. What can I do?

A4: Precipitation upon dilution of a DMSO or ethanol stock solution into aqueous media is a common issue for hydrophobic compounds. Here are a few troubleshooting steps:

  • Decrease the final concentration: The most straightforward solution is to lower the final concentration of Azatadine in your assay.

  • Increase the solvent concentration: While keeping the final solvent concentration low is ideal to avoid cellular toxicity, a slight increase (e.g., from 0.1% to 0.5% DMSO) might be necessary to maintain solubility. Always include a vehicle control with the same solvent concentration in your experiments.

  • Use a co-solvent system: For particularly challenging compounds, a co-solvent system can be employed. A formulation for in vivo use includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which could be adapted for in vitro use with appropriate controls.[2]

  • pH adjustment: Since Azatadine is a weak base, its solubility in aqueous solutions can be increased by lowering the pH. However, be mindful of the pH tolerance of your cell line and the stability of the compound at acidic pH.

  • Gentle warming and sonication: Briefly warming the solution or using a sonicator can help dissolve small precipitates.[2] However, be cautious as prolonged heating can degrade the compound.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
This compound (Azatadine) powder will not dissolve in aqueous buffer. Azatadine free base has low aqueous solubility at neutral pH.1. Use an organic solvent like DMSO or ethanol to prepare a concentrated stock solution first.2. Consider using the more water-soluble Azatadine dimaleate salt.3. Lower the pH of the aqueous buffer (if compatible with your experimental setup).
A concentrated stock solution in DMSO/ethanol becomes cloudy or forms precipitates over time. The compound may be unstable or has limited long-term solubility at high concentrations.1. Prepare fresh stock solutions before each experiment.2. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[2]
Precipitation occurs immediately upon diluting the stock solution into cell culture medium. The aqueous environment of the medium is causing the hydrophobic compound to fall out of solution.1. Ensure rapid and thorough mixing upon dilution.2. Prepare an intermediate dilution in a solvent more miscible with water before the final dilution into the medium.3. Decrease the final concentration of Azatadine in the medium.4. Include a small percentage of serum in your medium if your experimental design allows, as serum proteins can help solubilize some compounds.
Cells are showing signs of toxicity even at low concentrations of Azatadine. The solvent (e.g., DMSO) may be causing cellular stress, or the compound itself is cytotoxic at the tested concentrations.1. Ensure the final concentration of the organic solvent is as low as possible (typically ≤ 0.5% for DMSO).2. Run a vehicle control (medium with the same concentration of solvent) to differentiate between compound and solvent toxicity.3. Perform a dose-response curve to determine the optimal non-toxic concentration of Azatadine for your cell line.

Data Presentation

Table 1: Solubility of Azatadine and its Dimaleate Salt in Various Solvents

Compound FormSolventReported SolubilityReference
Azatadine DimaleateWater≥ 100 mg/mL (191.37 mM)[2]
Azatadine DimaleateDMSO≥ 100 mg/mL (191.37 mM)[2]
Azatadine (base)Water0.11 g/L[3]

Note: "≥" indicates that the compound is soluble at this concentration, but the saturation point was not determined.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of Azatadine Dimaleate in DMSO

  • Materials:

    • Azatadine dimaleate powder

    • Dimethyl Sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

    • Calibrated pipette

  • Procedure:

    • Calculate the mass of Azatadine dimaleate required to make a 10 mM stock solution. The molecular weight of Azatadine dimaleate is approximately 522.55 g/mol . For 1 mL of a 10 mM stock, you would need 5.23 mg.

    • Weigh the calculated amount of Azatadine dimaleat powder and place it in a sterile microcentrifuge tube.

    • Add the desired volume of DMSO to the tube.

    • Vortex the tube until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.[2]

    • Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C. It is recommended to use the stock solution within 1-6 months of preparation when stored properly.[2]

Protocol 2: Preparation of a Working Solution in Cell Culture Medium

  • Materials:

    • 10 mM Azatadine dimaleate stock solution in DMSO

    • Pre-warmed cell culture medium (with or without serum, as required by the experiment)

    • Sterile tubes for dilution

  • Procedure:

    • Thaw an aliquot of the 10 mM Azatadine dimaleate stock solution at room temperature.

    • To minimize precipitation, it is advisable to perform a serial dilution. For a final concentration of 10 µM, you can first prepare an intermediate dilution. For example, add 10 µL of the 10 mM stock to 990 µL of cell culture medium to get a 100 µM intermediate solution.

    • Vortex the intermediate solution gently but thoroughly.

    • Add the required volume of the 100 µM intermediate solution to your cell culture plates to achieve the final desired concentration. For example, add 100 µL of the 100 µM solution to 900 µL of medium in a well to get a final concentration of 10 µM.

    • Always prepare a vehicle control by adding the same volume of DMSO (without the compound) to the cell culture medium at the highest concentration used in the experiment.

Mandatory Visualization

G cluster_start Start cluster_decision1 Initial Solvent Selection cluster_path1 Free Base Protocol cluster_path2 Salt (Dimaleate) Protocol cluster_decision2 Dilution into Media cluster_troubleshooting Troubleshooting cluster_end End start Need to dissolve this compound (Azatadine) for in vitro assay decision1 Is the compound the free base or a salt (dimaleate)? start->decision1 process1a Use organic solvent (DMSO or Ethanol) for stock solution decision1->process1a Free Base process2a Can use aqueous buffer (e.g., PBS) or organic solvent (DMSO) for stock decision1->process2a Salt decision2 Does precipitation occur upon dilution into cell culture media? process1a->decision2 process1b Consider pH adjustment (acidic) for aqueous solution process1b->decision2 process2a->decision2 solution1 Lower final concentration decision2->solution1 Yes end Proceed with in vitro experiment decision2->end No solution1->decision2 solution2 Use co-solvents (e.g., PEG300, Tween-80) with caution and controls solution1->end If successful solution3 Increase final solvent concentration (e.g., up to 0.5% DMSO) with vehicle control solution2->end If successful solution4 Gentle warming/sonication solution3->end If successful solution4->end If successful

Caption: Workflow for troubleshooting the solubility of this compound (Azatadine).

G cluster_ligand Ligand Binding cluster_receptor Receptor Activation cluster_gprotein G-Protein Signaling cluster_second_messengers Second Messengers cluster_downstream Downstream Effects histamine Histamine h1r Histamine H1 Receptor (GPCR) histamine->h1r Activates azatadine Azatadine (Antagonist) azatadine->h1r Blocks gq Gq protein h1r->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ release from ER ip3->ca_release pkc Protein Kinase C (PKC) activation dag->pkc cellular_response Cellular Response (e.g., inflammation, smooth muscle contraction) ca_release->cellular_response pkc->cellular_response

Caption: Histamine H1 receptor signaling pathway antagonized by Azatadine.

References

Technical Support Center: Ajadine (Azatadine) NMR Signal Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor signal quality during Nuclear Magnetic Resonance (NMR) spectroscopy of Ajadine (commonly known as Azatadine).

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance of a ¹H NMR spectrum for Azatadine?

A1: The ¹H NMR spectrum of Azatadine is expected to show a complex pattern of signals corresponding to its 22 protons. Key regions include aromatic protons (around 7.0-8.0 ppm), olefinic protons, and aliphatic protons of the piperidine ring and the ethyl bridge (typically in the 1.5-3.5 ppm range). The exact chemical shifts can be influenced by the solvent and sample concentration.

Q2: Why are the signals for the piperidine ring protons in my Azatadine spectrum broad?

A2: Broadening of the piperidine ring proton signals is a common issue and can be attributed to several factors. One major cause is the conformational flexibility of the piperidine ring, which can undergo chair-flip isomerization. If this exchange occurs at a rate comparable to the NMR timescale, it can lead to significant line broadening. Temperature can affect this process; acquiring spectra at different temperatures may help resolve the signals.

Q3: I am observing fewer than the expected number of signals in my ¹³C NMR spectrum of Azatadine. What could be the reason?

A3: Several factors can lead to missing signals in a ¹³C NMR spectrum. Quaternary carbons (carbons with no attached protons) often exhibit weak signals due to the lack of Nuclear Overhauser Effect (NOE) enhancement and longer relaxation times. Additionally, if there is signal overlap, where two or more carbons have very similar chemical shifts, they may appear as a single, broader peak. Insufficient scan numbers can also result in signals with low intensity being lost in the baseline noise.

Q4: Can the nitrogen atoms in Azatadine affect the NMR spectrum?

A4: Yes, the two nitrogen atoms in the Azatadine structure can influence the NMR spectrum. The nitrogen lone pairs can affect the electronic environment of nearby protons and carbons, thus altering their chemical shifts. Furthermore, in acidic solvents, protonation of the nitrogen atoms can lead to significant changes in the chemical shifts of adjacent protons and carbons. The quadrupolar nature of the more abundant ¹⁴N isotope can sometimes cause broadening of adjacent proton and carbon signals, although this effect is often less pronounced in larger molecules.

Troubleshooting Guides

Poor ¹H NMR Signal for Azatadine

If you are experiencing a poor ¹H NMR signal for your Azatadine sample, such as low signal-to-noise ratio, broad peaks, or distorted peak shapes, follow the troubleshooting workflow below.

Troubleshooting Workflow for Poor ¹H NMR Signal

G Troubleshooting Poor ¹H NMR Signal for Azatadine start Start: Poor ¹H NMR Signal sample_prep Check Sample Preparation start->sample_prep concentration Is concentration optimal? (5-20 mg/mL) sample_prep->concentration Step 1 solubility Is the sample fully dissolved? concentration->solubility Yes acquisition Optimize Acquisition Parameters concentration->acquisition No, adjust solubility->sample_prep No, refilter/reprepare instrument Check Instrument Parameters solubility->instrument Yes shimming Is the magnetic field shimmed? instrument->shimming Step 2 shimming->instrument No, perform shimming pulse_cal Is the 90° pulse calibrated? shimming->pulse_cal Yes pulse_cal->instrument No, recalibrate pulse_cal->acquisition Yes scans Increase number of scans (NS) acquisition->scans Step 3 d1 Increase relaxation delay (d1) scans->d1 temp Vary the temperature d1->temp solvent Change the NMR solvent temp->solvent end Good Signal Obtained solvent->end

Caption: Workflow for troubleshooting poor ¹H NMR signals.

Detailed Troubleshooting Steps:

Problem Possible Cause Recommended Solution
Low Signal-to-Noise (S/N) Low sample concentration.Increase the concentration of Azatadine in the NMR tube. A typical concentration for ¹H NMR is 5-20 mg/mL.
Insufficient number of scans.Increase the number of scans (NS) to improve the S/N ratio. The S/N ratio increases with the square root of the number of scans.
Broad Peaks Poor shimming of the magnetic field.Perform manual or automatic shimming of the magnetic field to improve its homogeneity.
Sample is too concentrated, leading to viscosity broadening.Dilute the sample to an optimal concentration.
Conformational exchange of the piperidine ring.Acquire the spectrum at a lower temperature to slow down the exchange process, which may result in sharper signals for individual conformers. Alternatively, acquiring at a higher temperature may lead to a single, averaged, sharp signal.
Presence of paramagnetic impurities.Filter the sample through a small plug of celite or silica gel to remove any paramagnetic impurities.
Distorted Peak Shapes Poorly calibrated pulse widths.Calibrate the 90° pulse width for the specific probe and sample.
Incorrect phasing of the spectrum.Manually re-phase the spectrum to obtain pure absorption lineshapes.
Poor ¹³C NMR Signal for Azatadine

Obtaining a high-quality ¹³C NMR spectrum can be challenging due to the low natural abundance of the ¹³C isotope. The following guide addresses common issues.

Troubleshooting Workflow for Poor ¹³C NMR Signal

G Troubleshooting Poor ¹³C NMR Signal for Azatadine start Start: Poor ¹³C NMR Signal sample_prep Check Sample Preparation start->sample_prep concentration Is concentration sufficient? (>20 mg/mL) sample_prep->concentration Step 1 concentration->sample_prep No, increase concentration acquisition Optimize Acquisition Parameters concentration->acquisition Yes scans Increase number of scans (NS) acquisition->scans Step 2 d1 Increase relaxation delay (d1) especially for quaternary C's scans->d1 pulse_program Use appropriate pulse program (e.g., with NOE) d1->pulse_program decoupling Check proton decoupling pulse_program->decoupling end Good Signal Obtained decoupling->end

Caption: Workflow for troubleshooting poor ¹³C NMR signals.

Detailed Troubleshooting Steps:

Problem Possible Cause Recommended Solution
Low Signal-to-Noise (S/N) Low sample concentration.For ¹³C NMR, a higher concentration is generally required (>20 mg/mL).
Insufficient number of scans.Significantly increase the number of scans. It is not uncommon for ¹³C NMR experiments to require several hours of acquisition time.
Missing Quaternary Carbon Signals Long T₁ relaxation times and lack of NOE.Increase the relaxation delay (d1) to allow for full relaxation of the quaternary carbons between scans. Values of 5-10 seconds or longer may be necessary. Using a relaxation agent like Cr(acac)₃ can also be beneficial, but will contaminate the sample.
Broad Signals Inefficient proton decoupling.Ensure that the proton decoupler is turned on and functioning correctly. Use a standard decoupling sequence like zgpg30 on Bruker instruments.
Viscosity effects from high concentration.While high concentration is needed for good S/N, excessive concentration can lead to broad lines. Find a balance or acquire the spectrum at a slightly elevated temperature to reduce viscosity.

Predicted NMR Data for Azatadine

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for Azatadine. These values can serve as a reference for signal assignment and troubleshooting. Note: Predicted values may differ from experimental values depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Chemical Shifts for Azatadine

Proton Environment Predicted Chemical Shift (ppm)
Aromatic Protons7.0 - 8.0
Olefinic Proton~6.5
Piperidine Ring Protons (adjacent to N)2.5 - 3.5
Piperidine Ring Protons1.5 - 2.5
N-CH₃ Protons~2.3
Ethyl Bridge Protons2.8 - 3.2

Table 2: Predicted ¹³C NMR Chemical Shifts for Azatadine

Carbon Environment Predicted Chemical Shift (ppm)
Aromatic Carbons120 - 150
Olefinic Carbons125 - 140
Piperidine Ring Carbons (adjacent to N)~55
Piperidine Ring Carbons25 - 35
N-CH₃ Carbon~45
Ethyl Bridge Carbons30 - 40

Experimental Protocols

1. Standard ¹H NMR Sample Preparation:

  • Weigh 5-10 mg of Azatadine into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Vortex the vial until the sample is completely dissolved.

  • If any particulate matter is visible, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Cap the NMR tube and wipe the outside with a lint-free tissue.

2. Standard ¹³C NMR Data Acquisition (Bruker TopSpin):

  • Prepare a concentrated sample of Azatadine (20-50 mg in 0.6-0.7 mL of deuterated solvent).

  • Insert the sample into the spectrometer.

  • Load a standard carbon experiment (e.g., C13CPD).

  • Set the number of scans (ns) to a minimum of 1024. For dilute samples, a much higher number of scans will be necessary.

  • Set the relaxation delay (d1) to 2 seconds for a general spectrum. To ensure quantitative detection of all carbons, including quaternaries, increase d1 to at least 5 times the longest T₁ of the molecule (can be 10-20 seconds or more).

  • Start the acquisition by typing zg.

  • Process the data by typing efp for exponential multiplication and Fourier transform, followed by apk for automatic phasing and baseline correction.

Minimizing batch-to-batch variability in Ajadine isolation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided in this guide is based on established principles of natural product isolation. As "Ajadine" is not a widely documented compound, this guide assumes it to be a hypothetical alkaloid isolated from Securinega suffruticosa and uses general alkaloid isolation procedures as a basis for the provided protocols and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its source?

This compound is presumed to be an alkaloid compound isolated from the plant Securinega suffruticosa. Alkaloids are a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms. The roots of S. suffruticosa are known to be rich in various alkaloids and have been used in traditional medicine.[1]

Q2: What are the main challenges in isolating this compound?

The primary challenges in isolating this compound, like many natural products, include:

  • Low Yield: The concentration of the target compound in the raw plant material may be low.[2]

  • Presence of Impurities: Crude extracts contain a complex mixture of other alkaloids, lipids, pigments, and other secondary metabolites that need to be removed.

  • Compound Stability: this compound may be susceptible to degradation due to factors like pH, temperature, and light exposure during the extraction and purification process.[3][4]

  • Batch-to-Batch Variability: The chemical composition of the plant material can vary depending on factors like harvest time, geographical location, and storage conditions, leading to inconsistent yields and purity.

Q3: What analytical techniques are suitable for quantifying this compound?

High-Performance Liquid Chromatography (HPLC) is a commonly used technique for the quantification of plant-derived compounds.[5][6] A validated HPLC method can provide accurate and precise measurements of this compound concentration in extracts and purified samples. Other potential techniques include Liquid Chromatography-Mass Spectrometry (LC-MS) for both quantification and structural confirmation.[7]

Troubleshooting Guide

Low this compound Yield
Potential Cause Troubleshooting Steps
Poor Quality Raw Material 1. Source Verification: Ensure the plant material is correctly identified as Securinega suffruticosa. 2. Harvesting Time: Use plant material harvested at the optimal time for alkaloid content. 3. Storage Conditions: Store dried plant material in a cool, dark, and dry place to prevent degradation of active compounds.
Inefficient Extraction 1. Solvent Selection: Experiment with different solvent systems of varying polarities to find the optimal solvent for this compound extraction. 2. Extraction Method: Consider alternative extraction techniques such as ultrasound-assisted extraction or pressurized liquid extraction to improve efficiency. 3. Particle Size: Ensure the plant material is ground to a fine, consistent powder to maximize the surface area for solvent penetration.
Degradation of this compound 1. Temperature Control: Avoid high temperatures during extraction and solvent evaporation steps. Use a rotary evaporator under reduced pressure for solvent removal.[3] 2. pH Control: Maintain an appropriate pH during liquid-liquid extraction to ensure this compound remains in its desired form (e.g., as the free base or a salt). 3. Light Protection: Protect the samples from direct light, especially if this compound is known to be photosensitive.[4]
High Impurity Content
Potential Cause Troubleshooting Steps
Inadequate Phase Separation in LLE 1. Emulsion Formation: If an emulsion forms during liquid-liquid extraction, try adding brine or gently centrifuging the mixture to break the emulsion. 2. Proper Technique: Ensure complete separation of the aqueous and organic layers. It is better to leave a small amount of the desired layer behind than to contaminate it with the unwanted layer.
Ineffective Chromatographic Separation 1. Column Selection: Choose a chromatography column with the appropriate stationary phase for separating this compound from closely related impurities. 2. Mobile Phase Optimization: Systematically vary the solvent composition of the mobile phase to improve the resolution between this compound and other compounds. 3. Sample Loading: Avoid overloading the chromatography column, as this can lead to poor separation and broad peaks.
Co-elution of Similar Compounds 1. Gradient Elution: Employ a gradient elution method in HPLC or column chromatography to enhance the separation of compounds with similar polarities. 2. Alternative Chromatographic Techniques: Consider using different types of chromatography, such as ion-exchange or size-exclusion chromatography, if co-elution remains an issue.

Experimental Protocols

General Protocol for this compound Isolation from Securinega suffruticosa
  • Preparation of Plant Material:

    • Dry the roots of Securinega suffruticosa at room temperature in a well-ventilated, dark place.

    • Grind the dried roots into a fine powder using a mechanical grinder.

  • Extraction:

    • Macerate the powdered plant material (100 g) with 80% ethanol (1 L) at room temperature for 24 hours with occasional stirring.

    • Filter the extract through cheesecloth and then filter paper.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

  • Acid-Base Liquid-Liquid Extraction (LLE):

    • Dissolve the crude extract in 2% hydrochloric acid (200 mL).

    • Wash the acidic solution with dichloromethane (3 x 100 mL) to remove neutral and weakly acidic compounds. Discard the organic layer.

    • Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide.

    • Extract the alkaline solution with dichloromethane (3 x 150 mL). The alkaloids, including this compound, will move into the organic layer.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid fraction.

  • Column Chromatography Purification:

    • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of chloroform and methanol).

    • Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with the solvent gradient, collecting fractions.

    • Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.

    • Combine the this compound-rich fractions and evaporate the solvent.

  • Final Purification by Preparative HPLC:

    • Further purify the this compound-containing fraction using preparative HPLC with a suitable column (e.g., C18) and mobile phase.

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain pure this compound.

    • Confirm the purity and identity of the isolated compound using analytical HPLC, LC-MS, and NMR.

Visualizations

Ajadine_Isolation_Workflow cluster_prep Material Preparation cluster_extraction Extraction cluster_partition Liquid-Liquid Partitioning cluster_purification Purification cluster_analysis Analysis raw_material S. suffruticosa Roots drying Drying raw_material->drying grinding Grinding drying->grinding maceration Maceration with 80% Ethanol grinding->maceration filtration Filtration maceration->filtration concentration Concentration (Rotovap) filtration->concentration acidification Dissolve in 2% HCl concentration->acidification ch2cl2_wash Wash with CH2Cl2 (remove neutrals) acidification->ch2cl2_wash basification Basify to pH 9-10 ch2cl2_wash->basification ch2cl2_extraction Extract with CH2Cl2 basification->ch2cl2_extraction column_chrom Silica Gel Column Chromatography ch2cl2_extraction->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc final_product Pure this compound prep_hplc->final_product analytics QC (HPLC, LC-MS, NMR) final_product->analytics

Caption: Workflow for the isolation and purification of this compound.

Variability_Factors cluster_raw cluster_process cluster_human variability Batch-to-Batch Variability raw_material Raw Material raw_material->variability process_params Process Parameters process_params->variability human_factors Human Factors human_factors->variability genetics Genetics genetics->raw_material harvest_time Harvest Time harvest_time->raw_material storage Storage Conditions storage->raw_material solvent Solvent Quality/Ratio solvent->process_params temperature Temperature Fluctuations temperature->process_params ph_control Inconsistent pH ph_control->process_params technique Operator Technique technique->human_factors timing Procedural Timing timing->human_factors

Caption: Factors contributing to batch-to-batch variability in natural product isolation.

References

Technical Support Center: Strategies to Overcome Insect Resistance

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific insecticide named "Ajadine" is not available in the public domain. This guide provides strategies and protocols for overcoming insect resistance to insecticides in general, using "Compound A" as a placeholder for a hypothetical this compound-like compound. The principles and methodologies described are broadly applicable to research on insecticide resistance.

General Troubleshooting Guide

This guide addresses common issues researchers may encounter during experiments with insecticides and potential insect resistance.

Question Possible Causes Troubleshooting Steps
Why am I observing decreased mortality in my insect population after repeated applications of Compound A? 1. Development of physiological resistance (metabolic or target-site).2. Behavioral resistance (insects avoiding treated surfaces).3. Suboptimal insecticide application (incorrect dosage, poor coverage).1. Perform a dose-response bioassay to confirm resistance. Compare the LC50 of the current population to a known susceptible population.2. Conduct behavioral assays to observe insect movement and feeding on treated vs. untreated surfaces.3. Review and verify your application protocol, ensuring accurate concentration and thorough coverage.[1][2][3]
My bioassay results show a significant increase in the LC50 for Compound A. What's the next step? The insect population has likely developed resistance. The next step is to investigate the mechanism.1. Metabolic Resistance: Use synergists in your bioassays. Synergists inhibit specific metabolic enzymes; if mortality increases with a synergist, it suggests metabolic resistance.[4]2. Target-Site Resistance: Sequence the gene of the target protein for Compound A to look for known resistance mutations.[5][6]3. Penetration Resistance: While less common, this can be investigated by comparing the rate of insecticide uptake between susceptible and resistant strains.[2]
Can I use a higher dose of Compound A to control the resistant population? This may provide a temporary solution but can accelerate the selection for even higher levels of resistance.[6]1. The "high-dose" strategy is only effective under specific conditions, such as when resistance is recessive and there is significant immigration of susceptible insects.[6][7]2. A more sustainable approach is to rotate to an insecticide with a different mode of action.[1][2][8]

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of insecticide resistance?

A1: Insects can develop resistance through several mechanisms:

  • Metabolic Resistance: The most common mechanism where insects produce larger quantities or more efficient forms of enzymes (e.g., cytochrome P450s, esterases, glutathione S-transferases) that detoxify the insecticide before it reaches its target site.[2][5]

  • Target-Site Resistance: Mutations in the target protein (e.g., a receptor or an enzyme in the nervous system) reduce or prevent the insecticide from binding, rendering it ineffective.[5]

  • Penetration Resistance: Changes in the insect's cuticle reduce the rate of insecticide absorption.[2]

  • Behavioral Resistance: Resistant insects may detect and avoid the insecticide.[2]

Q2: How can I proactively manage the development of resistance to a new insecticide?

A2: An Integrated Pest Management (IPM) approach is crucial for delaying resistance. Key strategies include:

  • Mode of Action Rotation: Avoid using insecticides with the same mode of action for consecutive generations of the pest. Rotate between different insecticide classes.[1][2][8]

  • Use of Refuges: Maintain a portion of the pest population free from insecticide application. This allows susceptible individuals to survive and interbreed with resistant ones, diluting the frequency of resistance genes in the population.[7][8]

  • Monitoring: Regularly monitor pest populations and their susceptibility to the insecticides being used.[1][3]

  • Incorporate Non-Chemical Control Methods: Utilize cultural practices, biological control agents, and resistant crop varieties to reduce reliance on insecticides.[8]

Q3: What are synergists and how do they help in studying resistance?

A3: Synergists are chemicals that are not toxic to insects on their own but can enhance the effectiveness of an insecticide. They work by inhibiting the enzymes that insects use to detoxify insecticides. In a laboratory setting, if adding a synergist to an insecticide restores its toxicity against a resistant population, it strongly suggests that metabolic resistance is the primary mechanism.

Experimental Protocols

Protocol 1: Determining Insecticide Susceptibility with a Dose-Response Bioassay (Vial Test)

This protocol is used to determine the concentration of an insecticide that is lethal to 50% of a test population (LC50).

Materials:

  • Technical grade insecticide (Compound A)

  • Acetone or another appropriate solvent

  • Glass scintillation vials (20 ml)

  • Pipettes

  • Vial roller or hot dog roller (heating element off)[9]

  • Test insects (at least 10-20 per concentration)

  • Control insects (from a known susceptible strain, if available)

Procedure:

  • Prepare Stock Solution: Dissolve a precise amount of technical grade insecticide in a known volume of solvent to create a high-concentration stock solution.

  • Serial Dilutions: Prepare a range of serial dilutions from the stock solution. A typical range might be 100, 10, 1, 0.1, 0.01 µg/ml. Also, prepare a solvent-only control.

  • Coat Vials: Pipette 0.5 ml of each dilution into a separate vial. Place the vials on a roller and rotate them until the solvent has completely evaporated, leaving a uniform film of the insecticide on the inner surface.[9] Prepare control vials with solvent only.

  • Introduce Insects: Place 10-20 adult insects into each vial and cap it with a breathable material.

  • Incubation: Keep the vials at a constant temperature and humidity.

  • Assess Mortality: Record the number of dead or moribund insects in each vial at a predetermined time point (e.g., 24, 48, or 72 hours).[10] The duration may vary depending on the insect and insecticide.[10]

  • Data Analysis: Use probit analysis to calculate the LC50 value and its 95% confidence intervals. Compare the LC50 of the test population to that of a susceptible strain to determine the resistance ratio (RR = LC50 of resistant strain / LC50 of susceptible strain).

Protocol 2: Synergist Assay to Investigate Metabolic Resistance

This protocol helps determine if metabolic enzymes are responsible for resistance.

Materials:

  • Insecticide (Compound A)

  • Synergist (e.g., Piperonyl butoxide (PBO) for P450s, S,S,S-tributyl phosphorotrithioate (DEF) for esterases)

  • Materials from Protocol 1

Procedure:

  • Determine Synergist-Only Effect: First, expose insects to the synergist alone at the concentration you plan to use in the assay to ensure it is not causing mortality.

  • Prepare Solutions: Create a set of insecticide dilutions as in Protocol 1. Create a second identical set of dilutions, but to each, add the synergist at a fixed concentration.

  • Conduct Bioassay: Follow the vial test procedure (steps 3-6 from Protocol 1) for both sets of dilutions (with and without the synergist).

  • Data Analysis: Calculate the LC50 for both treatments. If the LC50 value for the insecticide + synergist is significantly lower than for the insecticide alone, it indicates that the inhibited enzymes play a role in resistance. The degree of synergism can be quantified by the Synergism Ratio (SR = LC50 of insecticide alone / LC50 of insecticide + synergist).

Quantitative Data Summary

Table 1: Dose-Response of a Susceptible and a Resistant Insect Strain to Compound A

StrainNLC50 (µ g/vial )95% Confidence IntervalResistance Ratio (RR)
Susceptible2500.850.72 - 0.98-
Field Resistant25042.538.9 - 46.150.0

Table 2: Effect of Synergist (PBO) on the Toxicity of Compound A to the Resistant Strain

TreatmentNLC50 (µ g/vial )95% Confidence IntervalSynergism Ratio (SR)
Compound A Alone25042.538.9 - 46.1-
Compound A + PBO2502.11.8 - 2.420.2

Visualizations

Signaling Pathways and Experimental Workflows

cluster_pathway Hypothetical Signaling Pathway for Compound A & Resistance cluster_resistance Resistance Mechanisms CompoundA Compound A Receptor Target Receptor (e.g., nAChR) CompoundA->Receptor Binds Signal Signal Transduction Receptor->Signal Response Neuronal Firing -> Paralysis & Death Signal->Response Metabolic Metabolic Detoxification (P450s, Esterases) Metabolic->CompoundA Degrades TargetSite Target-Site Mutation TargetSite->Receptor Alters Binding Site

Caption: Hypothetical signaling pathway for Compound A and points of interference by resistance mechanisms.

cluster_workflow Experimental Workflow for Investigating Resistance Observation Observe Decreased Efficacy in Field/Lab Bioassay Conduct Dose-Response Bioassay (Protocol 1) Observation->Bioassay Confirm Resistance Confirmed? (RR > 10) Bioassay->Confirm Synergist Perform Synergist Assay (Protocol 2) Confirm->Synergist Yes Report Report Findings & Recommend Management Strategy Confirm->Report No (Check Application) Metabolic Metabolic Resistance Indicated? Synergist->Metabolic Sequence Sequence Target Site Gene Metabolic->Sequence Yes Metabolic->Sequence No Target Target-Site Resistance Identified? Sequence->Target Target->Report Yes Target->Report No (Other Mechanisms)

Caption: Workflow for laboratory investigation of suspected insecticide resistance.

cluster_management Resistance Management Decision Workflow Start Resistance Confirmed CheckMoA Is an insecticide with a different Mode of Action (MoA) available? Start->CheckMoA Rotate Rotate to new MoA insecticide. Cease use of old insecticide for at least two pest generations. CheckMoA->Rotate Yes Mixture Consider tank-mixing with a different MoA insecticide. (Use with caution) CheckMoA->Mixture No IPM Intensify Integrated Pest Management (IPM) Practices: - Biological Controls - Cultural Practices - Use of Refuges Rotate->IPM Mixture->IPM End Monitor Population Susceptibility IPM->End

Caption: Decision-making workflow for managing confirmed insecticide resistance in the field.

References

Refining dosage and administration of Ajadine in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ajmaline in vivo.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected Cardiovascular Effects (e.g., severe bradycardia, arrhythmia) 1. Dosage too high: Ajmaline has a narrow therapeutic index.[1] 2. Rapid infusion rate: Can lead to acute cardiotoxicity. 3. Pre-existing cardiac conditions: Animals may have underlying undiagnosed cardiac issues. 4. Interaction with other agents: Anesthetics or other co-administered drugs can potentiate cardiac effects.1. Review and recalculate dosage: Ensure the dose is appropriate for the animal model and experimental goals. Start with lower doses if unsure. 2. Slow down the infusion rate: Administer Ajmaline over a longer period as specified in established protocols.[2][3][4] 3. Screen animals for baseline cardiac function: Conduct baseline ECGs before administration. 4. Review all co-administered substances: Check for known cardiovascular interactions.
Poor Drug Solubility/Precipitation in Vehicle 1. Incorrect vehicle: Ajmaline hydrochloride has specific solubility properties. 2. pH of the vehicle: The pH can significantly impact the solubility of Ajmaline. 3. Low temperature: The solution may precipitate if stored or used at a low temperature.1. Use appropriate vehicles: Saline or other aqueous solutions are typically used for the hydrochloride salt. 2. Adjust pH if necessary: Ensure the pH of the vehicle is compatible with Ajmaline solubility. 3. Warm the solution: Gently warm the solution to body temperature before administration to ensure complete dissolution.
Inconsistent or Lack of Efficacy 1. Low bioavailability (for non-IV routes): Oral bioavailability of Ajmaline is low.[5] 2. Incorrect dosage: The administered dose may be insufficient to elicit the desired effect. 3. Rapid metabolism: Ajmaline has a very short half-life.[6][7] 4. Inappropriate animal model: The species or strain may have a different sensitivity to Ajmaline.1. Use intravenous administration: This is the most reliable route for achieving consistent plasma concentrations.[8][9] 2. Perform a dose-response study: Determine the optimal dose for your specific experimental model and desired outcome. 3. Consider continuous infusion: For sustained effects, a continuous infusion may be necessary to counteract the short half-life.[8] 4. Consult literature for appropriate models: Research which animal models are most responsive to Ajmaline for your area of study.
High Animal Mortality 1. Toxicity due to high dosage or rapid infusion: As mentioned above, this can lead to fatal cardiovascular events.[10] 2. Anesthetic complications: Interaction between Ajmaline and anesthetic agents. 3. Volume overload: Particularly in smaller animals, the volume of the vehicle may be too large.1. Adhere strictly to dosing and administration protocols: Use a controlled infusion pump for accuracy.[4][11] 2. Choose anesthetic agents with minimal cardiovascular effects: Monitor vital signs closely throughout the experiment. 3. Use a more concentrated stock solution: This will allow for the administration of a smaller volume.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Ajmaline?

A1: Ajmaline is a Class 1A antiarrhythmic agent.[1][7] Its primary mechanism of action is the blockade of voltage-gated sodium channels in cardiomyocytes.[6][12] This action reduces the maximum upstroke velocity of the cardiac action potential, thereby slowing conduction. Ajmaline can also affect potassium and calcium channels, which contributes to its overall electrophysiological effects.[12][13]

Q2: What is the recommended route of administration for Ajmaline in vivo?

A2: The recommended and most common route of administration for Ajmaline in vivo is intravenous (IV) infusion.[3][8][9] This route ensures 100% bioavailability and allows for precise control over the plasma concentration, which is critical due to its potent effects and short half-life.[6][8]

Q3: How should I prepare an Ajmaline solution for IV administration?

A3: Ajmaline is typically available as a hydrochloride salt, which is soluble in aqueous solutions. For a standard preparation, Ajmaline hydrochloride can be dissolved in sterile saline (0.9% NaCl) or 5% dextrose solution to the desired concentration. It is recommended to draw up the solution using a 5-micron filter needle.[9]

Q4: What are the key pharmacokinetic parameters of Ajmaline?

A4: Ajmaline is characterized by rapid distribution and a short elimination half-life.[8] It is primarily metabolized in the liver.[6] Due to its short half-life, frequent dosing or continuous infusion is necessary to maintain therapeutic plasma levels.[6][7]

Q5: What are the common adverse effects of Ajmaline observed in vivo?

A5: The most common adverse effects are related to its cardiotoxicity and include bradycardia, atrioventricular (AV) block, and ventricular arrhythmias.[7][10] Hypotension can also occur, especially with rapid administration.[7] Close monitoring of cardiovascular parameters, such as ECG and blood pressure, is essential during and after administration.[2][9]

Experimental Protocols

Protocol 1: Ajmaline Challenge for Brugada Syndrome Diagnosis in a Canine Model
  • Animal Preparation: Anesthetize a healthy adult beagle dog and maintain anesthesia. Monitor vital signs, including continuous ECG and blood pressure, throughout the procedure.

  • Drug Preparation: Prepare a solution of Ajmaline at a concentration of 10 mg/mL in sterile saline.

  • Administration: Administer Ajmaline via intravenous infusion at a rate of 1 mg/kg over 5 minutes.[2]

  • Monitoring: Continuously record the ECG. The test is considered positive if a characteristic coved-type ST-segment elevation of ≥2 mm appears in the right precordial leads.[9]

  • Termination Criteria: Stop the infusion immediately if the diagnostic ECG pattern appears, the QRS duration prolongs by more than 30% of baseline, or ventricular arrhythmias occur.[2][9]

  • Post-Administration Monitoring: Continue to monitor the animal for at least 60 minutes post-infusion or until the ECG returns to baseline.[9]

Quantitative Data Summary
Parameter Value Species Reference
IV Dosage (Brugada Syndrome Diagnosis) 1 mg/kg over 5-10 minutesHuman[2][3]
Oral Dosage 1-2 pills (50 mg) every 6 hoursHuman[7]
Elimination Half-life 95 +/- 6 minHuman[8]
Distribution Half-life 6 +/- 1 minHuman[8]
Plasma Protein Binding 76 +/- 9%Human[8]
Therapeutic Plasma Level 0.4 - 2.0 µg/mLHuman[8]

Visualizations

Ajmaline_Mechanism_of_Action cluster_cardiomyocyte Cardiomyocyte Membrane Na_channel Voltage-Gated Na+ Channel Na_in Na+ Influx K_channel K+ Channel Ca_channel Ca2+ Channel AP Action Potential (Depolarization) Conduction Slower Conduction Ajmaline Ajmaline Ajmaline->Na_channel Blocks Ajmaline->K_channel Inhibits Ajmaline->Ca_channel Inhibits

Caption: Mechanism of action of Ajmaline on cardiomyocyte ion channels.

Ajmaline_Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Analysis Animal_Prep Animal Preparation (Anesthesia, Cannulation) Baseline Baseline ECG & Vital Signs Recording Animal_Prep->Baseline Infusion Slow IV Infusion (e.g., 1 mg/kg over 5 min) Baseline->Infusion Drug_Prep Ajmaline Solution Preparation Drug_Prep->Infusion Cont_Monitor Continuous ECG & Vital Signs Monitoring Infusion->Cont_Monitor Termination Check Termination Criteria (ECG changes, Arrhythmia) Cont_Monitor->Termination Termination->Cont_Monitor Criteria Not Met Post_Monitor Post-Infusion Monitoring Termination->Post_Monitor Criteria Met Data_Analysis Data Analysis Post_Monitor->Data_Analysis

Caption: Standard experimental workflow for in vivo Ajmaline administration.

References

How to handle conflicting MS and NMR data for Ajadine structure

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Ajadine Structure Elucidation

Welcome to the technical support center for the structural elucidation of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving potential discrepancies between Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) data for the diterpenoid alkaloid, this compound.

Troubleshooting Guide: Conflicting MS and NMR Data for this compound

Researchers may occasionally encounter conflicting data between MS and NMR analyses during the structure determination of complex natural products like this compound. This guide provides a systematic approach to identifying the source of the discrepancy and resolving the correct structure.

Scenario: Initial analysis of a purified compound believed to be this compound yields the following conflicting data:

  • HR-MS (High-Resolution Mass Spectrometry): Suggests a molecular formula of C₃₈H₅₄N₂O₁₁ (m/z = 715.3728 [M+H]⁺).

  • ¹³C NMR Spectroscopy: Shows 40 distinct carbon signals, implying a molecular formula with more than 38 carbons.

Step 1: Verify Sample Purity and Integrity

The first and most critical step is to ensure the purity and stability of your sample. Impurities or degradation products can lead to significant misinterpretation of spectroscopic data.

Experimental Protocol: Sample Purity Assessment

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.

    • Detection: UV-Vis detector at multiple wavelengths (e.g., 210, 254, 280 nm) and an Evaporative Light Scattering Detector (ELSD) for non-chromophoric impurities.

    • Procedure: Inject the sample and analyze the chromatogram for the presence of multiple peaks. A single, sharp peak is indicative of a pure compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Protocol: Couple the HPLC system to a mass spectrometer to obtain mass data for each eluting peak. This can help identify if co-eluting impurities are present that were not resolved by HPLC-UV alone.

dot

start Conflicting MS and NMR Data purity Step 1: Verify Sample Purity start->purity hplc HPLC Analysis purity->hplc lcms LC-MS Analysis purity->lcms pure Sample is Pure hplc->pure impure Impurity Detected hplc->impure lcms->pure lcms->impure repurify Repurify Sample impure->repurify repurify->purity

Caption: Workflow for verifying sample purity.

Step 2: Re-evaluate Mass Spectrometry Data

If the sample is confirmed to be pure, the next step is a thorough re-examination of the MS data.

Potential Issues & Solutions:

  • Formation of Adducts: The observed m/z may correspond to an adduct (e.g., [M+Na]⁺, [M+K]⁺) rather than the protonated molecule [M+H]⁺.

    • Action: Look for other common adducts in the mass spectrum. Calculate the expected masses for these adducts based on the proposed molecular formula.

  • In-source Fragmentation or Dimerization: The molecule might be fragmenting or forming dimers in the ion source.

    • Action: Vary the ionization source parameters (e.g., cone voltage) to observe changes in the fragmentation pattern or the relative intensity of the potential dimer peak.

Table 1: Hypothetical HR-MS Data for this compound (C₃₈H₅₄N₂O₁₁)

IonCalculated m/zObserved m/zMass Error (ppm)
[M+H]⁺715.3728715.3725-0.4
[M+Na]⁺737.3547737.35500.4
[M+K]⁺753.3287753.3285-0.3
[2M+H]⁺1429.73831429.7379-0.3
Step 3: In-depth NMR Analysis

If the MS data appears to be correct, a more detailed analysis of the NMR data is required. The presence of extra signals in the ¹³C NMR spectrum of a pure compound can arise from several phenomena.

Experimental Protocols: Advanced NMR Techniques

  • Distortionless Enhancement by Polarization Transfer (DEPT):

    • DEPT-135: Distinguishes between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

    • DEPT-90: Only shows signals for CH carbons.

    • Purpose: To correctly identify the multiplicity of each carbon signal.

  • Heteronuclear Single Quantum Coherence (HSQC):

    • Purpose: To correlate each proton with its directly attached carbon. This helps in assigning carbon signals based on the proton chemical shifts.

  • Heteronuclear Multiple Bond Correlation (HMBC):

    • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for piecing together the carbon skeleton.

Potential Reasons for Extra NMR Signals:

  • Presence of Isomers: The sample may contain a mixture of inseparable isomers (e.g., diastereomers, conformers) that are in slow exchange on the NMR timescale. This would result in two distinct sets of signals.

  • Solvent Effects or Hydrogen Bonding: Strong interactions with the solvent or intramolecular hydrogen bonding can sometimes lead to the observation of distinct signals for chemically equivalent nuclei.

Table 2: Hypothetical ¹³C NMR Data for this compound Isomers

Carbon TypeExpected SignalsObserved SignalsChemical Shift Range (ppm)
C=O48165-180
C=C612100-150
C-O/C-N102050-90
C/CH/CH₂/CH₃183610-50
Total 38 76

dot

start Discrepancy Confirmed ms_reval Re-evaluate MS Data start->ms_reval nmr_reval In-depth NMR Analysis start->nmr_reval adducts Check for Adducts/Dimers ms_reval->adducts advanced_nmr Acquire DEPT, HSQC, HMBC nmr_reval->advanced_nmr isomers Hypothesize Isomers adducts->isomers advanced_nmr->isomers structure_solution Propose Structures and Verify isomers->structure_solution

Caption: Troubleshooting conflicting spectroscopic data.

Frequently Asked Questions (FAQs)

Q1: My HR-MS data gives a clear molecular formula, but the ¹H and ¹³C NMR spectra are much more complex than expected. What could be the issue?

A1: This is a common issue when dealing with complex molecules like diterpenoid alkaloids. If you have confirmed your sample is pure, the most likely explanation is the presence of slowly interconverting conformers or diastereomers. At room temperature, both forms may be present in the NMR tube, giving rise to two sets of signals. Try acquiring the NMR spectra at different temperatures. At higher temperatures, the rate of interconversion may increase, leading to a coalescence of the signals into a single, averaged set.

Q2: The molecular weight from my MS data seems to be double what I expect based on the NMR data. Why?

A2: This strongly suggests the formation of a non-covalent dimer in the mass spectrometer's ion source, leading to the observation of a [2M+H]⁺ ion. This is more common with techniques like electrospray ionization (ESI). To confirm this, try diluting your sample, as this can favor the formation of the monomeric [M+H]⁺ ion. Also, analyze your data for the presence of the expected [M+H]⁺ ion, even if it is of lower intensity.

Q3: My NMR data is clean, but I cannot find a molecular ion in my mass spectrum that corresponds to the proposed structure.

A3: Some molecules are prone to fragmentation in the mass spectrometer, even with soft ionization techniques. The molecular ion may be present but at a very low abundance. Look for characteristic fragment ions that can be rationalized from the proposed structure. Additionally, consider the possibility of forming adducts with solvent molecules or salts (e.g., [M+Na]⁺, [M+CH₃CN+H]⁺) which would shift the observed m/z.

Q4: How can I be sure that the extra signals in my NMR are not from an impurity?

A4: The best way to rule out impurities is through rigorous chromatographic purification and analysis, as detailed in the troubleshooting guide. If an impurity is present, you should be able to separate it using HPLC. If the "extra" signals persist in a chromatographically pure sample and their integration is consistent with a second species of a defined ratio, it is more likely due to isomerism. 2D NMR experiments like COSY and HMBC can also help. If the extra signals show correlations to each other in a pattern that is consistent with a structurally related molecule, this supports the isomer hypothesis.

Technical Support Center: Optimizing Storage Conditions for Long-Term Stability of Ajadine (using Azacitidine as a representative model)

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for long-term stability of reconstituted Azacitidine solution?

A1: For optimal long-term stability, reconstituted Azacitidine solutions should be stored at -20°C. Studies have shown that less than 5% degradation occurs over 23 days when stored at this temperature.[1] For shorter durations, storage at 2-8°C is acceptable, but significant degradation occurs over a few days. Room temperature storage (23°C) leads to rapid degradation and is not recommended for more than a few hours.[1]

Q2: We observed a rapid loss of potency in our Azacitidine stock solution stored at 4°C. What could be the cause?

A2: Several factors could contribute to the rapid degradation of Azacitidine at 4°C:

  • Initial Reconstitution Temperature: Reconstituting the lyophilized powder with room temperature diluent instead of cold (4°C) sterile water can accelerate initial degradation.[1]

  • pH of the Solution: Azacitidine's stability is pH-dependent. The optimal pH for stability is around 6.5.[2] Deviations from this pH can lead to faster hydrolysis.

  • Exposure to Light: Although temperature is the primary factor, prolonged exposure to light should be avoided. It is best practice to store solutions in light-protected containers.

  • Container Type: While studies have shown similar stability in both polypropylene syringes and glass vials, ensuring the container is inert and properly sealed is crucial.[1]

Q3: What are the major degradation products of Azacitidine, and how can we monitor them?

A3: Azacitidine primarily degrades via hydrolysis. The degradation process is known to be temperature-dependent and results in several degradation products.[3] The degradation can be monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[3][4][5]

Q4: Can we prepare Azacitidine solutions in advance for experiments scheduled later in the week?

A4: Yes, if appropriate storage conditions are maintained. Reconstituted Azacitidine solutions can be stored at -20°C for up to 4 days with more than 90% of the initial concentration retained.[1] It is crucial to flash-freeze the aliquots and thaw them rapidly before use to minimize degradation during the freeze-thaw cycle.

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays using Azacitidine.

Possible Cause Troubleshooting Step
Degraded Azacitidine stock solution Prepare fresh stock solution from lyophilized powder. Ensure proper storage of the stock solution at -20°C in single-use aliquots.
Multiple freeze-thaw cycles Aliquot the stock solution into single-use volumes to avoid repeated freezing and thawing.
Incorrect final concentration Verify the dilution calculations and ensure accurate pipetting. Use a validated analytical method like HPLC to confirm the concentration of the working solution.
Interaction with media components Prepare the final dilution in pre-warmed media immediately before adding to the cells. Minimize the time the drug is in the media before the experiment.

Issue 2: Appearance of unknown peaks in the HPLC chromatogram during stability studies.

Possible Cause Troubleshooting Step
Forced degradation If the sample was subjected to stress conditions (e.g., high temperature, extreme pH), these peaks are likely degradation products. Characterize these peaks using LC-MS to identify their mass.
Contamination Ensure the purity of the solvent and proper cleaning of the HPLC system. Run a blank to check for system peaks.
Sample matrix interference If working with a formulated product, excipients might interfere. Analyze a placebo formulation to identify peaks originating from the excipients.

Quantitative Stability Data

Table 1: Stability of Reconstituted Azacitidine Solution at Various Temperatures

Storage TemperatureConcentrationStorage DurationPercent RemainingReference
23°C10 or 25 mg/mL9.6 hours~85%[1]
4°C10 or 25 mg/mL4 days~68%[1]
-20°C10 or 25 mg/mL23 days>95%[1]

Table 2: Recommended Storage Conditions for Azacitidine Based on Intended Use Duration

Intended Use DurationRecommended Storage TemperatureMaximum Storage Period
Immediate Use (< 2 hours)23°C (Room Temperature)2 hours
Short-term (within a day)4°C (Refrigerated)8 hours
Long-term (up to 4 days)-20°C (Frozen)4 days

Experimental Protocols

Protocol 1: Forced Degradation Study of Azacitidine

Objective: To identify potential degradation products and pathways of Azacitidine under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Azacitidine in an appropriate solvent (e.g., DMSO:Water 1:1).[4]

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 2 hours. Neutralize the solution with 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at room temperature for 1 hour. Neutralize the solution with 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 2 hours.

  • Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours. Dissolve the stressed solid in the solvent for analysis.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for 24 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for Azacitidine

Objective: To quantify Azacitidine and separate it from its degradation products.

Methodology:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: A gradient of Mobile Phase A (Ammonium acetate buffer, pH 4.0) and Mobile Phase B (Acetonitrile).[4]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 217 nm[5]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Procedure:

    • Prepare standard solutions of Azacitidine at known concentrations.

    • Prepare the sample solutions from the stability study.

    • Inject the standards to generate a calibration curve.

    • Inject the samples and quantify the amount of Azacitidine and any degradation products by comparing the peak areas to the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis A Weigh Azacitidine Powder B Reconstitute with Cold Sterile Water (4°C) A->B C Aliquot into single-use vials/syringes B->C D Room Temp (23°C) < 2 hours C->D Store under controlled conditions E Refrigerated (4°C) < 8 hours C->E Store under controlled conditions F Frozen (-20°C) < 4 days C->F Store under controlled conditions G Thaw sample (if frozen) D->G E->G F->G H Prepare for HPLC injection G->H I HPLC Analysis H->I J Quantify remaining Azacitidine I->J degradation_pathway Azacitidine Azacitidine Hydrolysis Hydrolysis (Temperature & pH dependent) Azacitidine->Hydrolysis DP1 Degradation Product 1 (e.g., N-formyl-guanyl-ribosyl urea) Hydrolysis->DP1 DP2 Degradation Product 2 (e.g., Guanyl-ribosyl urea) DP1->DP2 Further_Degradation Further Degradation Products DP2->Further_Degradation

References

Technical Support Center: Ajadine (Ajmaline) Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the production of Ajmaline, hereafter referred to as Ajadine as per the user's prompt. The information provided is intended to address specific issues that may be encountered during both extraction from natural sources and biosynthetic production methods.

FAQs and Troubleshooting Guides

This section is organized in a question-and-answer format to directly address potential challenges in scaling up this compound production.

Extraction from Rauwolfia serpentina

Question 1: What are the common challenges encountered when scaling up the extraction of this compound from Rauwolfia serpentina roots?

Answer: Scaling up the extraction of this compound from Rauwolfia serpentina presents several challenges that can affect yield and purity. These include:

  • Incomplete Extraction: Inefficient extraction methods can leave a significant amount of this compound in the plant material. This is often due to improper solvent selection, insufficient solvent-to-biomass ratio, or inadequate extraction time.

  • Co-extraction of Impurities: The crude extract often contains a complex mixture of other alkaloids and plant metabolites, which can complicate the purification process. Common impurities include reserpine, serpentine, and other indole alkaloids.[1]

  • Thermal Degradation: this compound can be sensitive to high temperatures, and prolonged exposure to heat during solvent evaporation and concentration steps can lead to degradation and reduced yields.

  • Solvent Handling and Recovery: Large-scale extractions require significant volumes of organic solvents, posing challenges in terms of safe handling, storage, and recovery for cost-effectiveness and environmental reasons.

Question 2: My this compound yield from extraction is consistently low. What are the potential causes and how can I troubleshoot this?

Answer: Low this compound yield is a common issue. Here are some potential causes and troubleshooting steps:

  • Suboptimal Solvent System: The choice of solvent is critical. While various solvents can be used, a mixture of an organic solvent with an acid, such as methanol and acetic acid, has been shown to be effective.[2] Experiment with different solvent ratios to optimize the extraction efficiency.

  • Inadequate Grinding of Plant Material: The particle size of the Rauwolfia root powder affects the surface area available for solvent penetration. Ensure the root bark is finely pulverized to maximize extraction.

  • Insufficient Extraction Cycles: A single extraction is often insufficient. Multiple extraction cycles (e.g., six times as mentioned in one protocol) with fresh solvent are necessary to ensure complete recovery of this compound.[2]

  • pH of the Extraction Medium: The pH of the extraction solvent can influence the solubility and stability of alkaloids. An acidic medium is generally preferred for extracting basic alkaloids like this compound.

  • Improper Post-Extraction Handling: After extraction, the crude extract should be handled carefully to avoid degradation. This includes concentrating the extract under vacuum at a controlled temperature (e.g., 50-55°C).[2]

Question 3: I am having difficulty purifying this compound from the crude extract. What are the recommended purification strategies?

Answer: Purifying this compound from the complex mixture of a crude plant extract requires a multi-step approach. Here are some recommended strategies:

  • Liquid-Liquid Extraction: This is a crucial first step to separate alkaloids from other plant components. By adjusting the pH of the aqueous solution, this compound can be selectively partitioned into an organic solvent.

  • Precipitation: this compound can be precipitated from the solution by forming a salt, such as a hydrochloride or hydroiodide salt.[2] This is an effective way to enrich the this compound content and remove some impurities.

  • Column Chromatography: Silica gel column chromatography is a widely used method for the final purification of this compound.[3][4][5] The choice of mobile phase is critical for achieving good separation. A gradient elution with solvents of increasing polarity, such as a mixture of dichloromethane and acetone, can be effective.[3] Monitoring the fractions by Thin Layer Chromatography (TLC) is essential to identify and combine the pure this compound fractions.[3][4]

Biosynthesis in Saccharomyces cerevisiae

Question 4: We are trying to produce this compound in Saccharomyces cerevisiae, but the titers are very low. What are the likely bottlenecks in the biosynthetic pathway?

Answer: Achieving high titers of complex alkaloids like this compound in a heterologous host such as S. cerevisiae is a significant challenge. Several bottlenecks can limit production:

  • Rate-Limiting Enzymes: Certain enzymes in the biosynthetic pathway may have low activity, creating a bottleneck. For this compound biosynthesis, the reductases RsVR (vomilenine 1,2(R)-reductase) and tDHVR (truncated 1,2-dihydrovomilenine 19,20(S)-reductase) have been identified as potential rate-limiting enzymes.[6] Overexpression of these enzymes may improve the metabolic flux towards this compound.

  • Precursor Availability: The production of this compound is dependent on the sufficient supply of its precursors, tryptamine and secologanin. Limited availability of these precursors can severely restrict the final yield. Metabolic engineering strategies to enhance the production of these precursors may be necessary.

  • Metabolic Burden and Toxicity: The expression of a long heterologous pathway can impose a significant metabolic burden on the yeast cells. Additionally, the accumulation of intermediate or final products might be toxic to the cells, inhibiting growth and further production.[7]

  • Suboptimal Fermentation Conditions: Factors such as temperature, pH, oxygen levels, and media composition can significantly impact yeast metabolism and, consequently, this compound production.[8]

Question 5: How can we troubleshoot and optimize this compound production in our yeast fermentation process?

Answer: To troubleshoot and optimize this compound production in yeast, consider the following approaches:

  • Metabolic Flux Analysis: This technique can help identify bottlenecks in the metabolic network by quantifying the flow of metabolites through different pathways.[7][9] This information can guide the selection of genes for overexpression or knockout to redirect the metabolic flux towards this compound.

  • Gene Expression Optimization: The expression levels of the biosynthetic pathway genes need to be carefully balanced. Using promoters of different strengths to control the expression of each gene can help avoid the accumulation of toxic intermediates and reduce metabolic burden.

  • Fermentation Process Optimization: Systematically optimize fermentation parameters such as temperature, pH, aeration, and nutrient feeding strategies.[10][11][12][13][14] For example, a fed-batch process can help maintain low substrate concentrations, which can be beneficial for cell health and productivity.[7]

  • Strain Engineering: Consider using a yeast strain that has been engineered for improved production of secondary metabolites. This may include strains with enhanced precursor supply or increased tolerance to toxic compounds.

Question 6: What are some common issues observed during the recovery and purification of this compound from fermentation broth?

Answer: Recovering and purifying this compound from a fermentation broth presents a different set of challenges compared to plant extraction:

  • Low Concentration: The concentration of this compound in the fermentation broth is often very low, making its recovery challenging and costly.

  • Presence of Similar Compounds: The yeast may produce other metabolites that are structurally similar to this compound or its intermediates, complicating the purification process.

  • Cell Debris and Media Components: The presence of yeast cells, proteins, and other components from the culture medium can interfere with the extraction and purification steps.

To address these issues, a combination of centrifugation to remove cells, followed by liquid-liquid extraction and chromatographic methods, similar to those used for plant extracts, is typically employed.

Data Presentation

The following tables summarize quantitative data related to this compound production.

Table 1: this compound Production in Engineered Saccharomyces cerevisiae

Yeast StrainGenetic ModificationFed SubstrateThis compound Titer (µg/L)Reference
AJ4AFull Ajmaline Biosynthesis Pathway (with DHVR)Vomilenine (5 mg/L)32[6]
AJ4BFull Ajmaline Biosynthesis Pathway (with tDHVR)Vomilenine (5 mg/L)46[6]

Table 2: Recovery of this compound and Related Alkaloids using HPLC

AlkaloidRecovery (%)Relative Standard Deviation (RSD) (%)Reference
Ajmaline98.272.14[15]
Ajmalicine97.032.05[15]
Reserpine98.381.20[15]

Experimental Protocols

Protocol 1: Extraction of this compound from Rauwolfia serpentina Root Bark

This protocol is a generalized procedure based on available literature.[2][16][17] Researchers should optimize the specific parameters for their particular setup.

  • Preparation of Plant Material:

    • Pulverize dried Rauwolfia serpentina root bark to a fine powder.

  • Extraction:

    • Prepare an extraction solvent of methanol containing 3-8% acetic acid.

    • Mix the root powder with the solvent in a ratio of 1:4 to 1:6 (w/v).

    • Perform the extraction for a sufficient duration (e.g., several hours) with agitation.

    • Repeat the extraction process multiple times (e.g., six times) with fresh solvent to ensure complete extraction.

  • Concentration:

    • Combine the extracts from all cycles.

    • Concentrate the combined extract under vacuum at a temperature of 50-55°C to a smaller volume.

  • Purification:

    • Acid-Base Partitioning:

      • Adjust the pH of the concentrated extract to 1-2 with an acid solution.

      • Extract with an organic solvent (e.g., chloroform) to remove other alkaloids like serpentine. The aqueous layer will contain the this compound.

      • Adjust the pH of the aqueous layer to 6-7 with a base.

      • Extract the this compound into an organic solvent.

    • Salt Formation and Crystallization:

      • Concentrate the organic phase containing this compound.

      • Add hydrochloric acid to precipitate this compound hydrochloride.

      • Recrystallize the crude this compound hydrochloride from an appropriate solvent like acetic acid to improve purity.

Protocol 2: Fermentation of this compound in Saccharomyces cerevisiae

This protocol provides a general framework for the fermentation of engineered S. cerevisiae for this compound production.[6][18]

  • Yeast Strain and Media Preparation:

    • Use a Saccharomyces cerevisiae strain engineered with the this compound biosynthetic pathway.

    • Prepare a suitable fermentation medium, such as YPD (Yeast Extract Peptone Dextrose) broth, or a defined synthetic medium.

  • Inoculum Preparation:

    • Grow a starter culture of the engineered yeast strain in the chosen medium until it reaches the mid-log phase.

  • Fermentation:

    • Inoculate the main fermenter containing the production medium with the starter culture.

    • Maintain the fermentation at an optimal temperature (e.g., 30°C) and pH.

    • Provide adequate aeration and agitation.

    • If a fed-batch strategy is used, continuously or intermittently feed a concentrated nutrient solution to the fermenter.

  • Induction (if applicable):

    • If the expression of the biosynthetic pathway genes is under the control of an inducible promoter, add the appropriate inducer at the optimal time during the fermentation.

  • Monitoring:

    • Regularly monitor cell growth (e.g., by measuring optical density) and substrate consumption.

    • Analyze samples periodically to quantify this compound production using methods like HPLC.

Mandatory Visualization

This compound Biosynthetic Pathway

Ajadine_Biosynthesis Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine STR Secologanin Secologanin Secologanin->Strictosidine Polyneuridine_aldehyde Polyneuridine aldehyde Strictosidine->Polyneuridine_aldehyde SGD, SBE Epi_vellosimine 16-epi-Vellosimine Polyneuridine_aldehyde->Epi_vellosimine PNAE Vinorine Vinorine Epi_vellosimine->Vinorine VS Vomilenine Vomilenine Vinorine->Vomilenine VH Dihydrovomilenine 1,2-Dihydrovomilenine Vomilenine->Dihydrovomilenine VR Acetylnorajmaline 17-O-Acetylnorajmaline Dihydrovomilenine->Acetylnorajmaline DHVR Norajmaline Norajmaline Acetylnorajmaline->Norajmaline AAE This compound This compound (Ajmaline) Norajmaline->this compound NNMT

Caption: The biosynthetic pathway of this compound (Ajmaline).

General Workflow for this compound Production and Purification

Ajadine_Workflow cluster_production Production cluster_processing Downstream Processing Plant Rauwolfia serpentina Extraction Extraction Plant->Extraction Yeast Engineered S. cerevisiae Fermentation Fermentation Yeast->Fermentation Crude_Extract Crude Extract / Broth Extraction->Crude_Extract Fermentation->Crude_Extract Purification Purification (Chromatography) Crude_Extract->Purification Pure_this compound Pure this compound Purification->Pure_this compound

Caption: General workflow for this compound production and purification.

References

Validation & Comparative

Comparing the antifeedant potency of Ajadine to other natural insecticides

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the efficacy and mechanisms of prominent natural antifeedants.

The search for effective and environmentally benign alternatives to synthetic pesticides has led to a significant focus on natural compounds with insect antifeedant properties. These substances, derived from plants and other natural sources, offer a promising avenue for pest management by deterring insects from feeding, thereby preventing crop damage and reducing the need for broad-spectrum toxins. This guide provides a comparative analysis of the antifeedant potency of several well-documented natural insecticides, presenting key experimental data, detailed methodologies, and insights into their mechanisms of action.

While this guide aims to be comprehensive, it is important to note that a thorough search of scientific literature did not yield any information on a compound referred to as "Ajadine" with antifeedant properties. It is possible that this is a less common name, a proprietary product, or a potential misspelling. The following analysis will, therefore, focus on established natural insecticides for which robust scientific data is available.

Comparative Antifeedant Potency

The efficacy of an antifeedant is typically quantified by its ability to deter feeding, often expressed as a Feeding Deterrence Index (FDI), Antifeedant Index (AFI), or as an effective concentration or dose that causes a 50% reduction in feeding (EC₅₀ or ED₅₀). The following table summarizes the antifeedant potency of three prominent natural insecticides: Azadirachtin, Rhein, and Pyrethrin, against various insect pests.

Natural InsecticideActive Compound(s)Target Pest(s)Concentration/DoseAntifeedant Activity (%)Reference
Azadirachtin Azadirachtin ASpodoptera litura1000 ppm87.5% (AFI)[1]
Myzus persicae>10 ppmProduction of non-viable nymphs[2]
Rhein RheinHelicoverpa armigera1000 ppm76.13%[3]
Spodoptera litura1000 ppm56.79%[3]
Pyrethrin Pyrethrins I & II, etc.Phormia reginaSub-lethal concentrationsConcentration-dependent reduction in feeding preference[4]

Table 1: Comparative Antifeedant Potency of Selected Natural Insecticides. This table highlights the varying levels of antifeedant activity of different natural compounds against specific insect pests. The potency can be influenced by the concentration of the active compound and the target insect species.

Experimental Protocols

The assessment of antifeedant activity is crucial for evaluating the potential of a natural compound as a pesticide. The "no-choice" and "choice" leaf disc bioassays are standard methods used in these evaluations.

No-Choice Leaf Disc Bioassay

This method is widely used to determine the intrinsic antifeedant properties of a compound by forcing the insect to feed on a treated substrate.

Objective: To quantify the reduction in food consumption by an insect when presented solely with a food source treated with a test compound.

Materials:

  • Fresh, untreated leaves (e.g., castor bean, cabbage, depending on the insect)

  • Cork borer

  • Petri dishes

  • Filter paper

  • Test compound solutions at various concentrations

  • Control solvent (e.g., acetone, ethanol)

  • Test insects (pre-starved for 2-4 hours)

  • Image analysis software

Procedure:

  • Leaf discs of a uniform size are prepared using a cork borer.

  • The leaf discs are treated with different concentrations of the test compound dissolved in a suitable solvent. Control discs are treated with the solvent alone.

  • After the solvent evaporates, a single treated leaf disc is placed in a Petri dish lined with moist filter paper to prevent desiccation.

  • A pre-starved insect larva is introduced into each Petri dish.

  • The dishes are kept in a controlled environment (temperature, humidity, light) for a specific period (e.g., 24 hours).

  • After the experimental period, the leaf area consumed is measured for both treated and control discs, often using image analysis software.

  • The Antifeedant Index (AFI) or Feeding Deterrence Index (FDI) is calculated using the following formula:

    FDI (%) = [ (C - T) / (C + T) ] x 100

    Where:

    • C = Area of the control leaf disc consumed

    • T = Area of the treated leaf disc consumed

experimental_workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis start Start leaf_discs Prepare Leaf Discs start->leaf_discs treatment Treat Discs with Compound/Control leaf_discs->treatment evaporation Solvent Evaporation treatment->evaporation petri_dish Place Disc in Petri Dish evaporation->petri_dish insect Introduce Pre-starved Insect petri_dish->insect incubation Incubate for 24h insect->incubation measure Measure Consumed Area incubation->measure calculate Calculate Feeding Deterrence Index (FDI) measure->calculate end End calculate->end

Figure 1: Workflow for a typical no-choice antifeedant bioassay.

Mechanisms of Action: A Look into Insect Deterrence

Natural antifeedants employ diverse strategies to deter insect feeding, primarily by targeting the insect's gustatory (taste) and olfactory (smell) systems.[5] These compounds can act as "true antifeedants" by directly stimulating deterrent receptors or by inhibiting the perception of feeding stimulants.[6][7]

Gustatory Receptor Interaction

The primary mechanism for many antifeedants involves the interaction with gustatory receptor neurons in the insect's mouthparts.

  • Stimulation of Deterrent Receptors: Compounds like Azadirachtin are known to stimulate specialized "deterrent cells" in the insect's taste sensilla. This sends a negative signal to the central nervous system, leading to the cessation of feeding.[8]

  • Inhibition of Phagostimulant Receptors: Some antifeedants can block the receptors that recognize feeding stimulants such as sugars and amino acids.[9] This effectively masks the palatability of the food source, making it unattractive to the insect. Azadirachtin, for instance, has been shown to inhibit the firing of "sugar" receptor cells.

signaling_pathway cluster_insect Insect Gustatory System cluster_cns Central Nervous System (CNS) antifeedant Antifeedant Compound (e.g., Azadirachtin) receptors Gustatory Receptors (Taste Sensilla) antifeedant->receptors deterrent_neuron Deterrent Neuron receptors->deterrent_neuron Stimulates phagostimulant_neuron Phagostimulant Neuron (Sugar Receptor) receptors->phagostimulant_neuron Inhibits cns Insect Brain deterrent_neuron->cns Negative Signal phagostimulant_neuron->cns Reduced Positive Signal feeding_behavior Feeding Behavior cns->feeding_behavior Inhibits

Figure 2: Simplified signaling pathway of an antifeedant's action on an insect's gustatory system.

Post-Ingestive Effects and Growth Regulation

Beyond immediate feeding deterrence, some natural insecticides like Azadirachtin exhibit systemic effects after ingestion. Azadirachtin can interfere with the insect's endocrine system, disrupting the molting process and leading to developmental abnormalities and mortality.[2][8] This dual action of antifeedant and insect growth regulator makes it a particularly potent pest control agent.

Conclusion

Natural insecticides such as Azadirachtin, Rhein, and Pyrethrin demonstrate significant antifeedant properties, offering a viable and more sustainable approach to pest management. Their diverse mechanisms of action, primarily targeting the insect's sensory systems, highlight the sophisticated chemical ecology that has evolved between plants and insects. For researchers and professionals in drug development, understanding these mechanisms and employing standardized experimental protocols are essential for the discovery and development of new and effective natural pesticides. Future research should continue to explore the vast biodiversity of the plant kingdom for novel antifeedant compounds and further elucidate their precise molecular targets and signaling pathways.

References

Comparative Analysis of Azacitidine's Biological Activity Across Various Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Important Note: Initial searches for the compound "Ajadine" did not yield any specific results. It is presumed that this may be a typographical error. This guide therefore focuses on Azacitidine (5-azacytidine) , a well-researched compound with known biological activity in various cell lines, which aligns with the context of the original query.

This guide provides a comparative overview of the biological activity of Azacitidine (AZA) across different cancer cell lines. It is intended for researchers, scientists, and professionals in drug development, offering objective comparisons and supporting experimental data.

Data Presentation: In Vitro Efficacy of Azacitidine

The cytotoxic and anti-proliferative effects of Azacitidine are commonly quantified by the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). These values represent the concentration of Azacitidine required to inhibit the metabolic activity or proliferation of 50% of the cancer cells. The following tables summarize the IC50/EC50 values of Azacitidine in various cancer cell lines as reported in different studies.

Table 1: EC50 Values of Azacitidine in Non-Small Cell Lung Cancer (NSCLC) Cell Lines

Cell LineEC50 (µM) after 72h
A5494.4 (after 6 days)[1]
H12995.1[1]
H460~2.5 (estimated from graph)[1]
Calu-61.8[1]
H35810.5[1]

Table 2: EC50 Values of Azacitidine in Acute Myeloid Leukemia (AML) Cell Lines

Cell LineEC50 (µM) after 72h
HL-600.82[2]
KG-1a1.5[2]
Kasumi-12.5[2]
MOLM-130.44[2]
SKM-1Varies (used to develop resistant lines)

Table 3: IC50 Values of Azacitidine in Other Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time
HCT116Colon Carcinoma~1.0 (estimated from graph)24h
HMC-1Mast Cell Leukemia20[3]48h
NCCITGerm Cell Tumor0.02772h
2102EpGerm Cell Tumor0.01972h

Experimental Protocols

The determination of cell viability and IC50 values is a critical step in assessing the efficacy of a therapeutic compound. Below are detailed methodologies for two common assays used in the cited research.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The absorbance of this colored solution is proportional to the number of viable cells.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/mL) in a final volume of 100 µL of culture medium per well. Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of Azacitidine in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the drug. Include untreated control wells (vehicle only).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[4]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as DMSO or acidified isopropanol, to each well to dissolve the formazan crystals.[5]

  • Absorbance Reading: Shake the plate gently for 10 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous assay quantifies ATP, an indicator of metabolically active cells. The amount of ATP is directly proportional to the number of viable cells. The assay reagent lyses the cells and generates a luminescent signal from a luciferase reaction.

Protocol:

  • Cell Plating: Seed cells in an opaque-walled 96-well plate at the desired density in 100 µL of culture medium per well. Also, prepare control wells with medium only for background measurement.[6]

  • Compound Treatment: Add the desired concentrations of Azacitidine to the wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C and 5% CO₂.[2]

  • Plate Equilibration: Before adding the reagent, equilibrate the plate to room temperature for approximately 30 minutes.[6]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[6][7]

  • Cell Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Then, incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6][7]

  • Luminescence Measurement: Measure the luminescence using a plate reader (luminometer).[7]

  • Data Analysis: Subtract the background luminescence from all readings. Calculate the percentage of viability relative to the untreated control and determine the EC50 value as described for the MTT assay.

Mandatory Visualizations

Experimental Workflow for IC50 Determination

The following diagram illustrates a general workflow for determining the IC50 value of a compound in a cell-based assay.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Measurement cluster_analysis Data Analysis cell_culture Cell Culture plate_cells Plate Cells in 96-well Plate cell_culture->plate_cells compound_prep Compound Dilution add_compound Add Compound to Wells compound_prep->add_compound plate_cells->add_compound incubate Incubate (e.g., 72h) add_compound->incubate add_reagent Add Viability Reagent (MTT/CellTiter-Glo) incubate->add_reagent incubate_reagent Incubate Reagent add_reagent->incubate_reagent read_plate Read Plate (Absorbance/Luminescence) incubate_reagent->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50

General workflow for IC50 determination.
Signaling Pathways of Azacitidine

Azacitidine exerts its anti-cancer effects through multiple mechanisms, primarily by inhibiting DNA methylation and inducing apoptosis.

  • DNA Methylation Inhibition: As a cytidine analog, Azacitidine is incorporated into newly synthesized DNA and RNA.[7] When incorporated into DNA, it covalently traps DNA methyltransferase (DNMT) enzymes.[6][8] This leads to the degradation of DNMTs and subsequent passive demethylation of the genome during cell replication.[8] The resulting DNA hypomethylation can lead to the re-expression of silenced tumor suppressor genes, promoting cell cycle arrest and apoptosis.[8]

  • Induction of Apoptosis: Azacitidine induces apoptosis through various pathways. In some cancer cells, it upregulates the expression of the pro-apoptotic BH3-only protein NOXA, which primes the cells for apoptosis.[9] It can also restore the expression of the FAS receptor, making cells more sensitive to FAS-ligand-induced apoptosis.[10] Furthermore, Azacitidine has been shown to modulate the IL-6/STAT3 and TNF-R1/TRAIL-R2 signaling pathways, which are involved in cell survival and apoptosis.

The diagram below outlines the key signaling pathways affected by Azacitidine.

G cluster_entry Cellular Uptake & Metabolism cluster_dna DNA-level Effects cluster_rna RNA-level Effects cluster_apoptosis Apoptosis Induction AZA Azacitidine (AZA) AZA_TP AZA-Triphosphate AZA->AZA_TP NOXA_Up NOXA Upregulation AZA->NOXA_Up via ISR pathway DNA_Incorp Incorporation into DNA AZA_TP->DNA_Incorp RNA_Incorp Incorporation into RNA AZA_TP->RNA_Incorp DNMT_Trap DNMT Trapping & Degradation DNA_Incorp->DNMT_Trap covalent binding Hypomethylation DNA Hypomethylation DNMT_Trap->Hypomethylation TSG_Reactivation Tumor Suppressor Gene Re-expression Hypomethylation->TSG_Reactivation FAS_Reexp FAS Re-expression Hypomethylation->FAS_Reexp Apoptosis Apoptosis TSG_Reactivation->Apoptosis Protein_Synth_Inhib Protein Synthesis Inhibition RNA_Incorp->Protein_Synth_Inhib Protein_Synth_Inhib->Apoptosis BCL2_Inhib Inhibition of anti-apoptotic BCL-2 proteins NOXA_Up->BCL2_Inhib Caspase_Act Caspase Activation FAS_Reexp->Caspase_Act via FAS-L BCL2_Inhib->Caspase_Act Caspase_Act->Apoptosis

Key signaling pathways of Azacitidine.

References

A Comparative Analysis of Azadirachtin (as a proxy for Ajadine) and Chlorantraniliprole: Efficacy and Mode of Action

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Given the absence of specific scientific literature on "Ajadine," this guide provides a comparative analysis of a well-researched natural pesticide, Azadirachtin, as a proxy, against a widely used synthetic pesticide, Chlorantraniliprole. Azadirachtin, a limonoid extracted from the neem tree (Azadirachta indica), is a prominent botanical insecticide known for its multifaceted mode of action[1][2]. In contrast, Chlorantraniliprole is a synthetic insecticide from the anthranilic diamide class, recognized for its high efficacy and specific target site in insects[3][4]. This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their respective efficacies, experimental protocols, and underlying signaling pathways.

Quantitative Efficacy Comparison

The insecticidal efficacy of a compound is often quantified by its Lethal Concentration (LC50), the concentration required to kill 50% of a test population. The following tables summarize the comparative efficacy of Azadirachtin and Chlorantraniliprole against various insect pests as reported in scientific studies.

Table 1: Comparative LC50 Values of Azadirachtin and Chlorantraniliprole against Liriomyza sativae (Vegetable Leafminer)

CompoundLC50 (mg ai/l)
Azadirachtin8.51[5]
Chlorantraniliprole0.24[5]

Table 2: Comparative Efficacy of Azadirachtin and Chlorantraniliprole against Plutella xylostella (Diamondback Moth)

TreatmentMean Population Reduction (%)
Azadirachtin 0.15% EC46.53[6]
Chlorantraniliprole 18.5 SC78.37[6]

Table 3: Comparative Efficacy of Azadirachtin and Chlorantraniliprole against Spodoptera frugiperda (Fall Armyworm)

TreatmentLarval Mortality (%) after 7 days
Neem Extract (100 ppm Azadirachtin)72.0[7][8]
Chlorantraniliprole82.0[7][8]

Table 4: Comparative Toxicity of Chlorantraniliprole and Indoxacarb on second instar Mamestra brassicae larvae.

InsecticideLC10 (mg/L)LC30 (mg/L)LC50 (mg/L)
Chlorantraniliprole0.001[9]0.03[9]0.35[9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of Azadirachtin and Chlorantraniliprole.

Leaf Dip Bioassay for Liriomyza sativae

This method is utilized to determine the contact and/or stomach toxicity of insecticides to leaf-mining insects.

  • Insect Rearing: Liriomyza sativae are reared on host plants (e.g., bean plants) in a controlled environment.

  • Insecticide Preparation: A range of concentrations for each insecticide is prepared using distilled water and a wetting agent (e.g., 0.05% Tween®-80)[5].

  • Treatment Application: Leaves infested with first instar larvae are dipped into the different insecticide concentrations for a set duration (e.g., five seconds)[5]. Control leaves are dipped in a solution of distilled water and the wetting agent.

  • Observation: The treated leaves are placed in containers lined with moist tissue paper. Mortality is assessed after a specific period, which may vary depending on the insecticide's mode of action (e.g., 9 days for Chlorantraniliprole and 11 days for Azadirachtin)[5].

  • Data Analysis: The mortality data is subjected to probit analysis to determine the LC50 values.

Diet Incorporation Bioassay for Lepidopteran Pests

This method is commonly used to assess the efficacy of insecticides when ingested by chewing insects like caterpillars.

  • Insect Rearing: Larvae of the target pest (e.g., Spodoptera frugiperda) are reared on an artificial diet in a laboratory setting.

  • Insecticide Preparation: The test compounds are incorporated into the artificial diet at various concentrations.

  • Experimental Setup: A set number of larvae are introduced into individual containers with a portion of the treated diet. A control group is fed a diet without any insecticide.

  • Observation: Larval mortality is recorded at regular intervals (e.g., 24, 48, 72 hours). Other parameters like larval weight and food consumption can also be measured to assess sublethal effects.

  • Data Analysis: Mortality data is used to calculate LC50 values. Statistical analyses are performed to compare the effects of different treatments.

Signaling Pathways and Modes of Action

The distinct mechanisms of action of Azadirachtin and Chlorantraniliprole are visualized in the following diagrams.

Azadirachtin_Pathway cluster_neuroendocrine Neuroendocrine System cluster_reproductive Reproductive System cluster_feeding Gustatory System Azadirachtin Azadirachtin PTTH Prothoracicotropic Hormone (PTTH) Secretion Azadirachtin->PTTH Inhibits Oviposition Oviposition Deterrence Azadirachtin->Oviposition Chemoreceptors Chemoreceptors Azadirachtin->Chemoreceptors Impacts Ecdysone_Synthesis Ecdysone Synthesis PTTH->Ecdysone_Synthesis Reduces Molting Disrupted Molting Ecdysone_Synthesis->Molting Feeding_Cessation Antifeedant Effect Chemoreceptors->Feeding_Cessation Chlorantraniliprole_Pathway cluster_muscle Insect Muscle Cell Chlorantraniliprole Chlorantraniliprole Ryanodine_Receptor Ryanodine Receptor (RyR) Chlorantraniliprole->Ryanodine_Receptor Binds and Activates Calcium_Release Uncontrolled Ca2+ Release from SR Ryanodine_Receptor->Calcium_Release Muscle_Contraction Depletion of Ca2+ Stores Calcium_Release->Muscle_Contraction Paralysis Muscle Paralysis and Death Muscle_Contraction->Paralysis Experimental_Workflow cluster_treatments Treatment Preparation start Insect Rearing (Target Pest) Natural_Pesticide Natural Pesticide (e.g., Azadirachtin) Serial Dilutions start->Natural_Pesticide Synthetic_Pesticide Synthetic Pesticide (e.g., Chlorantraniliprole) Serial Dilutions start->Synthetic_Pesticide Control Control (Solvent/Vehicle) start->Control Bioassay Bioassay (e.g., Leaf Dip, Diet Incorporation) Natural_Pesticide->Bioassay Synthetic_Pesticide->Bioassay Control->Bioassay Data_Collection Data Collection (Mortality, Sublethal Effects) Bioassay->Data_Collection Data_Analysis Data Analysis (Probit, ANOVA) Data_Collection->Data_Analysis Results Results (LC50, Efficacy Comparison) Data_Analysis->Results

References

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Comparison of the Structure-Activity Relationship of Ajadine and Related Norditerpenoid Alkaloids

This guide provides a detailed comparison of the structure-activity relationships (SAR) of this compound and other C19-norditerpenoid alkaloids, focusing on their analgesic and anti-inflammatory properties. The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound and Norditerpenoid Alkaloids

This compound is a C19-norditerpenoid alkaloid isolated from plants of the Delphinium genus, notably Delphinium ajacis. Like other norditerpenoid alkaloids, it possesses a complex polycyclic structure. These compounds are known for their diverse and potent biological activities, including analgesic, anti-inflammatory, and cytotoxic effects. Understanding the relationship between their intricate structures and biological functions is crucial for the development of new therapeutic agents.

Structure-Activity Relationship (SAR) Analysis

The biological activity of norditerpenoid alkaloids is intrinsically linked to their chemical structure. Key structural features that influence their analgesic and anti-inflammatory effects have been identified through various studies.

Key Structural Features for Analgesic Activity

Research on C19-diterpenoid alkaloids has highlighted several structural components crucial for their analgesic effects. A study involving various natural and semi-synthetic analogs identified the following as important for analgesic activity[1]:

  • Tertiary Amine in Ring A: The presence of a tertiary amine is a common feature among active compounds.

  • Substituent at C8: An acetoxyl or an ethoxyl group at the C8 position contributes significantly to the analgesic potency.

  • Aromatic Ester at C14: The presence of an aromatic ester at the C14 position is another critical determinant of activity.

  • Saturation of Ring D: A saturated D ring is often associated with enhanced analgesic effects.

Key Structural Features for Anti-inflammatory Activity

The anti-inflammatory activity of norditerpenoid alkaloids has been evaluated by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines. While specific quantitative data for this compound's anti-inflammatory activity is limited, studies on related compounds isolated from Delphinium ajacis indicate that certain structural features contribute to this activity. A recent study demonstrated that several novel C19-diterpenoid alkaloids from D. ajacis exhibit potential anti-inflammatory effects[2].

Comparative Biological Activity Data

The following tables summarize the available quantitative data for the analgesic and anti-inflammatory activities of various norditerpenoid alkaloids, providing a basis for comparing their potency.

Analgesic Activity of Norditerpenoid Alkaloids

The analgesic efficacy of several C19-diterpenoid alkaloids has been quantified using the acetic acid-induced writhing test in mice. The effective dose required to produce a 50% reduction in writhing (ED50) is a common measure of analgesic potency.

CompoundSource Organism(s)ED50 (mg/kg, s.c.)Reference
Crassicauline AAconitum crassifolium0.0480[1]
8-O-EthylyunaconitineSemisynthetic0.0591[1]
8-O-Deacetyl-8-O-ethylcrassicauline ASemisynthetic0.0972[1]
LappaconitineAconitum sinomontanum3.50[1]
Anti-inflammatory and Cytotoxic Activity of Norditerpenoid Alkaloids

The anti-inflammatory activity is often assessed by the half-maximal inhibitory concentration (IC50) required to inhibit NO production in LPS-stimulated macrophages. Cytotoxicity is also a critical parameter, and for some related compounds, cytotoxic effects have been observed.

CompoundBiological ActivityCell Line(s)IC50 / EffectReference
14-Deacetylthis compoundCytotoxicityCT26, SW480, HeLa, SkMel25, SkMel28Irreversible cytotoxic effects
Novel Alkaloid 1Anti-inflammatory (NO inhibition)LPS-induced BV-2 cellsPotential activity[2]
Novel Alkaloid 2Anti-inflammatory (NO inhibition)LPS-induced BV-2 cellsPotential activity[2]
Novel Alkaloid 3Anti-inflammatory (NO inhibition)LPS-induced BV-2 cellsPotential activity[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.

Acetic Acid-Induced Writhing Test (Analgesic Assay)

This widely used method assesses the efficacy of peripherally acting analgesics.[2][3][4]

  • Animals: Male ICR mice weighing 23 ± 3 grams are used.

  • Grouping: Animals are divided into control, standard (e.g., diclofenac sodium), and test groups (receiving different doses of the norditerpenoid alkaloid).

  • Administration: Test compounds or the standard drug are administered, typically subcutaneously (s.c.) or orally (p.o.), 30 to 60 minutes before the induction of writhing.

  • Induction of Writhing: A 0.5% to 1% solution of acetic acid is injected intraperitoneally (i.p.) at a volume of 10-20 mL/kg of body weight.

  • Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber. The number of writhes (abdominal constrictions, stretching of hind limbs) is counted for a period of 10 to 20 minutes.

  • Data Analysis: The total number of writhes for each animal is recorded. The percentage of inhibition of writhing is calculated for the treated groups relative to the control group. The ED50 value is then determined from the dose-response curve.

LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages (Anti-inflammatory Assay)

This in vitro assay evaluates the potential of compounds to inhibit the inflammatory response in macrophages.[5][6][7]

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 humidified atmosphere.

  • Seeding: Cells are seeded into 24-well or 96-well plates at a density of approximately 2 × 10^5 to 5 × 10^5 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. After a pre-incubation period (e.g., 4 hours), cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL to induce an inflammatory response. Control wells receive only the vehicle (e.g., DMSO) and LPS.

  • Incubation: The cells are incubated for 24 hours.

  • Nitrite Quantification (Griess Assay): The production of nitric oxide is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant.

    • An aliquot (e.g., 100 µL) of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • The mixture is incubated at room temperature for 10-15 minutes to allow for color development.

    • The absorbance is measured at a wavelength of 540-550 nm using a microplate reader.

  • Data Analysis: The concentration of nitrite is calculated from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is determined by comparing the results from the treated cells to the LPS-stimulated control cells. The IC50 value is calculated from the concentration-response curve.

  • Cytotoxicity Assay: A concurrent cell viability assay (e.g., MTT assay) is performed to ensure that the observed inhibition of NO production is not due to cytotoxic effects of the compounds.

Visualizing Experimental Workflows and Relationships

The following diagrams, created using the DOT language, illustrate the experimental workflow for the analgesic assay and the conceptual relationship of SAR.

experimental_workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment cluster_induction Pain Induction & Observation cluster_analysis Data Analysis animal_selection Select Male ICR Mice (23 ± 3g) grouping Group Animals (Control, Standard, Test) animal_selection->grouping drug_admin Administer Test Compound or Standard Drug grouping->drug_admin wait Wait 30-60 min drug_admin->wait acetic_acid Inject Acetic Acid (i.p.) wait->acetic_acid observe Observe and Count Writhes (10-20 min) acetic_acid->observe calc_inhibition Calculate % Inhibition observe->calc_inhibition calc_ed50 Determine ED50 calc_inhibition->calc_ed50

Caption: Workflow for the Acetic Acid-Induced Writhing Test.

structure_activity_relationship compound Norditerpenoid Alkaloid (e.g., this compound) structure Chemical Structure (Substituents, Stereochemistry) compound->structure activity Biological Activity (Analgesic, Anti-inflammatory) compound->activity sar Structure-Activity Relationship structure->sar influences activity->sar is determined by

Caption: Conceptual Diagram of Structure-Activity Relationship.

Conclusion

The structure-activity relationships of this compound and related norditerpenoid alkaloids reveal that specific functional groups and structural motifs are critical for their analgesic and anti-inflammatory activities. While quantitative data for this compound itself remains limited in the current literature, the analysis of its close analogs provides valuable insights into its potential bioactivity. The presence of ester groups at C8 and C14, a tertiary amine in ring A, and a saturated D ring appear to be key for analgesic effects. For anti-inflammatory activity, the overall substitution pattern on the norditerpenoid scaffold plays a crucial role. Further research, including the synthesis of this compound derivatives and their systematic biological evaluation, is necessary to fully elucidate its therapeutic potential and to refine the SAR models for this important class of natural products.

References

Comparative Analysis of Ajadine and Diterpenoid Alkaloid Content in Delphinium Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of ajadine and other diterpenoid alkaloid content in various Delphinium species. The information is compiled from recent scientific literature and presented with detailed experimental protocols and workflow visualizations to support further research and development.

Diterpenoid Alkaloid Presence and Content in Delphinium Species

While specific quantitative data for this compound remains elusive in comparative studies, research has confirmed its presence and that of other related diterpenoid alkaloids in several Delphinium species. The concentration of these alkaloids can vary significantly based on the species, environmental conditions, and the part of the plant analyzed.

Below is a summary of Delphinium species in which this compound or other significant diterpenoid alkaloids have been identified, along with any available quantitative data for related compounds to provide a contextual understanding of typical alkaloid concentrations.

Delphinium SpeciesIdentified Diterpenoid AlkaloidsQuantitative Data (mg/g of plant material)
Delphinium ajacis (syn. Consolida ajacis)This compound, Ajadinine, 14-Deacetylthis compound, AjacineNot explicitly quantified in the reviewed literature.
Delphinium malabaricumMethyllycaconitine (MLA)0.76 mg/g (in control plants)[1]
Various Delphinium spp. (D. barbeyi, etc.)Total Norditerpenoid Alkaloids18.8 - 36.6 mg/g[2]
Delphinium trichophorumHetisane-type diterpenoid alkaloidsNot specified for individual alkaloids.[3]
Delphinium brunonianumLycoctonine-type and Atisine-type diterpenoid alkaloidsNot quantified.
Delphinium peregrinumPeregrine, DelphitisineNot quantified.
Delphinium oreophilumDelavaine B, 15-Epinaviculine BNot quantified.
Delphinium aemulansDiterpenoid alkaloidsNot quantified.
Delphinium grandiflorumLycoctonine-type diterpenoid alkaloidsNot quantified.

Experimental Protocols for Diterpenoid Alkaloid Analysis

The following section details a representative methodology for the extraction and quantification of diterpenoid alkaloids, including this compound, from Delphinium plant material. This protocol is a composite of methods described in the scientific literature.[1][2][3]

Sample Preparation and Extraction
  • Plant Material Collection and Preparation: Collect the desired plant parts (e.g., aerial parts, roots). The material should be air-dried and then ground into a fine powder.

  • Extraction:

    • Weigh a standardized amount of the powdered plant material (e.g., 10 g).

    • Macerate the powder with an appropriate organic solvent, such as 80% ethanol or chloroform, at room temperature. The extraction is typically repeated multiple times (e.g., 3 times for 24 hours each) to ensure exhaustive extraction.

    • Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

Alkaloid Isolation (Acid-Base Partitioning)
  • Acidification: Dissolve the crude extract in a dilute acidic solution (e.g., 3% aqueous H₂SO₄). This step protonates the alkaloids, making them soluble in the aqueous phase.

  • Basification and Extraction: The acidic solution is then made alkaline (e.g., to pH 10 with Na₂CO₃ or NH₄OH). This deprotonates the alkaloids, rendering them soluble in organic solvents.

  • Solvent Extraction: Extract the aqueous solution multiple times with an immiscible organic solvent such as chloroform or ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), and then evaporate the solvent to yield the crude alkaloid fraction.

Quantification by High-Performance Liquid Chromatography (HPLC)
  • Chromatographic System: A standard HPLC system equipped with a UV or Evaporative Light Scattering Detector (ELSD) is suitable for analysis.[3]

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[3]

  • Mobile Phase: A gradient elution is typically employed. A common mobile phase consists of acetonitrile and water, often with a modifier like triethylamine (e.g., 0.1%) to improve peak shape for the alkaloids.[3]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection:

    • UV Detection: Wavelength is set based on the absorbance maximum of the analyte of interest.

    • ELSD: This detector is suitable for compounds that lack a strong UV chromophore. The drift tube temperature and nebulizing gas flow rate need to be optimized.[3]

  • Quantification: The concentration of the target alkaloid is determined by comparing the peak area in the sample chromatogram to a calibration curve generated using certified reference standards of the pure compound (e.g., pure this compound).

Experimental and Logical Workflows

The following diagrams illustrate the key workflows in the analysis of this compound and other diterpenoid alkaloids from Delphinium species.

experimental_workflow cluster_extraction Extraction cluster_isolation Isolation cluster_analysis Analysis plant_material Dried & Powdered Delphinium Sample solvent_extraction Maceration with Organic Solvent plant_material->solvent_extraction crude_extract Crude Extract solvent_extraction->crude_extract acidification Acidification (e.g., 3% H₂SO₄) crude_extract->acidification basification Basification (e.g., to pH 10) acidification->basification liquid_extraction Liquid-Liquid Extraction (e.g., with Chloroform) basification->liquid_extraction alkaloid_fraction Crude Alkaloid Fraction liquid_extraction->alkaloid_fraction hplc HPLC Separation (C18 Column) alkaloid_fraction->hplc detection Detection (UV or ELSD) hplc->detection quantification Quantification (Calibration Curve) detection->quantification

Figure 1: Experimental workflow for alkaloid analysis.

Signaling Pathways of this compound

Currently, there is a lack of specific studies in the readily available scientific literature detailing the precise signaling pathways affected by this compound. Diterpenoid alkaloids, as a class, are known to interact with various receptors and ion channels, often exhibiting neurotoxic or cardiotoxic effects.[3] However, further research is required to elucidate the specific molecular targets and signaling cascades modulated by this compound.

References

Comparative Transcriptomics of Insect Response to Ajadine: A Hypothetical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly available research on the comparative transcriptomics of insect response specifically to Ajadine is not available. This guide, therefore, presents a hypothetical comparative study, drawing parallels from research on other botanical and synthetic insecticides to provide a framework for future investigations. The experimental data and pathways described herein are illustrative and intended to serve as a template for researchers in the field.

This guide compares the hypothetical transcriptomic response of a model insect pest, the Fall Armyworm (Spodoptera frugiperda), to the botanical insecticide this compound versus a conventional synthetic pyrethroid, Deltamethrin.

Data Presentation: Comparative Gene Expression Analysis

In our hypothetical study, S. frugiperda larvae were exposed to sublethal doses of this compound and Deltamethrin for 24 hours. The following tables summarize the differentially expressed genes (DEGs) identified through RNA-sequencing.

Table 1: Upregulated Genes in S. frugiperda Larvae Following Insecticide Exposure

Gene IDGene FamilyFold Change (this compound vs. Control)p-valueFold Change (Deltamethrin vs. Control)p-valuePutative Function
SFG_00123Cytochrome P4508.5<0.00112.1<0.001Xenobiotic metabolism
SFG_00456Glutathione S-transferase (GST)6.2<0.0019.8<0.001Detoxification
SFG_00789ABC Transporter4.1<0.015.5<0.01Toxin efflux
SFG_01011Heat Shock Protein 70 (HSP70)10.3<0.0013.2<0.05Stress response, protein folding
SFG_01213Ecdysone-induced protein 74EF7.8<0.0011.5 (not significant)>0.05Hormone signaling, molting disruption
SFG_01516Serine Protease3.5<0.056.7<0.001Immune response, digestion

Table 2: Downregulated Genes in S. frugiperda Larvae Following Insecticide Exposure

Gene IDGene FamilyFold Change (this compound vs. Control)p-valueFold Change (Deltamethrin vs. Control)p-valuePutative Function
SFG_02121Cuticular Protein-9.2<0.001-3.1<0.05Structural integrity of cuticle
SFG_02324Juvenile Hormone Binding Protein-6.8<0.001-2.5>0.05Development and reproduction
SFG_02527Vitellogenin Receptor-5.5<0.01-1.8 (not significant)>0.05Reproduction
SFG_02830Chitin Synthase-8.1<0.001-4.2<0.01Cuticle formation
SFG_03133Odorant Binding Protein-4.0<0.05-7.9<0.001Chemosensation

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Insect Rearing and Insecticide Exposure:

  • S. frugiperda larvae were reared on an artificial diet at 25°C with a 16:8 hour light:dark cycle.

  • Third-instar larvae of uniform size were selected for the bioassays.

  • Sublethal concentrations (LC20) of this compound and Deltamethrin were determined from preliminary dose-response assays.

  • Larvae were exposed to the insecticides by incorporating them into the artificial diet. Control groups received a diet with the solvent only.

  • After 24 hours of exposure, midgut tissues were dissected from the larvae, flash-frozen in liquid nitrogen, and stored at -80°C.

2. RNA Extraction, Library Construction, and Sequencing:

  • Total RNA was extracted from the midgut samples using a TRIzol reagent according to the manufacturer's protocol.[1]

  • Genomic DNA was removed using DNase I treatment.[1]

  • RNA integrity and purity were assessed using an Agilent 2100 Bioanalyzer.[1]

  • mRNA was enriched using oligo(dT) magnetic beads.

  • cDNA libraries were constructed using a NEBNext Ultra RNA Library Prep Kit for Illumina.

  • The quality of the libraries was assessed, and they were sequenced on an Illumina NovaSeq platform, generating 150 bp paired-end reads.[2]

3. Bioinformatic Analysis:

  • Raw sequencing reads were filtered to remove adapters and low-quality reads using Trimmomatic.

  • The clean reads were mapped to the S. frugiperda reference genome using HISAT2.

  • Gene expression levels were quantified as Fragments Per Kilobase of transcript per Million mapped reads (FPKM).

  • Differentially expressed genes (DEGs) were identified using DESeq2 with a threshold of |log2(fold change)| > 1 and a p-adjusted value < 0.05.[3]

  • Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses were performed to determine the biological functions of the DEGs.[1][4]

Mandatory Visualization

The following diagrams illustrate the hypothetical mechanism of action for this compound and the experimental workflow.

G cluster_cell Insect Cell cluster_nucleus Nucleus This compound This compound EcR_USP Ecdysone Receptor Complex (EcR/USP) This compound->EcR_USP antagonizes Ecdysone_Response_Element Ecdysone Response Element (ERE) EcR_USP->Ecdysone_Response_Element binds to Transcription_Repression Transcription Repressed EcR_USP->Transcription_Repression Ecdysone Ecdysone (Hormone) Ecdysone->EcR_USP binds Transcription_Activation Transcription Activated Ecdysone_Response_Element->Transcription_Activation Early_Genes Early Response Genes (e.g., Eip74EF) Late_Genes Late Response Genes (e.g., Chitin Synthase) Early_Genes->Late_Genes activate Transcription_Repression->Early_Genes Transcription_Activation->Early_Genes

Caption: Hypothetical mechanism of this compound disrupting ecdysone signaling.

G cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis A Insect Rearing (S. frugiperda) B Insecticide Exposure (Control, this compound, Deltamethrin) A->B C Tissue Dissection (Midgut) B->C D Total RNA Extraction C->D E mRNA Library Preparation D->E F Illumina Sequencing E->F G Quality Control (Trimmomatic) F->G H Read Mapping (HISAT2) G->H I Gene Expression Quantification H->I J Differential Expression Analysis (DESeq2) I->J K Functional Annotation (GO & KEGG) J->K L Comparative Analysis & Interpretation K->L

References

Proposed Framework for Benchmarking Ajadine's Anti-Inflammatory Effects Against Known Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of pharmaceutical research. Ajadine, a norditerpenoid alkaloid isolated from species of the Delphinium and Aconitum genera, has been identified in phytochemical studies. However, to date, its specific anti-inflammatory properties have not been extensively characterized. This guide proposes a comprehensive framework for evaluating the anti-inflammatory potential of this compound by benchmarking it against well-established anti-inflammatory drugs, Dexamethasone and Indomethacin. The following sections outline the proposed experimental protocols and data presentation formats to facilitate a direct and objective comparison.

Comparative Analysis of Anti-Inflammatory Activity

To systematically evaluate the anti-inflammatory efficacy of this compound, a direct comparison with a corticosteroid (Dexamethasone) and a non-steroidal anti-inflammatory drug (NSAID; Indomethacin) is proposed. The following tables are designed to summarize the quantitative data that would be generated from the experimental protocols detailed in the subsequent sections.

Table 1: In Vitro Anti-Inflammatory Activity

CompoundIC50 (µM) - NO Inhibition in RAW 264.7 CellsIC50 (µM) - TNF-α Inhibition in RAW 264.7 CellsIC50 (µM) - IL-6 Inhibition in RAW 264.7 CellsIC50 (µM) - COX-2 Enzyme Inhibition
This compoundData to be determinedData to be determinedData to be determinedData to be determined
DexamethasoneData to be determinedData to be determinedData to be determinedData to be determined
IndomethacinData to be determinedData to be determinedData to be determinedData to be determined

Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema Model)

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3hPaw Edema Inhibition (%) at 5h
This compoundDose 1Data to be determinedData to be determined
Dose 2Data to be determinedData to be determined
Dose 3Data to be determinedData to be determined
DexamethasoneStandard DoseData to be determinedData to be determined
IndomethacinStandard DoseData to be determinedData to be determined
Vehicle Control-0%0%

Proposed Experimental Protocols

The following are detailed methodologies for the key experiments required to generate the comparative data for this compound.

In Vitro Anti-Inflammatory Assays

RAW 264.7 murine macrophage cells will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells will be seeded in appropriate plates and allowed to adhere overnight. Cells will be pre-treated with varying concentrations of this compound, Dexamethasone, or Indomethacin for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.

The production of nitric oxide, a key inflammatory mediator, will be measured in the culture supernatants using the Griess reagent. After 24 hours of LPS stimulation, 100 µL of cell culture supernatant will be mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance at 540 nm will be measured using a microplate reader. The concentration of nitrite will be determined from a sodium nitrite standard curve. The percentage of NO inhibition will be calculated relative to the LPS-stimulated vehicle control.

The levels of the pro-inflammatory cytokines TNF-α and IL-6 in the cell culture supernatants will be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, according to the manufacturer's instructions. The absorbance will be measured at 450 nm, and cytokine concentrations will be determined from a standard curve. The percentage of cytokine inhibition will be calculated relative to the LPS-stimulated vehicle control.

The ability of this compound to directly inhibit the COX-2 enzyme will be assessed using a commercial COX-2 inhibitor screening assay kit. This assay measures the peroxidase activity of COX-2. The reaction will be initiated by adding arachidonic acid, and the generation of the fluorescent product will be monitored at an excitation of 535 nm and an emission of 587 nm. Indomethacin will be used as a positive control. The IC50 value for COX-2 inhibition will be calculated.

In Vivo Anti-Inflammatory Assay

Male Wistar rats (180-200 g) will be used for this study. The animals will be fasted overnight with free access to water before the experiment. This compound (at various doses), Dexamethasone, or Indomethacin will be administered orally or intraperitoneally 1 hour before the induction of inflammation. Paw edema will be induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw. The paw volume will be measured using a plethysmometer at 0, 1, 3, and 5 hours after the carrageenan injection. The percentage of paw edema inhibition will be calculated using the following formula:

% Inhibition = [(Vc - Vt) / Vc] x 100

Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Visualizing the Inflammatory Signaling Pathway and Experimental Workflow

To provide a clear visual representation of the targeted inflammatory pathway and the experimental design, the following diagrams have been generated using Graphviz (DOT language).

G cluster_0 Inflammatory Stimulus cluster_1 Cellular Activation cluster_2 Signaling Cascade cluster_3 Pro-inflammatory Mediators cluster_4 Inflammatory Response cluster_5 Points of Intervention LPS LPS Macrophage Macrophage (RAW 264.7) LPS->Macrophage Activates NFkB NF-κB Pathway Macrophage->NFkB MAPK MAPK Pathway Macrophage->MAPK iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 Cytokines TNF-α, IL-6 NFkB->Cytokines MAPK->iNOS MAPK->COX2 MAPK->Cytokines Inflammation Inflammation (NO, Prostaglandins) iNOS->Inflammation COX2->Inflammation Cytokines->Inflammation This compound This compound (Proposed Target) This compound->NFkB Inhibits? This compound->MAPK Inhibits? Dexamethasone Dexamethasone Dexamethasone->NFkB Inhibits Indomethacin Indomethacin Indomethacin->COX2 Inhibits G cluster_0 In Vitro Workflow cluster_1 In Vivo Workflow A Seed RAW 264.7 Cells B Pre-treat with This compound/Dexamethasone/Indomethacin A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Collect Supernatant D->E F Griess Assay (NO) E->F G ELISA (TNF-α, IL-6) E->G H Administer this compound/ Dexamethasone/Indomethacin I Inject Carrageenan into Paw H->I J Measure Paw Volume (0, 1, 3, 5h) I->J K Calculate % Inhibition J->K

A Comparative Guide to the Independent Verification of the Synthesis of Ageladine A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported total syntheses of Ageladine A, a marine alkaloid isolated from the sponge Agelas nakamurai. Ageladine A has garnered significant interest within the scientific community due to its potent anti-angiogenic properties and its unique mechanism of action as an inhibitor of matrix metalloproteinases (MMPs) and kinases.[1][2] This document outlines the key synthetic strategies, presents comparative quantitative data, details experimental protocols for pivotal reactions, and visualizes the synthetic and relevant biological pathways.

Introduction to Ageladine A

Ageladine A is a pyrrole-imidazole alkaloid characterized by a dibrominated pyrrole moiety linked to an imidazo[4,5-c]pyridine core.[3] Its biological activity, particularly its ability to inhibit MMPs without chelating the active site zinc ion, sets it apart from many traditional MMP inhibitors.[1][4] Furthermore, recent studies have revealed that the anti-angiogenic effects of Ageladine A may be attributed to its inhibition of specific kinases, including DYRK1A, DYRK2, TYRK2, and YSK4.[1] These findings make Ageladine A a compelling target for synthetic chemists and a promising lead compound in drug discovery.

Comparison of Reported Total Syntheses

Several research groups have reported the total synthesis of Ageladine A, each employing a unique strategic approach. This guide focuses on the seminal work by Weinreb, and notable independent verifications and alternative routes developed by Karuso, Ando, Tanaka, and Lindel.

Quantitative Comparison of Synthetic Routes

The following table summarizes the key quantitative metrics for the prominent total syntheses of Ageladine A, allowing for a direct comparison of their efficiencies.

Synthetic Route Key Strategy Number of Steps (Longest Linear Sequence) Overall Yield Key Features & Challenges
Weinreb (2006) [1][2]6π-Azaelectrocyclization12Not explicitly stated in abstractsFirst total synthesis; late-stage bromination proved challenging.
Karuso (2006) [1][5]Biomimetic Pictet-Spengler3~29%Concise and biomimetic; utilized a one-pot Pictet-Spengler/oxidation sequence.
Ando (2007) [1][6]Modified Pictet-Spengler~5~23% (from protected aminohistamine)Employed a two-step oxidation protocol (IBX then MnO2) for aromatization, improving upon the chloranil method.
Tanaka (2016) [1]One-pot Bio-inspired Cascade1 (from advanced intermediates)Not explicitly stated in abstractsFeatures a novel 2-aminoimidazole formation modeled after post-translational modification.
Lindel (2022) [1]Aza-BODIPY Directed Bromination97.9%Overcame challenges of regioselective late-stage bromination using a protecting/directing group strategy.

Experimental Protocols for Key Transformations

This section provides a detailed look at the methodologies for the cornerstone reactions in each of the compared syntheses.

Weinreb's 6π-Azaelectrocyclization (2006)

The inaugural total synthesis of Ageladine A by the Weinreb group featured a 6π-azaelectrocyclization to construct the core imidazo[4,5-c]pyridine ring system.[1]

Experimental Protocol:

  • Formation of the Azatriene Precursor: The synthesis commenced with a multi-step sequence to construct a vinyl imidazole precursor.

  • Electrocyclization: The azatriene intermediate was subjected to thermal conditions to induce a 6π-electrocyclization, forming a dihydropyridine intermediate.

  • Aromatization: Subsequent elimination of a suitable leaving group led to the formation of the aromatic imidazo[4,5-c]pyridine core.

  • Late-Stage Bromination: The final steps of the synthesis involved the challenging regioselective bromination of the pyrrole ring to yield Ageladine A.

Karuso's Biomimetic Pictet-Spengler Reaction (2006)

Karuso and coworkers developed a highly efficient and concise synthesis based on the plausible biosynthetic pathway of Ageladine A, utilizing a key Pictet-Spengler reaction.[1][5]

Experimental Protocol:

  • Reactants: 2-Aminohistamine and N-Boc-4,5-dibromo-2-formylpyrrole.

  • Pictet-Spengler Cyclization: The reactants were stirred in ethanol. The reaction proceeds without a catalyst but is accelerated by Lewis acids such as Sc(OTf)₃. This step forms the tetrahydroimidazo[4,5-c]pyridine intermediate.

  • Oxidative Aromatization: The intermediate was then treated with an oxidizing agent, such as chloranil, with heating to effect dehydrogenation and afford the aromatic imidazo[4,5-c]pyridine core of Ageladine A. A later refinement of this procedure utilized Pd/C for the oxidation in a one-pot sequence.[1]

Ando's Modified Oxidation (2007)

Ando's group followed a similar biomimetic approach to Karuso but introduced a more efficient two-step oxidation protocol for the aromatization of the tetrahydroimidazo[4,5-c]pyridine intermediate.[1][6]

Experimental Protocol:

  • Pictet-Spengler Reaction: A Boc-protected 2-aminohistamine was reacted with an SEM-protected 4,5-dibromo-2-formylpyrrole to yield the cyclized intermediate in high yield (80%).

  • Stepwise Dehydrogenation:

    • The intermediate was first treated with 2-iodoxybenzoic acid (IBX) in DMSO to achieve partial dehydrogenation.

    • The resulting intermediate was then treated with activated manganese dioxide (MnO₂) to complete the aromatization to the pyridine ring, affording a higher overall yield for the oxidation compared to the use of chloranil.[1]

Tanaka's One-Pot Cascade (2016)

The Tanaka group developed an innovative one-pot synthesis that mimics a post-translational modification of arginine to form the 2-aminoimidazole ring of Ageladine A and its derivatives.[1]

Experimental Protocol:

  • Cascade Reaction: The synthesis involves a cascade reaction that includes the formation of the 2-aminoimidazole ring and an aza-electrocyclization. This approach allows for the rapid construction of the Ageladine A core and the introduction of diversity at the N1 position.

Lindel's Aza-BODIPY Directed Bromination (2022)

To address the challenge of late-stage regioselective bromination, the Lindel group devised a strategy using an aza-BODIPY complex as a protecting and directing group.[1]

Experimental Protocol:

  • Formation of the Aza-BODIPY Complex: The unbrominated pyrrole-imidazo[4,5-c]pyridine core was complexed with BF₃·Et₂O to form a fluorescent aza-BODIPY derivative.

  • Regioselective Bromination: The aza-BODIPY complex then directed the regioselective bromination of the pyrrole ring at the 4 and 5 positions upon treatment with Br₂.

  • Decomplexation: The final step involved the removal of the BF₂ group using ZrCl₄ to yield Ageladine A.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key synthetic workflows and the proposed biological signaling pathway of Ageladine A.

Synthetic Pathways

G cluster_weinreb Weinreb Synthesis (6π-Azaelectrocyclization) cluster_karuso Karuso Synthesis (Biomimetic Pictet-Spengler) Vinyl Imidazole Vinyl Imidazole Azatriene Intermediate Azatriene Intermediate Vinyl Imidazole->Azatriene Intermediate Multi-step Dihydropyridine Dihydropyridine Azatriene Intermediate->Dihydropyridine Thermal Electrocyclization Imidazo[4,5-c]pyridine Core Imidazo[4,5-c]pyridine Core Dihydropyridine->Imidazo[4,5-c]pyridine Core Elimination Ageladine A (Weinreb) Ageladine A (Weinreb) Imidazo[4,5-c]pyridine Core->Ageladine A (Weinreb) Late-stage Bromination 2-Aminohistamine 2-Aminohistamine Tetrahydro-imidazo[4,5-c]pyridine Tetrahydro-imidazo[4,5-c]pyridine 2-Aminohistamine->Tetrahydro-imidazo[4,5-c]pyridine Dibromoformylpyrrole Dibromoformylpyrrole Dibromoformylpyrrole->Tetrahydro-imidazo[4,5-c]pyridine Pictet-Spengler Ageladine A (Karuso) Ageladine A (Karuso) Tetrahydro-imidazo[4,5-c]pyridine->Ageladine A (Karuso) Oxidation (Chloranil or Pd/C)

Caption: Comparative workflows of the Weinreb and Karuso syntheses of Ageladine A.

Biological Signaling Pathway

G cluster_mmp MMP Inhibition Pathway cluster_kinase Kinase Inhibition Pathway Ageladine A (MMP) Ageladine A MMPs (e.g., MMP-2, -9, -12) MMPs (e.g., MMP-2, -9, -12) Ageladine A (MMP)->MMPs (e.g., MMP-2, -9, -12) Inhibits (non-Zn chelation) Extracellular Matrix (ECM) Extracellular Matrix (ECM) MMPs (e.g., MMP-2, -9, -12)->Extracellular Matrix (ECM) Degrades Cell Migration & Invasion Cell Migration & Invasion Extracellular Matrix (ECM)->Cell Migration & Invasion Facilitates Angiogenesis (MMP-mediated) Angiogenesis (MMP-mediated) Cell Migration & Invasion->Angiogenesis (MMP-mediated) Ageladine A (Kinase) Ageladine A Kinases (DYRK1A, DYRK2, etc.) Kinases (DYRK1A, DYRK2, etc.) Ageladine A (Kinase)->Kinases (DYRK1A, DYRK2, etc.) Inhibits Downstream Signaling Downstream Signaling Kinases (DYRK1A, DYRK2, etc.)->Downstream Signaling Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival Angiogenesis (Kinase-mediated) Angiogenesis (Kinase-mediated) Cell Proliferation & Survival->Angiogenesis (Kinase-mediated)

References

Comparative Safety Profile of Ajmaline, Reserpine, and Yohimbine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the comparative safety profiles of alkaloids is crucial for preclinical and clinical development. This guide provides an objective comparison of the toxicological profiles of three notable indole alkaloids: Ajmaline, Reserpine, and Yohimbine, supported by available experimental data, detailed methodologies for key experiments, and visualizations of their toxicological signaling pathways.

Note on "Ajadine": Initial searches for "this compound" yielded no specific results for a distinct alkaloid with this name. It is highly probable that "this compound" is a misspelling of "Ajmaline," a well-documented alkaloid from the Rauwolfia species. Therefore, this guide will focus on the safety profile of Ajmaline.

Quantitative Toxicity Data

AlkaloidTest AnimalRoute of AdministrationLD50 ValueCitation(s)
Ajmaline Rat/MouseOral/IntravenousData not available
Reserpine RatOral420 mg/kg[1]
RatIntraperitoneal44 mg/kg[1]
RatSubcutaneous25 mg/kg[1]
RatIntravenous15 mg/kg[1]
MouseIntraperitoneal5 mg/kg[1]
MouseSubcutaneous5.61 mg/kg[1]
MouseIntravenous21 mg/kg[1]
Yohimbine RatIntraperitoneal100 mg/kg (in a study with pretreatment)[2]
MouseIntraperitoneal10 mg/kg (in a study attenuating other toxicity)[3]

Comparative Adverse Effects Profile

The clinical and preclinical adverse effects of these alkaloids are diverse, reflecting their distinct mechanisms of action. The following table provides a comparative overview of their primary toxicities and associated adverse effects.

Target SystemAjmalineReserpineYohimbine
Cardiovascular Pro-arrhythmic effects, hypotension, bradycardia, induction of Brugada syndrome-like ECG patterns.[4]Hypotension, bradycardia.Hypertension, tachycardia, potential for myocardial injury and cardiac arrhythmias.
Neurological Dizziness, visual disturbances.Depression, drowsiness, Parkinsonism-like symptoms due to monoamine depletion.Anxiety, nervousness, insomnia, tremors, seizures at high doses.
Gastrointestinal Nausea, vomiting, abdominal pain.Increased gastric acid secretion, diarrhea.Nausea, vomiting.
Other Hypersensitivity reactions, potential for liver enzyme elevation.Nasal congestion, galactorrhea.Renal failure (at high doses).

Experimental Protocols

To ensure the reproducibility and clear understanding of the cited toxicological data, detailed methodologies for key in vitro assays are provided below.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and cytotoxicity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of an alkaloid on a specific cell line (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neurotoxicity).

Materials:

  • Target adherent cell line (e.g., HepG2, SH-SY5Y)

  • Complete cell culture medium

  • 96-well plates

  • Alkaloid stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells and seed them into a 96-well plate at a density of 1x10⁴ to 5x10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test alkaloid in the cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted alkaloid solutions. Include a vehicle control (medium with the same concentration of the solvent used for the alkaloid stock) and a blank (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the alkaloid concentration to determine the IC50 value using non-linear regression analysis.

Cardiotoxicity Assessment using Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs)

hiPSC-CMs provide a relevant in vitro model for assessing the potential cardiotoxic effects of compounds on human heart cells.

Objective: To evaluate the effect of an alkaloid on the viability and function of human cardiomyocytes.

Materials:

  • hiPSC-CMs

  • Maturation medium for hiPSC-CMs

  • 96-well plates coated with a suitable extracellular matrix (e.g., Matrigel)

  • Alkaloid stock solution

  • Cell viability assay kit (e.g., LDH assay kit)

  • Calcium imaging dye (e.g., Fluo-4 AM)

  • High-content imaging system or a microplate reader with fluorescence capabilities

Procedure:

  • hiPSC-CMs Plating: Plate hiPSC-CMs onto coated 96-well plates at an appropriate density to form a spontaneously beating monolayer. Culture the cells in maturation medium for several days to allow for functional development.

  • Compound Treatment: Expose the hiPSC-CMs to a range of concentrations of the test alkaloid for a specified duration (e.g., 24, 48, or 72 hours).

  • Cytotoxicity Assessment (LDH Assay): After the treatment period, collect the cell culture supernatant to measure the activity of lactate dehydrogenase (LDH) released from damaged cells, following the manufacturer's protocol.

  • Functional Assessment (Calcium Transients):

    • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM).

    • Record the fluorescence intensity over time to measure the amplitude and frequency of calcium transients, which are indicative of cardiomyocyte contraction and relaxation.

    • Analyze the data to identify any drug-induced changes in beating rate, amplitude, or the occurrence of arrhythmias.

  • Data Analysis: Determine the concentration-response curves for cytotoxicity and functional parameters to identify the concentrations at which the alkaloid induces adverse effects.

Neurotoxicity Assessment using SH-SY5Y Cell Line

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for studying neurotoxicity.

Objective: To assess the potential neurotoxic effects of an alkaloid.

Materials:

  • SH-SY5Y cells

  • Cell culture medium (e.g., DMEM/F12)

  • 96-well plates

  • Alkaloid stock solution

  • Reagents for assessing cell viability (e.g., MTT, Trypan Blue)

  • Reagents for assessing oxidative stress (e.g., DCFDA)

  • Fluorescence microscope or microplate reader

Procedure:

  • Cell Culture and Differentiation (Optional): Culture SH-SY5Y cells in complete medium. For a more neuron-like phenotype, cells can be differentiated using agents like retinoic acid.

  • Compound Exposure: Seed the cells in 96-well plates and expose them to various concentrations of the test alkaloid for a defined period (e.g., 24 or 48 hours).

  • Viability Assays:

    • MTT Assay: Perform the MTT assay as described in the cytotoxicity protocol to assess metabolic activity.

    • Trypan Blue Exclusion Assay: Treat cells, then detach them and stain with Trypan Blue. Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer to determine the percentage of viability.

  • Oxidative Stress Assessment (DCFDA Assay):

    • Load the cells with 2',7'-dichlorofluorescin diacetate (DCFDA), which is converted to the highly fluorescent dichlorofluorescein (DCF) in the presence of reactive oxygen species (ROS).

    • Measure the fluorescence intensity to quantify the level of intracellular ROS production.

  • Data Analysis: Analyze the data to determine the concentration-dependent effects of the alkaloid on cell viability and oxidative stress, thereby identifying its neurotoxic potential.

Signaling Pathways of Toxicity

The toxic effects of Ajmaline, Reserpine, and Yohimbine are mediated by their interactions with specific molecular targets and the subsequent disruption of key signaling pathways.

Ajmaline Cardiotoxicity

Ajmaline's primary therapeutic and toxic effects are on the cardiovascular system. Its mechanism is complex, involving the blockade of multiple ion channels in cardiomyocytes.

Ajmaline_Cardiotoxicity Ajmaline Ajmaline Na_Channel Voltage-Gated Sodium Channels (Nav1.5) Ajmaline->Na_Channel Blocks K_Channel Voltage-Gated Potassium Channels (e.g., hERG, Kv1.5) Ajmaline->K_Channel Blocks Ca_Channel L-type Calcium Channels (Cav1.2) Ajmaline->Ca_Channel Blocks AP_Phase0 Reduced Phase 0 Depolarization Na_Channel->AP_Phase0 AP_Duration Prolonged Action Potential Duration K_Channel->AP_Duration Ca_Influx Reduced Calcium Influx Ca_Channel->Ca_Influx Arrhythmia Pro-arrhythmic Effects (e.g., Brugada Syndrome) AP_Phase0->Arrhythmia AP_Duration->Arrhythmia

Caption: Ajmaline-induced cardiotoxicity pathway.

Reserpine Neurotoxicity

Reserpine's neurotoxicity stems from its irreversible inhibition of the Vesicular Monoamine Transporter 2 (VMAT2), leading to the depletion of monoamine neurotransmitters.

Reserpine_Neurotoxicity Reserpine Reserpine VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Reserpine->VMAT2 Irreversibly Inhibits Vesicular_Storage Inhibition of Vesicular Monoamine Storage VMAT2->Vesicular_Storage Cytosolic_Degradation Increased Cytosolic Degradation of Monoamines (by MAO) Vesicular_Storage->Cytosolic_Degradation Monoamine_Depletion Depletion of Dopamine, Norepinephrine, and Serotonin Cytosolic_Degradation->Monoamine_Depletion Neurotoxicity Neurotoxicity: - Depression - Parkinsonism-like symptoms Monoamine_Depletion->Neurotoxicity Yohimbine_Toxicity Yohimbine Yohimbine Alpha2_Receptor Presynaptic α2-Adrenergic Receptors Yohimbine->Alpha2_Receptor Antagonizes NE_Release Increased Norepinephrine Release Alpha2_Receptor->NE_Release Sympathetic_Outflow Increased Sympathetic Outflow NE_Release->Sympathetic_Outflow Cardiovascular_Effects Cardiovascular Toxicity: - Hypertension - Tachycardia Sympathetic_Outflow->Cardiovascular_Effects Neurological_Effects Neurological Toxicity: - Anxiety - Tremors Sympathetic_Outflow->Neurological_Effects

References

Safety Operating Guide

Navigating the Safe Disposal of Laboratory Chemicals: A Guide to "Ajadine" and its Potential Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Crucial Safety Notice: The chemical name "Ajadine" does not correspond to a recognized substance in standard chemical databases. This may indicate a misspelling, a brand name, or a novel compound. Accurate identification of any chemical is the first and most critical step before any handling or disposal. Misidentification can lead to improper handling, resulting in serious safety hazards and environmental contamination. This guide provides disposal procedures for two potential analogs, Azatadine and 5-Azacytidine , based on phonetic similarity. You must verify the exact identity of your substance before proceeding with any disposal protocol. Consult your organization's Environmental Health and Safety (EHS) department for assistance in identifying the unknown chemical.

This document provides essential safety and logistical information for the proper disposal of Azatadine and 5-Azacytidine, targeting researchers, scientists, and drug development professionals. Our goal is to be your preferred source for laboratory safety information, building trust by providing value beyond the product itself.

Section 1: Disposal Protocol for Azatadine

Azatadine is an antihistamine. While it is not classified as a cytotoxic or acutely hazardous waste, proper disposal is necessary to prevent environmental contamination.

Step-by-Step Disposal Procedure for Azatadine:

  • Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Small Quantities (Research Scale):

    • For small quantities of solid Azatadine, the recommended method is to render it unusable. This can be achieved by dissolving it in a suitable solvent and then mixing it with an inert, non-recyclable material such as cat litter or activated charcoal.

    • Place the mixture in a sealed, leak-proof container.

    • Label the container clearly as "Non-hazardous laboratory waste" and include the chemical name.

    • Dispose of the sealed container in the regular solid waste stream, provided this is in accordance with your local and institutional regulations. Do not dispose of it down the drain.[1][2][3]

  • Contaminated Materials:

    • Any materials contaminated with Azatadine, such as weighing paper, gloves, or pipette tips, should be placed in a sealed bag or container and disposed of as solid waste.

  • Bulk Quantities:

    • For larger quantities, it is recommended to consult your institution's EHS department or a licensed chemical waste disposal company.[4]

    • The material may be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[4]

Section 2: Disposal Protocol for 5-Azacytidine

5-Azacytidine is a cytotoxic and mutagenic compound, classified as a hazardous waste.[5] Extreme caution must be exercised during its handling and disposal to protect personnel and the environment. All waste containing 5-Azacytidine must be treated as cytotoxic waste.[6]

Step-by-Step Disposal Procedure for 5-Azacytidine:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including double gloves, a disposable gown, respiratory protection (if handling powders), and safety goggles. All handling of solid 5-Azacytidine should be done in a certified chemical fume hood or biological safety cabinet.

  • Segregation and Containerization:

    • All waste contaminated with 5-Azacytidine must be segregated from other laboratory waste streams.[5][7]

    • Sharps: Needles, syringes, and other contaminated sharps must be placed directly into a clearly labeled, puncture-resistant "Cytotoxic Sharps" container.[5][8]

    • Solid Waste: Contaminated lab coats, gloves, bench paper, and other solid materials must be placed in a leak-proof, sealable container or a double-bagged system clearly labeled with the cytotoxic hazard symbol.[5][7] The outer bag/container should be yellow or another color designated for cytotoxic waste by your institution.

    • Liquid Waste: Unused solutions of 5-Azacytidine should be collected in a sealed, leak-proof, and clearly labeled container. Do not discharge to sewer systems.[9]

  • Decontamination:

    • Work surfaces should be decontaminated after handling 5-Azacytidine. A common procedure involves using a solution of sodium hypochlorite followed by a neutralizing agent like sodium thiosulfate, and then wiping with alcohol. Consult your institution's specific protocols for decontamination of cytotoxic agents.

  • Disposal:

    • All 5-Azacytidine waste must be disposed of through a licensed hazardous waste management company.[5]

    • The primary method of disposal for cytotoxic waste is high-temperature incineration.[5][6]

    • Never dispose of 5-Azacytidine waste in the regular trash or down the drain.[9]

Section 3: Quantitative Data

The following table summarizes key quantitative data relevant to the handling and disposal of 5-Azacytidine.

ParameterValueSignificance for Disposal
Aqueous Stability of 5-Azacytidine Unstable in aqueous solutions, with significant degradation occurring within hours at room temperature.[10]Liquid waste containing 5-Azacytidine should be processed for disposal promptly. The degradation products may also be hazardous.
Solubility of 5-Azacytidine in PBS (pH 7.2) Approximately 10 mg/mL[11]Relevant for preparing solutions for experimental use and for understanding the behavior of spills.
Storage of 5-Azacytidine Solutions Aqueous solutions should not be stored for more than one day.[11] Stock solutions in DMSO can be stored at -80°C for several months.[12]Unused solutions should be disposed of as hazardous waste and not kept for extended periods.

Section 4: Experimental Protocols

Protocol for the Neutralization of Small Spills of 5-Azacytidine:

This protocol is for informational purposes only and must be adapted to your specific laboratory conditions and institutional guidelines. Always consult your EHS department before attempting to clean a spill of a hazardous chemical.

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large or involves a significant amount of powder, evacuate the area and contact your institution's emergency response team.

  • PPE: For small, manageable spills, don appropriate PPE, including a respirator, chemical-resistant gloves, a disposable gown, and eye protection.

  • Containment: Cover the spill with absorbent pads to contain the liquid. For powders, gently cover with a damp absorbent pad to avoid raising dust.

  • Decontamination:

    • Carefully collect all contaminated materials (absorbent pads, broken glass, etc.) and place them in a designated cytotoxic waste container.

    • Clean the spill area with a freshly prepared 10% sodium hypochlorite solution. Allow a contact time of at least 10 minutes.

    • Neutralize the bleach with a 5% sodium thiosulfate solution.

    • Wipe the area with 70% ethanol.

  • Disposal: All materials used for cleanup must be disposed of as cytotoxic waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

Section 5: Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of an unknown chemical, such as "this compound," and the subsequent paths for Azatadine and 5-Azacytidine.

DisposalWorkflow cluster_initial Initial Assessment cluster_azatadine Azatadine Disposal cluster_azacytidine 5-Azacytidine Disposal cluster_unknown Unidentified Chemical Protocol start Start: Unknown Chemical ('this compound') identify Identify the Chemical (Consult SDS, EHS Dept.) start->identify is_azatadine Is it Azatadine? identify->is_azatadine Known Chemical unknown Chemical Remains Unidentified identify->unknown Cannot Identify is_azacytidine Is it 5-Azacytidine? is_azatadine->is_azacytidine No azatadine_ppe Wear Standard PPE is_azatadine->azatadine_ppe Yes is_azacytidine->unknown No azacytidine_ppe Wear Cytotoxic PPE is_azacytidine->azacytidine_ppe Yes unknown_handle Handle as Hazardous Waste unknown->unknown_handle azatadine_treat Render Unusable (Mix with inert material) azatadine_ppe->azatadine_treat azatadine_container Seal in Labeled Container azatadine_treat->azatadine_container azatadine_dispose Dispose as Non-Hazardous Solid Waste (per local regs) azatadine_container->azatadine_dispose azacytidine_segregate Segregate Waste (Sharps, Solids, Liquids) azacytidine_ppe->azacytidine_segregate azacytidine_container Use Labeled Cytotoxic Waste Containers azacytidine_segregate->azacytidine_container azacytidine_dispose Dispose via Licensed Hazardous Waste Vendor (Incineration) azacytidine_container->azacytidine_dispose unknown_contact Contact EHS for Guidance unknown_handle->unknown_contact unknown_dispose Follow EHS Instructions for Disposal unknown_contact->unknown_dispose

Caption: Disposal decision workflow for "this compound" and its potential analogs.

References

Navigating the Safe Handling of Azacitidine: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: November 2025

A Clarification on "Ajadine": Initial searches for "this compound" did not yield relevant results in the context of laboratory chemicals. It is presumed that this is a typographical error and the intended subject is Azacitidine , an antineoplastic agent widely used in research and for the treatment of myelodysplastic syndromes.[1][2][3] This guide will focus on the safe handling of Azacitidine.

For researchers, scientists, and professionals in drug development, ensuring personal and environmental safety during the handling of potent compounds like Azacitidine is paramount. This document provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment.

Immediate Safety and Hazard Information

Azacitidine is classified as a hazardous substance with multiple health risks. It is crucial to understand these hazards before commencing any work.

Key Hazards:

  • Carcinogenicity: Azacitidine is a probable human carcinogen.[1][4]

  • Mutagenicity: It is suspected of causing genetic defects.[3][4]

  • Reproductive Toxicity: May damage fertility or the unborn child.[3][4]

  • Acute Toxicity: Harmful if swallowed.[1][2][3]

  • Organ Toxicity: Causes damage to organs through prolonged or repeated exposure.[3]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[3][4]

Quantitative Hazard Data

The following table summarizes key quantitative toxicological and physical data for Azacitidine.

Data PointValueReference
LD50 (Oral, Mouse) 572 mg/kg[3]
LD50 (Intraperitoneal, Mouse) 68 mg/kg[3]
LD50 (Intravenous, Mouse) 229 mg/kg[3]
Molecular Formula C8H12N4O5[2][4]
Molecular Weight 244.20 g/mol [2][4]
Melting Point 228-230°C[5]
Boiling Point 534.5°C at 760 mmHg[5]
Flash Point 277°C[5]

Personal Protective Equipment (PPE) Protocol

A stringent PPE protocol is mandatory when handling Azacitidine in any form (powder or reconstituted solution).

PPE CategorySpecificationRationale
Hand Protection Double chemotherapy-grade gloves (e.g., nitrile)To prevent skin contact with the hazardous substance.
Eye/Face Protection Safety goggles with side-shields or a full-face shieldTo protect eyes from splashes of the reconstituted solution or airborne powder particles.
Body Protection Impervious, disposable gown with closed front and cuffsTo prevent contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher)Required when handling the powder form outside of a certified containment device to prevent inhalation.

Operational Plan: Step-by-Step Handling of Azacitidine

This section provides a procedural workflow for the preparation and handling of Azacitidine in a laboratory setting.

Preparation and Reconstitution Workflow

The following diagram illustrates the key steps for safely preparing Azacitidine for experimental use.

Workflow for Azacitidine Preparation cluster_prep Preparation cluster_reconstitution Reconstitution cluster_handling Handling Don PPE 1. Don all required PPE (Double gloves, gown, eye protection) Prepare Workspace 2. Prepare a designated workspace (e.g., Class II Biological Safety Cabinet) Don PPE->Prepare Workspace Gather Materials 3. Gather all necessary materials (Azacitidine vial, sterile water, syringes, etc.) Prepare Workspace->Gather Materials Reconstitute Vial 4. Reconstitute Azacitidine vial with sterile water for injection as per protocol Gather Materials->Reconstitute Vial Mix Gently 5. Gently roll or swirl the vial to dissolve the powder completely Reconstitute Vial->Mix Gently Inspect Solution 6. Visually inspect the solution for particulate matter and discoloration Mix Gently->Inspect Solution Withdraw Solution 7. Withdraw the required amount of the reconstituted solution using a sterile syringe Inspect Solution->Withdraw Solution Label Syringe 8. Clearly label the syringe with the compound name and concentration Withdraw Solution->Label Syringe Proceed with Experiment 9. Proceed with the experimental protocol within the containment workspace Label Syringe->Proceed with Experiment

Workflow for the safe preparation of Azacitidine.

Disposal Plan: Managing Azacitidine Waste

Proper disposal of Azacitidine and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Segregation and Disposal Pathway

All waste generated from handling Azacitidine must be treated as hazardous. The following diagram outlines the correct disposal pathway.

Azacitidine Waste Disposal Pathway cluster_waste_generation Waste Generation cluster_disposal Disposal cluster_final_disposal Final Disposal Sharps Contaminated Sharps (Needles, syringes, vials) Sharps Container Puncture-resistant, labeled hazardous sharps container Sharps->Sharps Container PPE Contaminated PPE (Gloves, gown, etc.) Hazardous Waste Bag Clearly labeled hazardous (cytotoxic) waste bag PPE->Hazardous Waste Bag Liquid Waste Unused/Expired Solution Hazardous Liquid Waste Container Sealed, labeled hazardous liquid waste container Liquid Waste->Hazardous Liquid Waste Container Licensed Disposal Collection and disposal by a licensed hazardous waste contractor Sharps Container->Licensed Disposal Hazardous Waste Bag->Licensed Disposal Hazardous Liquid Waste Container->Licensed Disposal

Waste disposal pathway for Azacitidine-contaminated materials.
Detailed Disposal Procedures

  • Sharps: All needles, syringes, and empty or partially used vials of Azacitidine must be disposed of in a designated, puncture-resistant, and clearly labeled hazardous sharps container.

  • Contaminated PPE and Labware: All disposable PPE (gloves, gowns, etc.) and other contaminated materials (e.g., bench paper, pipette tips) should be placed in a clearly labeled, leak-proof hazardous waste bag designated for cytotoxic waste.

  • Unused/Expired Solutions: Do not pour unused or expired Azacitidine solutions down the drain.[5] Collect all liquid waste in a sealed, properly labeled hazardous liquid waste container.

  • Decontamination: Decontaminate all work surfaces with an appropriate cleaning agent after handling Azacitidine.

  • Final Disposal: All hazardous waste containers must be collected and disposed of by a licensed hazardous waste management company in accordance with local, state, and federal regulations.

By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling Azacitidine, ensuring a safe and compliant laboratory environment. Always refer to your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the most current information.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ajadine
Reactant of Route 2
Reactant of Route 2
Ajadine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.